molecular formula C9H8N2O2 B1593061 6-methoxy-1H-indazole-3-carbaldehyde CAS No. 518987-37-6

6-methoxy-1H-indazole-3-carbaldehyde

Cat. No.: B1593061
CAS No.: 518987-37-6
M. Wt: 176.17 g/mol
InChI Key: FURSDLDDYXMLBU-UHFFFAOYSA-N
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Description

6-methoxy-1H-indazole-3-carbaldehyde is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methoxy-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)10-11-9(7)5-12/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURSDLDDYXMLBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NNC(=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625988
Record name 6-Methoxy-2H-indazole-3-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518987-37-6
Record name 6-Methoxy-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Methoxy-1H-indazole-3-carbaldehyde from 6-Methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, technically detailed protocol for the synthesis of 6-methoxy-1H-indazole-3-carbaldehyde, a pivotal intermediate in medicinal chemistry, starting from the readily available 6-methoxyindole. The transformation from an indole to an indazole scaffold represents a valuable "scaffold hopping" strategy, as indazoles are considered bioisosteres of indoles and are foundational to numerous kinase inhibitor drugs.[1] This document delves into an optimized nitrosation reaction, a powerful method that facilitates a ring rearrangement of the indole core to yield the desired 3-formyl-1H-indazole. We will explore the underlying reaction mechanism, provide a robust, step-by-step experimental workflow, and discuss the critical parameters required to achieve high yields by mitigating common side reactions. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a reliable and scalable method to access this important molecular scaffold.

Introduction: The Strategic Importance of the Indazole Scaffold

The 1H-indazole framework is a privileged structure in modern pharmacology. Its unique ability to act as both a hydrogen bond donor and acceptor allows it to form strong interactions within the hydrophobic pockets of proteins, a key feature in the design of potent and selective enzyme inhibitors.[1] Consequently, 3-substituted indazoles are at the core of several marketed drugs, including the tyrosine kinase inhibitors Axitinib (Inlyta®) and Pazopanib (Votrient®).[1] The 1H-indazole-3-carbaldehyde moiety is an exceptionally versatile intermediate, as the aldehyde group serves as a synthetic handle for a vast array of chemical transformations, enabling the construction of complex molecular libraries for drug discovery programs.[1][2]

While indoles are common starting materials, their conversion to the isomeric indazole scaffold is not trivial. Direct formylation of a pre-formed indazole at the C3 position, for instance via a Vilsmeier-Haack reaction, is generally ineffective.[2] This guide focuses on a more elegant and efficient approach: the nitrosation of an indole precursor, which triggers a sophisticated reaction cascade involving ring-opening and re-closure to furnish the target indazole-3-carbaldehyde.[3][4]

Synthetic Strategy: Overcoming Challenges with an Optimized Nitrosation Protocol

The conversion of an indole to a 1H-indazole-3-carboxaldehyde is achieved through a nitrosation reaction, typically using sodium nitrite (NaNO₂) in an acidic medium.[5] The reaction proceeds through a multistep pathway initiated by the nitrosation of the electron-rich C3 position of the indole ring.[1]

The Core Challenge: Dimerization

The primary obstacle, particularly with electron-rich indoles such as 6-methoxyindole, is a significant side reaction that leads to the formation of deep red-colored dimeric byproducts.[1] This occurs when a molecule of the nucleophilic starting indole attacks the highly reactive 3-nitrosoindole (oxime) intermediate before it can proceed through the desired rearrangement pathway.[1] This competitive reaction can drastically reduce the yield of the target indazole.

The Solution: Reverse Addition

To circumvent this issue, an optimized procedure employing "reverse addition" is essential.[1][3] This strategy involves the slow, controlled addition of the indole solution to a pre-formed nitrosating mixture. By maintaining a low concentration of the nucleophilic indole at all times, the reaction is biased towards the desired pathway, where the oxime intermediate is trapped by water, initiating the ring-opening sequence and minimizing the undesired dimerization.[1][6]

Reaction Mechanism

The transformation unfolds through the following key steps:

  • Formation of Nitrosating Agent: In the presence of hydrochloric acid, sodium nitrite is protonated to form nitrous acid (HONO), which is the active nitrosating species.

  • Electrophilic Attack: The electron-rich C3 position of 6-methoxyindole attacks the nitrosating agent, forming a 3-nitrosoindole intermediate. This intermediate exists in equilibrium with its oxime tautomer.

  • Water Addition & Ring Opening: A water molecule attacks the C2 position of the indole ring. This step is promoted by the electron-withdrawing nature of the oxime group and triggers the opening of the five-membered pyrrole ring.

  • Ring Closure: The resulting intermediate undergoes an intramolecular cyclization, where the terminal amine attacks the aldehyde moiety.

  • Dehydration: Subsequent dehydration yields the aromatic this compound.

The chemical transformation is illustrated below.

G cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product cluster_side Side Reaction 6-Methoxyindole 6-Methoxyindole Nitroso_Oxime 3-Nitrosoindole (Oxime Intermediate) 6-Methoxyindole->Nitroso_Oxime C3 Nitrosation Dimer Dimer Byproducts 6-Methoxyindole->Dimer NaNO2_HCl NaNO₂ / aq. HCl NaNO2_HCl->Nitroso_Oxime Ring_Opened Ring-Opened Intermediate Nitroso_Oxime->Ring_Opened H₂O Addition & Ring Opening Nitroso_Oxime->Dimer Attack by 6-Methoxyindole Final_Product This compound Ring_Opened->Final_Product Ring Closure & Dehydration

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from optimized procedures for the nitrosation of electron-rich indoles.[1][6]

4.1 Materials and Reagents

ReagentMolar Mass ( g/mol )EquivalentsAmount
6-Methoxyindole147.171.0441 mg (3.0 mmol)
Sodium Nitrite (NaNO₂)69.008.01.66 g (24.0 mmol)
Hydrochloric Acid (2 N aq.)36.467.010.5 mL (21.0 mmol)
Deionized Water18.02-~14 mL
Dimethylformamide (DMF)73.09-18 mL
Ethyl Acetate (EtOAc)88.11-For extraction
Brine (sat. NaCl aq.)--For washing
Anhydrous MgSO₄ or Na₂SO₄--For drying
Silica Gel--For chromatography

4.2 Step-by-Step Methodology

  • Preparation of the Nitrosating Mixture:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium nitrite (1.66 g, 24 mmol) in 4.75 mL of deionized water.

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add 10.5 mL of 2 N aqueous HCl to the solution while maintaining the temperature at 0 °C.

    • Stir the resulting pale blue mixture under an inert atmosphere (e.g., Argon) for 10 minutes.

    • Add 9 mL of DMF to the mixture.

  • Preparation of the Indole Solution:

    • In a separate flask, dissolve 6-methoxyindole (441 mg, 3.0 mmol) in 9 mL of DMF.

  • Reverse Addition:

    • Using a syringe pump for precise control, add the 6-methoxyindole solution dropwise to the vigorously stirred nitrosating mixture over a period of 2 hours. Crucially, maintain the reaction temperature at 0 °C throughout the addition.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to warm to room temperature.

    • Continue to stir for an additional 3 hours at room temperature.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash them sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude solid by column chromatography on silica gel.

    • Use a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

    • Combine the fractions containing the product and evaporate the solvent to yield this compound as a solid.

4.3 Reaction Conditions and Expected Results

ParameterValue
Addition Temperature0 °C
Reaction TemperatureRoom Temperature
Reaction Time2 hours (addition) + 3 hours (stirring)
Expected Yield~85-95%
Physical AppearanceOff-white to pale yellow solid

Experimental Workflow Visualization

The following diagram outlines the logical flow of the entire experimental procedure.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification start Start prep_nitro Prepare Nitrosating Mixture (NaNO₂ + HCl in H₂O/DMF) Cool to 0°C start->prep_nitro prep_indole Prepare 6-Methoxyindole Solution in DMF start->prep_indole addition Slowly Add Indole Solution to Nitrosating Mixture (Syringe Pump, 2h, 0°C) prep_nitro->addition prep_indole->addition stirring Stir at Room Temperature (3h) Monitor by TLC addition->stirring extraction Extract with Ethyl Acetate stirring->extraction washing Wash with H₂O and Brine extraction->washing drying Dry over Na₂SO₄ & Concentrate washing->drying purification Purify by Column Chromatography drying->purification end_node Pure Product This compound purification->end_node

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The nitrosation of 6-methoxyindole provides a direct and high-yielding route to this compound. The success of this synthesis hinges on controlling the reaction conditions to suppress the formation of dimeric side products. By implementing a "reverse addition" protocol where the indole solution is added slowly to the nitrosating agent at 0 °C, the desired ring-rearrangement pathway is favored, leading to excellent yields. This robust and scalable method furnishes a valuable building block, empowering medicinal chemists to explore novel 3-substituted indazole derivatives in the ongoing quest for new therapeutic agents.

References

An In-depth Technical Guide to the Nitrosation of 6-Methoxyindole: Mechanism, Protocol, and Field Insights

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive examination of the nitrosation of 6-methoxyindole, a key reaction in the synthesis of various heterocyclic compounds of interest to the pharmaceutical and life sciences industries. We will move beyond a simple recitation of steps to explore the underlying principles that govern this transformation, offering field-proven insights to ensure reproducible and high-yield outcomes. The content herein is structured to provide researchers, scientists, and drug development professionals with a deep, actionable understanding of the reaction's core mechanism, a validated experimental protocol, and the rationale behind critical process parameters.

Foundational Principles: The Electronic Landscape of the Indole Nucleus

The indole ring system is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution.[1] This reactivity is not uniform across the molecule. Quantum mechanical considerations and extensive empirical data confirm that the C3 position of the pyrrole moiety is the most nucleophilic site and, therefore, the primary point of electrophilic attack.[2][3] This pronounced regioselectivity is due to the ability of the nitrogen atom's lone pair to effectively stabilize the cationic intermediate (the Wheland intermediate or sigma complex) formed upon attack at C3 without disrupting the aromaticity of the fused benzene ring.[1]

The introduction of a methoxy (-OCH₃) substituent at the 6-position significantly influences this electronic landscape. As a potent electron-donating group, the 6-methoxy substituent operates primarily through a positive mesomeric effect (+M), enriching the electron density of the entire indole nucleus. This activating effect enhances the overall nucleophilicity of the ring system, making 6-methoxyindole more reactive towards electrophiles than the parent indole.[4]

The Core Mechanism: Electrophilic Attack by the Nitrosonium Ion

The nitrosation of 6-methoxyindole is a classic electrophilic aromatic substitution reaction. The process is initiated by the in situ generation of the active electrophile, the nitrosonium ion (NO⁺).

Generation of the Electrophile

In a typical laboratory setting, the nitrosonium ion is generated by the acidification of a nitrite salt, most commonly sodium nitrite (NaNO₂).[5] The reaction proceeds in two key steps under mildly acidic conditions:

  • Protonation of the Nitrite Ion: The nitrite ion is protonated by an acid (e.g., HCl, H₂SO₄) to form nitrous acid (HNO₂).

  • Formation of the Nitrosonium Ion: A second protonation of nitrous acid leads to the formation of a protonated intermediate, which readily loses a molecule of water to yield the highly electrophilic nitrosonium ion (NO⁺).

The optimal pH for this process is typically between 3 and 4.[6] At very low pH, the concentration of the free, nucleophilic indole can be reduced by protonation, while at higher pH, the concentration of the active nitrosonium ion diminishes.[6]

The Substitution Pathway

The complete mechanism for the conversion of 6-methoxyindole to 6-methoxy-3-nitrosoindole is detailed below. The reaction culminates in the formation of a C-nitroso compound, which exists in tautomeric equilibrium with its more stable oxime form.

Nitrosation_Mechanism cluster_electrophile Step 1: Electrophile Generation cluster_substitution Step 2: Electrophilic Substitution at C3 NaNO2 NaNO₂ + H⁺ HONO HNO₂ (Nitrous Acid) NaNO2->HONO Protonation H2ONO H₂O⁺-NO HONO->H2ONO + H⁺ NO_plus NO⁺ (Nitrosonium Ion) H2ONO->NO_plus -H₂O Indole 6-Methoxyindole H2O H₂O Intermediate Resonance-Stabilized Cationic Intermediate (Sigma Complex) Indole->Intermediate π-attack on NO⁺ Product 6-Methoxy-3-nitrosoindole Intermediate->Product -H⁺ (Rearomatization) Oxime 6-Methoxy-1H-indol-3-one oxime (Tautomer) Product->Oxime Tautomerization

Figure 1: Reaction mechanism for the nitrosation of 6-methoxyindole.

A Validated Experimental Protocol

This protocol provides a reliable method for the laboratory-scale synthesis of 6-methoxy-3-nitrosoindole. It incorporates best practices to minimize side reactions and maximize product yield and purity.

Materials and Reagents
ComponentFormulaM.W. ( g/mol )QuantityMoles (mmol)Stoichiometric Ratio
6-MethoxyindoleC₉H₉NO147.171.47 g10.01.0 equiv.
Sodium NitriteNaNO₂69.000.83 g12.01.2 equiv.
Hydrochloric AcidHCl (2N aq.)36.466.5 mL13.01.3 equiv.
N,N-DimethylformamideDMF-30 mL-Solvent
Deionized WaterH₂O-10 mL-Solvent
Ethyl AcetateEtOAc-~150 mL-Extraction Solvent
Brine (sat. NaCl)NaCl-~50 mL-Washing Agent
Anhydrous Na₂SO₄Na₂SO₄-As needed-Drying Agent
Step-by-Step Methodology

The following workflow is critical for achieving a successful outcome. Slow, controlled addition and temperature management are paramount.

Figure 2: Experimental workflow for the synthesis of 6-methoxy-3-nitrosoindole.

Detailed Procedure:

  • Preparation of the Nitrosating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, dissolve sodium nitrite (0.83 g, 12.0 mmol) in deionized water (10 mL). Cool the solution to 0-5 °C using an ice-salt bath.[6]

  • Slowly add 2N aqueous HCl (6.5 mL, 13.0 mmol) to the stirred nitrite solution while maintaining the temperature below 5 °C. A pale blue solution of nitrous acid should form. Stir the resulting mixture under an argon atmosphere for 10 minutes at 0-5 °C.[7]

  • Addition of Indole: In a separate flask, dissolve 6-methoxyindole (1.47 g, 10.0 mmol) in DMF (30 mL).

  • Using a dropping funnel or syringe pump, add the indole solution dropwise to the vigorously stirred nitrosating mixture over a period of 30-60 minutes. It is crucial to maintain the internal reaction temperature at 0-5 °C throughout the addition to prevent decomposition of nitrous acid and minimize side reactions.[6]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-2 hours at 0-5 °C. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC), eluting with a mixture of 30% ethyl acetate in hexanes.

  • Work-up: Once the reaction is deemed complete by TLC, pour the mixture into a separatory funnel containing cold water (100 mL). Extract the aqueous phase three times with ethyl acetate (50 mL each).

  • Combine the organic extracts and wash them with brine (50 mL) to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 6-methoxy-3-nitrosoindole, which typically presents as a colored solid.

Product Characterization

The final product, 6-methoxy-3-nitrosoindole, and its oxime tautomer can be characterized using standard spectroscopic techniques. The expected data provides a benchmark for validating the synthetic outcome.

TechniqueParameterExpected Observation
¹H NMR Chemical Shifts (δ)Aromatic protons, N-H proton (broad), methoxy singlet (~3.8-3.9 ppm), and signals corresponding to the C-H of the oxime tautomer.
¹³C NMR Chemical Shifts (δ)Signals for all 9 unique carbons, including the methoxy carbon (~55-56 ppm) and the C=N of the oxime.
IR Wavenumbers (cm⁻¹)N-H stretching (~3200-3400 cm⁻¹), C=N stretching (~1620-1640 cm⁻¹), N-O stretching (~1480-1500 cm⁻¹), C-O stretching (~1200-1250 cm⁻¹).
Mass Spec m/z[M+H]⁺ corresponding to the molecular weight of the product (C₉H₈N₂O₂), expected at ~177.06.

Trustworthiness and Causality: Critical Process Insights

  • Why control temperature so strictly? Nitrous acid is thermally unstable and readily decomposes to other nitrogen oxides (N₂O₃, NO, NO₂) at elevated temperatures.[8] This not only reduces the concentration of the desired electrophile but can also lead to undesired side reactions like nitration. Maintaining a temperature of 0-5 °C ensures the steady and controlled formation of the nitrosonium ion.[6]

  • Why slow, dropwise addition? Indoles are susceptible to dimerization or polymerization under strongly acidic conditions.[6] Adding the indole solution slowly to the nitrosating mixture (a "reverse addition" technique) ensures that the concentration of free indole at any given moment is low, thereby minimizing these side reactions.[9]

  • N-Nitrosation vs. C-Nitrosation: For indoles with an unsubstituted C3 position like 6-methoxyindole, C-nitrosation is overwhelmingly favored. If the C3 position is blocked by a substituent, electrophilic attack can occur at the N1 position, leading to the formation of an N-nitrosoindole.[10][11] However, the stability of these N-nitrosoindoles can be pH-dependent and they may undergo rearrangement or denitrosation.[12]

  • Role of the Solvent: DMF is used to ensure the solubility of the 6-methoxyindole. The reaction is performed in a mixed aqueous-organic system to accommodate both the inorganic nitrosating agents and the organic substrate.

By understanding these causal relationships, researchers can troubleshoot unexpected results and adapt this protocol for other substituted indoles with confidence. This guide provides the mechanistic foundation and practical framework necessary for the successful application of indole nitrosation in drug discovery and chemical synthesis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of 6-methoxy-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 6-methoxy-1H-indazole-3-carbaldehyde. As a Senior Application Scientist, this document is structured to offer not just data, but a deeper understanding of the structural elucidation of this important heterocyclic compound, grounded in established scientific principles and supported by comparative data from analogous structures.

Introduction: The Significance of this compound

This compound is a valuable building block in medicinal chemistry and drug discovery. The indazole scaffold is a prominent feature in numerous pharmacologically active molecules, including kinase inhibitors used in oncology.[1][2] The aldehyde functionality at the 3-position serves as a versatile synthetic handle for the elaboration into a wide array of more complex derivatives. Accurate structural characterization is paramount, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of the molecular structure in solution.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, the structure of this compound is presented below with the standard numbering convention for the indazole ring system.

Caption: Molecular structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the aldehyde proton, the methoxy protons, and the N-H proton. The following analysis is based on established chemical shift trends and coupling constants observed in structurally related indazole derivatives.[1][3]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
1-H (NH)~14.0 (broad singlet)br s-
Aldehyde-H~10.2 (singlet)s-
4-H~8.1 (doublet)dJ ≈ 9.0
7-H~7.2 (doublet)dJ ≈ 2.0
5-H~7.1 (doublet of doublets)ddJ ≈ 9.0, 2.0
Methoxy-H (OCH₃)~3.9 (singlet)s-

Rationale for Assignments:

  • 1-H (NH): The proton on the nitrogen atom of the indazole ring is expected to be significantly deshielded due to its acidic nature and involvement in intermolecular hydrogen bonding, resulting in a broad singlet at a very downfield chemical shift, likely around 14.0 ppm, as seen in other 1H-indazole-3-carboxaldehydes.[1]

  • Aldehyde-H: The aldehyde proton is characteristically found in the downfield region of the spectrum, typically between 9.5 and 10.5 ppm, appearing as a sharp singlet.[1]

  • Aromatic Protons (4-H, 5-H, 7-H):

    • 4-H: This proton is situated peri to the aldehyde group at the 3-position, leading to significant deshielding. It is expected to appear as a doublet due to coupling with 5-H, with a typical ortho-coupling constant of approximately 9.0 Hz.

    • 7-H: The 7-H proton is ortho to the nitrogen at position 1 and meta to the methoxy group. It is expected to appear as a doublet with a small meta-coupling to 5-H (around 2.0 Hz).

    • 5-H: This proton is coupled to both 4-H (ortho-coupling) and 7-H (meta-coupling), and will therefore appear as a doublet of doublets.

  • Methoxy-H (OCH₃): The three protons of the methoxy group will give rise to a sharp singlet in the typical range for methoxy groups attached to an aromatic ring, around 3.9 ppm.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are based on the analysis of similar substituted indazoles.[1]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Aldehyde)~187
C6~160
C3~145
C7a~142
C3a~125
C4~122
C5~115
C7~95
OCH₃~56

Rationale for Assignments:

  • C=O (Aldehyde): The carbonyl carbon of the aldehyde is the most deshielded carbon and will appear at the downfield end of the spectrum, typically around 187 ppm.[1]

  • C6: This carbon is directly attached to the electron-donating methoxy group, causing a significant downfield shift to approximately 160 ppm.

  • C3 and C7a: These carbons are part of the pyrazole ring and are generally found in the aromatic region. C3, being adjacent to the electron-withdrawing aldehyde group, will be deshielded.

  • C3a and C4: These are quaternary and methine carbons of the benzene ring, respectively.

  • C5 and C7: The chemical shifts of these carbons will be influenced by the substituents on the benzene ring. C7, being ortho to the methoxy group, is expected to be significantly shielded and appear at a relatively upfield position.

  • OCH₃: The carbon of the methoxy group will have a characteristic chemical shift around 56 ppm.

Experimental Protocols

Sample Preparation for NMR Analysis:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Spectrometer Parameters:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: Approximately 16 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral width: Approximately 220 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

    • Relaxation delay: 2 seconds.

Workflow for NMR Data Acquisition and Analysis

NMR Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Setup Spectrometer (¹H & ¹³C Parameters) transfer->setup acquire Acquire Spectra setup->acquire process Process Raw Data (FT, Phasing, Baseline Correction) acquire->process integrate Integrate ¹H Signals process->integrate assign Assign Peaks & Determine Coupling Constants integrate->assign report Generate Report assign->report

Caption: A typical workflow for NMR analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The presented data and interpretations, grounded in the established principles of NMR spectroscopy and supported by data from analogous compounds, offer a robust framework for the structural verification of this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality NMR data, facilitating confident structural assignment in research and development settings.

References

The Indazole Nucleus in Modern Drug Discovery: A Technical Guide to the Pharmacophoric Role of 6-Methoxy-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous clinically successful therapeutic agents, particularly in oncology. This technical guide provides an in-depth analysis of 6-methoxy-1H-indazole-3-carbaldehyde, a key heterocyclic building block, and elucidates its role as a versatile pharmacophore in the design and synthesis of potent and selective kinase inhibitors and other bioactive molecules. We will explore the synthetic accessibility of this intermediate, the strategic importance of its functional groups, and the structure-activity relationships (SAR) of its derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the indazole nucleus in their therapeutic programs.

The Ascendancy of the Indazole Scaffold in Medicinal Chemistry

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has garnered significant attention in drug discovery due to its unique physicochemical properties and its ability to serve as a bioisostere for other key pharmacophores like indole and phenol. Unlike indole, the indazole nucleus possesses an additional nitrogen atom, which can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets. This feature, combined with the hydrogen bond donating capacity of the N-H group, makes the indazole scaffold particularly well-suited for binding to the hinge region of protein kinases.

The therapeutic versatility of indazole-based compounds is extensive, with derivatives demonstrating a wide array of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance.

This compound: A Strategically Functionalized Intermediate

The subject of this guide, this compound, is a strategically functionalized derivative of the indazole scaffold. The specific placement of the methoxy and carbaldehyde groups imparts distinct advantages in the context of drug design and synthesis.

The Significance of the 3-Carbaldehyde Group

The carbaldehyde (or formyl) group at the 3-position of the indazole ring is a versatile synthetic handle, allowing for a wide range of chemical transformations to introduce diverse side chains and build molecular complexity.[2] This is particularly crucial as direct functionalization of the C3 position of the indazole ring can be challenging.[3] The aldehyde can be readily converted into:

  • Alkenes via Wittig or Knoevenagel condensations.

  • Secondary alcohols and amines through reduction and reductive amination, respectively.

  • Various heterocyclic systems (e.g., oxazoles, thiazoles, benzimidazoles) via cyclization reactions.[2]

This synthetic flexibility allows for the systematic exploration of the chemical space around the indazole core, a key step in optimizing the potency and selectivity of a drug candidate.

The Role of the 6-Methoxy Group

The methoxy group at the 6-position of the indazole ring plays a multifaceted role in modulating the pharmacophoric character of the molecule:

  • Electronic Effects: As an electron-donating group, the methoxy substituent influences the electron density of the aromatic system, which can impact the pKa of the indazole nitrogens and their ability to form hydrogen bonds.

  • Steric and Conformational Influence: The 6-position is often directed towards the solvent-exposed region in many kinase binding pockets. Substituents at this position can be tailored to optimize interactions with the protein surface or to improve physicochemical properties such as solubility.

  • Metabolic Stability: The methoxy group can influence the metabolic profile of a molecule. While it can be a site of O-demethylation, its presence can also block other potential sites of metabolism, potentially improving the pharmacokinetic profile of the drug candidate.[4]

  • Bioisosteric Replacement: The methoxy group itself can be a key interaction motif or can be further modified. In some cases, it serves as a bioisosteric replacement for a hydroxyl group, offering improved metabolic stability.[4]

The following diagram illustrates the key features of the this compound pharmacophore.

Caption: Key pharmacophoric features of this compound.

Synthesis of this compound

The most efficient and widely applicable method for the synthesis of 1H-indazole-3-carboxaldehydes is the nitrosation of the corresponding indole precursor.[2] This "scaffold hopping" strategy provides a direct route to the desired indazole aldehyde.

The synthesis of this compound proceeds from the readily available 6-methoxyindole via a nitrosation reaction, as detailed in the protocol below, which is adapted from a procedure for the analogous 5-methoxy isomer.[2]

Experimental Protocol: Synthesis via Nitrosation of 6-Methoxyindole

Materials:

  • 6-Methoxyindole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 2 N aqueous solution)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Argon gas supply

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Syringe pump or dropping funnel

  • Ice bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Procedure:

  • Preparation of the Nitrosating Agent: In a round-bottom flask, dissolve sodium nitrite (8.0 equivalents) in deionized water and DMF at 0 °C under an argon atmosphere. Slowly add 2 N aqueous hydrochloric acid (2.7 equivalents) to the solution at 0 °C. Stir the resulting mixture for 10 minutes at this temperature.

  • Reaction with 6-Methoxyindole: In a separate flask, prepare a solution of 6-methoxyindole (1.0 equivalent) in DMF.

  • Using a syringe pump, add the solution of 6-methoxyindole to the nitrosating agent mixture at 0 °C over a period of 2 hours.

  • Reaction Progression and Work-up: After the addition is complete, allow the reaction to stir at room temperature for 3 hours.

  • Extract the reaction mixture three times with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the pure this compound.

The following diagram illustrates the synthetic workflow.

G start 6-Methoxyindole reagents NaNO₂, HCl, DMF/H₂O, 0°C start->reagents Nitrosation workup Aqueous Workup & Extraction reagents->workup Ring Rearrangement product This compound purification Column Chromatography workup->purification purification->product

Caption: Synthetic workflow for this compound.

Role as a Pharmacophore in Kinase Inhibitor Design

The this compound scaffold is an excellent starting point for the development of kinase inhibitors. The indazole core provides the necessary hydrogen bonding interactions with the kinase hinge region, while the 3-carbaldehyde allows for the introduction of various side chains to target the solvent-exposed region and achieve selectivity. The 6-methoxy group, as previously discussed, can further modulate the activity and properties of the final compound.

Structure-Activity Relationship (SAR) Insights

While direct SAR studies on a library of compounds derived exclusively from this compound are not extensively reported, valuable insights can be gleaned from studies on related 3,6-disubstituted indazole derivatives.[5]

  • Substituents at the 3-position: The nature of the group introduced via the 3-carbaldehyde is critical for potency and selectivity. Large, hydrophobic groups are often well-tolerated and can form additional interactions in the ATP binding pocket.

  • Substituents at the 6-position: The 6-position is a key site for tuning the properties of indazole-based inhibitors. In many kinase inhibitors, this position is solvent-exposed, allowing for the introduction of larger groups to improve solubility and pharmacokinetic properties. The electronic nature of the substituent at the 6-position can also influence the overall activity. For example, in a series of fibroblast growth factor receptor (FGFR) inhibitors, the presence of a fluorine atom at the 6-position of the indazole ring led to improved enzymatic activity and cellular potency.[6]

The table below summarizes the activity of some representative 3,6-disubstituted indazole-based kinase inhibitors, highlighting the importance of substitutions at these positions.

Compound IDIndazole CoreR3-SubstituentR6-SubstituentTarget KinaseIC₅₀ (nM)Reference
A 1H-Indazol-3-amine-3-MethoxyphenylFGFR115.0[1]
B 1H-Indazol-3-amine-3-EthoxyphenylFGFR113.2[6]
C 1H-Indazol-3-amine-3-IsopropoxyphenylFGFR19.8[6]
D 1H-Indazol-3-amine-6-(3-Fluorophenyl)FGFR12.9[1]

Note: The table presents data for related compounds to illustrate the importance of the 6-position substitution. Direct quantitative data for derivatives of this compound is limited in the public domain.

Case Study: Conceptual Design of a Kinase Inhibitor

Starting from this compound, a hypothetical kinase inhibitor can be designed. The following workflow illustrates a potential synthetic route and the resulting pharmacophore.

G cluster_0 Synthetic Pathway cluster_1 Pharmacophore Mapping start 6-Methoxy-1H-indazole- 3-carbaldehyde step1 Reductive Amination with Amine 'A' start->step1 intermediate Intermediate Amine step1->intermediate step2 Coupling with Carboxylic Acid 'B' intermediate->step2 product Final Kinase Inhibitor step2->product hinge Hinge Binding (Indazole Core) product->hinge gatekeeper Gatekeeper Interaction (from Amine 'A') product->gatekeeper solvent Solvent Exposed Region (from Acid 'B') product->solvent

Caption: Conceptual workflow for the design of a kinase inhibitor.

Future Perspectives and Conclusion

This compound represents a valuable and versatile building block in the medicinal chemist's toolbox. Its strategic functionalization allows for the efficient synthesis of diverse libraries of compounds for screening against a wide range of biological targets. The indazole core provides a robust anchor for binding to many protein targets, particularly kinases, while the 3-carbaldehyde and 6-methoxy groups offer ample opportunities for optimization of potency, selectivity, and pharmacokinetic properties.

While the full potential of this specific pharmacophore is still being explored, the wealth of data on related indazole derivatives strongly supports its utility in the development of novel therapeutics. Future work in this area will likely focus on the synthesis of new libraries of compounds derived from this compound and their evaluation against emerging drug targets. The continued exploration of the structure-activity relationships of 6-substituted indazoles will further refine our understanding of how to best leverage this privileged scaffold in the design of next-generation medicines.

References

CAS number and molecular weight of 6-methoxy-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-methoxy-1H-indazole-3-carbaldehyde: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We delve into its fundamental chemical and physical properties, provide an expert-driven perspective on its synthesis via the nitrosation of 6-methoxyindole, and discuss its characterization by modern spectroscopic techniques. Furthermore, this guide explores the compound's role as a versatile intermediate for the development of novel therapeutics, grounded in the established pharmacological importance of the indazole scaffold. Detailed, field-proven experimental protocols are provided to enable researchers to synthesize and utilize this valuable compound.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its structural rigidity and ability to participate in various non-covalent interactions make it an ideal core for designing potent and selective modulators of biological targets. Indazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[2][3] Notably, the indazole motif is present in several FDA-approved kinase inhibitor drugs, highlighting its clinical relevance.[4][5]

This compound emerges as a key intermediate for accessing a diverse library of 3-substituted indazole derivatives. The aldehyde functionality at the C3 position is a versatile chemical handle for further elaboration, while the methoxy group at the C6 position can modulate the molecule's electronic properties, solubility, and metabolic stability, making it a valuable tool for drug development professionals.[6]

Chemical and Physical Properties

A precise understanding of a compound's physical properties is critical for its handling, purification, and use in subsequent reactions. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 518987-37-6[7][8][9]
Molecular Formula C₉H₈N₂O₂[7][8][10]
Molecular Weight 176.17 g/mol [7][8][10]
Appearance Solid (Typical for indazoles)N/A
Melting Point 200.1-200.2 °C[10]
Boiling Point 391.7±22.0 °C (Predicted)[10]
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Acetone)N/A

Synthesis and Mechanistic Insights: From Indole to Indazole

The most direct and efficient route to 1H-indazole-3-carboxaldehydes is the acid-mediated nitrosative rearrangement of the corresponding indole.[4][5] This transformation provides a robust method for converting readily available indoles into the more synthetically valuable indazole scaffold.

Reaction Overview

The synthesis begins with 6-methoxyindole, which undergoes nitrosation at the C3 position, followed by a cascade of intramolecular rearrangements to yield the final indazole product. This method is advantageous due to its mild conditions and operational simplicity.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_product Final Product cluster_purification Workup & Purification SM 6-Methoxyindole Reag 1. Sodium Nitrite (NaNO₂) 2. Acetic Acid (AcOH) 3. Water (H₂O) SM->Reag Reaction Purify 1. Extraction with Ethyl Acetate 2. Brine Wash 3. Drying (MgSO₄) 4. Column Chromatography Reag->Purify Process FP This compound Purify->FP Isolation

Caption: Synthetic workflow for this compound.

Mechanistic Rationale

The conversion of an indole to an indazole via nitrosation is a fascinating and elegant transformation. Understanding the mechanism provides insight into the reaction's efficiency and potential side products.

  • Nitrosation: In a slightly acidic medium (e.g., acetic acid), sodium nitrite generates nitrous acid (HONO), which forms the electrophilic nitrosonium ion (NO⁺). The electron-rich C3 position of the indole ring attacks the nitrosonium ion.

  • Oxime Formation: The initial adduct quickly tautomerizes to the more stable 3-nitrosoindole, which exists in equilibrium with its oxime tautomer.

  • Ring Opening: Protonation of the indole nitrogen promotes the addition of a water molecule to the C2 position. This intermediate is unstable and undergoes a retro-Michael-type ring opening, breaking the C2-C3 bond to form an ortho-amino-cinnamaldehyde derivative with an oxime.

  • Ring Closure (Cyclization): The terminal amino group then performs an intramolecular nucleophilic attack on the aldehyde carbon, followed by dehydration, to form the stable pyrazole ring of the indazole system.

Reaction_Mechanism Indole Indole Ring (Nucleophile) Nitrosonium Nitrosonium Ion (NO⁺) (Electrophile) Indole->Nitrosonium 1. C3 Attack Oxime 3-Nitrosoindole / Oxime Intermediate Nitrosonium->Oxime 2. Tautomerization RingOpen Ring-Opened Intermediate Oxime->RingOpen 3. H₂O Addition & Ring Opening Indazole Indazole Product RingOpen->Indazole 4. Intramolecular Cyclization & Dehydration

Caption: Simplified mechanism of indole-to-indazole rearrangement.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. While specific spectra for this exact compound are not publicly available, its structure can be confidently confirmed using a combination of NMR, IR, and mass spectrometry, with expected data extrapolated from closely related analogs.[4][11]

TechniqueExpected Observations
¹H NMR - Aldehyde Proton (-CHO): A singlet around δ 10.2 ppm. - Indazole NH: A very broad singlet, typically downfield (> δ 13.0 ppm). - Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-8.2 ppm) corresponding to the protons at the C4, C5, and C7 positions, with characteristic coupling patterns. - Methoxy Protons (-OCH₃): A sharp singlet around δ 3.9 ppm integrating to 3H.
¹³C NMR - Aldehyde Carbonyl (C=O): A signal in the δ 185-188 ppm range. - Aromatic/Heteroaromatic Carbons: Multiple signals between δ 95-160 ppm. The carbon attached to the methoxy group (C6) would appear significantly upfield. - Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.
IR Spectroscopy - N-H Stretch: A broad absorption band around 3300-3100 cm⁻¹. - C=O Stretch (Aldehyde): A strong, sharp absorption band around 1670-1690 cm⁻¹. - C-O Stretch (Methoxy): An absorption band around 1250 cm⁻¹.
Mass Spectrometry - [M+H]⁺: Expected at m/z 177.06. - [M-H]⁻: Expected at m/z 175.05.

Applications in Drug Discovery

This compound is not an end product but a high-value starting material. Its utility stems from the aldehyde group, which can be transformed into a vast array of functional groups and heterocyclic systems.

  • Kinase Inhibitors: The indazole scaffold is a cornerstone in the design of kinase inhibitors for oncology.[12] The aldehyde can be converted via reductive amination, Wittig reactions, or condensations to install side chains that target the ATP-binding pocket of various kinases.

  • Antimicrobial and Antiprotozoal Agents: The indazole core is found in compounds with potent antimicrobial activity.[13] The aldehyde can be used to synthesize hydrazones, Schiff bases, and other derivatives known to possess antibacterial and antifungal properties.

  • CNS-Active Agents: Indazole derivatives have been explored for their activity on central nervous system targets, such as serotonin receptors.[2] The aldehyde provides a synthetic entry point for creating analogs with modulated properties for potential use in neurological disorders.

Detailed Experimental Protocols

The following protocols are based on established procedures for the synthesis of analogous compounds and represent a self-validating system from synthesis to purification.[4]

Protocol 1: Synthesis of this compound

Materials:

  • 6-Methoxyindole

  • Sodium Nitrite (NaNO₂)

  • Glacial Acetic Acid

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add 6-methoxyindole (1.0 eq).

  • Add a mixture of glacial acetic acid and water (e.g., a 2:1 v/v ratio). Stir until the indole is fully dissolved or suspended.

  • Cool the mixture to 0-5 °C in an ice-water bath.

  • In a separate beaker, prepare a solution of sodium nitrite (1.2 eq) in a minimal amount of deionized water.

  • Add the sodium nitrite solution dropwise to the cooled indole mixture over 30-45 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent the formation of undesired side products.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Procedure:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a chromatography column.

  • Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or ethyl acetate.

  • Load the dissolved crude product onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc/Hexane and gradually increasing to 50% EtOAc/Hexane).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a solid.

  • Confirm the structure and purity using the spectroscopic methods outlined in Section 4.

Conclusion

This compound is a strategically important molecule for chemical and pharmaceutical research. Its straightforward synthesis from inexpensive starting materials, combined with the versatility of the aldehyde functional group, makes it an indispensable building block. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to effectively synthesize, characterize, and utilize this compound in the pursuit of novel therapeutic agents.

References

An In-Depth Technical Guide to Key Intermediates in the Synthesis of 3-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Substituted Indazoles in Medicinal Chemistry

Indazole-containing derivatives are a cornerstone in medicinal chemistry, with a significant number of synthetic compounds featuring this nucleus exhibiting a wide array of pharmacological activities.[1] These activities span anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV properties.[1] The versatility and efficacy of the indazole scaffold have cemented its status as a "privileged scaffold" in drug discovery. While nature offers a limited number of indazole-containing alkaloids, the synthetic accessibility of diverse derivatives has fueled extensive research and development.[2] This guide provides a detailed exploration of the key intermediates that enable the construction of 3-substituted indazoles, offering insights into their synthesis, stability, and reactivity.

I. Strategic Approaches to 3-Substituted Indazole Synthesis: A Focus on Key Intermediates

The synthesis of 3-substituted indazoles can be broadly categorized based on the bond disconnections and the nature of the key intermediates involved. Transition-metal-catalyzed reactions, acid/base-catalyzed cyclizations, and metal-free approaches have all proven to be effective.[3][4] A deep understanding of the intermediates in these pathways is crucial for optimizing reaction conditions, controlling regioselectivity, and expanding the substrate scope.

A. Arynes and Diazo Compounds: A Powerful Cycloaddition Strategy

One of the most elegant and versatile methods for constructing 3-substituted indazoles involves the [3+2] cycloaddition of arynes with diazo compounds.[2][5][6] This approach is particularly valuable as it allows for the direct introduction of a wide variety of substituents at the 3-position.

Key Intermediates:

  • Arynes (e.g., Benzyne): These highly reactive intermediates are typically generated in situ from precursors like 2-(trimethylsilyl)phenyl triflates in the presence of a fluoride source (e.g., CsF or TBAF).[2]

  • Diazo Compounds: These are the "three-atom" component in the cycloaddition. N-tosylhydrazones, which are stable, readily available, and inexpensive, serve as excellent precursors to diazo compounds in situ.[5][6]

Mechanism and Workflow:

The reaction proceeds through the generation of the aryne intermediate, which then undergoes a 1,3-dipolar cycloaddition with the in situ generated diazo compound.[5][6] This concerted or stepwise process directly furnishes the 3-substituted 1H-indazole core.

Figure 1: General workflow for the synthesis of 3-substituted indazoles via aryne and diazo compound intermediates.

Experimental Protocol: Synthesis of 3-Phenyl-1H-indazole from 2-(Trimethylsilyl)phenyl Triflate and Benzaldehyde N-Tosylhydrazone

  • To a solution of benzaldehyde N-tosylhydrazone (1.2 mmol) in anhydrous 1,4-dioxane (5 mL) under an inert atmosphere, add cesium fluoride (2.0 mmol).

  • Heat the mixture to 50 °C.

  • Slowly add a solution of 2-(trimethylsilyl)phenyl triflate (1.0 mmol) in anhydrous 1,4-dioxane (2 mL) over 1 hour.

  • Stir the reaction mixture at 50 °C for an additional 12 hours.

  • Cool the reaction to room temperature and quench with water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-phenyl-1H-indazole.

B. The Davis-Beirut Reaction: N-N Bond Formation via Nitroso Intermediates

The Davis-Beirut reaction is a powerful, redox-neutral method for the synthesis of 2H-indazoles, which can be further functionalized to 3-substituted derivatives.[7][8][9] This reaction is particularly noteworthy for its use of readily available starting materials and avoidance of toxic heavy metals.[7]

Key Intermediates:

  • o-Nitrosobenzylidine Imine: This is a pivotal intermediate formed in situ from the reaction of an o-nitrosobenzaldehyde and a primary amine.[10] The o-nitrosobenzaldehyde itself can be generated from the corresponding o-nitrobenzyl alcohol.[11]

  • Hemi-aminal ether: In the presence of an alcohol solvent, the nitroso imine can be attacked by the alcohol to form a hemi-aminal ether, which then undergoes cyclization.[11]

Mechanism and Key Transformations:

The reaction is initiated by the condensation of an o-nitrosobenzaldehyde with a primary amine to form the key o-nitrosobenzylidine imine intermediate.[10] This intermediate then undergoes an intramolecular N-N bond-forming heterocyclization to yield the 2H-indazole product. The reaction can be catalyzed by either acid or base.[10]

Figure 2: Simplified mechanistic pathway of the Davis-Beirut reaction highlighting the key nitroso intermediate.

Table 1: Comparison of Catalytic Conditions for the Davis-Beirut Reaction

CatalystKey FeaturesTypical ConditionsReference
Base Forms a carbanion intermediate.NaOH or KOH in alcohol.[7]
Acid Proceeds through a carbocation intermediate.Acetic acid in an appropriate solvent.[10]
Photochemical/Brønsted Acid Enables access to N-aryl 2H-indazoles.Photolysis of o-nitrobenzyl alcohols with a Brønsted acid.[12]
C. Transition Metal-Catalyzed C-H Activation and Annulation

Recent advancements have seen the rise of transition-metal-catalyzed C-H activation and annulation as a highly efficient and atom-economical strategy for indazole synthesis.[13] These methods often involve the use of rhodium, palladium, or copper catalysts.[13][14][15]

Key Intermediates:

  • Metallacyclic Intermediates: The reaction typically proceeds through the formation of a metallacyclic intermediate resulting from the directed C-H activation of a suitable starting material, such as an azobenzene or a ketoxime ether.[13]

  • Imine/Oxime Species: In many of these catalytic cycles, imine or oxime functionalities serve as directing groups and are integral parts of the key intermediates. For instance, a Cu(OAc)2-catalyzed N-N bond formation starts with the generation of an imine from a 2-aminonitrile and an organometallic reagent.[15]

Illustrative Example: Rhodium-Catalyzed Synthesis from Azobenzenes

A notable example is the rhodium(III)-catalyzed reaction of azobenzenes with aldehydes, which proceeds via C-H bond functionalization and cyclative capture to afford N-aryl-2H-indazoles.[13]

Experimental Protocol: Copper-Catalyzed Oxidative N-N Bond Formation [15]

  • Imine Formation: To a solution of the 2-aminobenzonitrile (1.0 mmol) in anhydrous THF (5 mL) at 0 °C, add the Grignard or organolithium reagent (1.2 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Cyclization: To the resulting imine solution, add Cu(OAc)₂ (1.5 mmol) and stir the mixture at 60 °C for 12 hours under an air atmosphere.

  • Workup: Cool the reaction mixture, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography to yield the desired 1H-indazole.

II. Emerging Strategies and Future Outlook

The field of indazole synthesis is continuously evolving, with a focus on developing more sustainable and efficient methodologies. Metal-free reactions, such as the one-pot synthesis from 2-aminophenones and hydroxylamine derivatives, are gaining traction due to their operational simplicity and broad functional group tolerance.[16] Additionally, electrochemical methods for the functionalization of the indazole core are emerging as a green alternative.[16]

The development of novel key intermediates and the creative application of existing ones will undoubtedly lead to the discovery of new indazole-based therapeutic agents. A deeper understanding of reaction mechanisms, aided by computational studies, will be instrumental in designing more selective and efficient synthetic routes.

III. Conclusion

The synthesis of 3-substituted indazoles is a rich and diverse field, with a variety of strategic approaches available to the synthetic chemist. A thorough understanding of the key intermediates, such as arynes, diazo compounds, nitroso imines, and metallacycles, is paramount for the successful design and execution of these syntheses. The methodologies discussed in this guide, from classic cycloadditions to modern transition-metal-catalyzed reactions, provide a powerful toolkit for accessing a wide range of structurally diverse indazole derivatives for drug discovery and development.

References

Methodological & Application

Synthesis of 6-Methoxy-1H-indazole-3-carbaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 6-methoxy-1H-indazole-3-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The protocol details a robust and efficient two-step synthesis commencing with the formation of the precursor, 6-methoxy-1H-indazole, followed by its conversion to the target carbaldehyde via a nitrosation reaction of the corresponding indole. This application note includes in-depth procedural details, mechanistic insights, process optimization strategies, and visual aids to ensure successful and reproducible execution.

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in pharmaceutical research. Their unique structural and electronic properties make them privileged scaffolds in the design of potent therapeutic agents. Notably, the indazole nucleus is a key component in several approved drugs, including the kinase inhibitors pazopanib and axitinib, which are used in cancer therapy. The 3-formyl-1H-indazole moiety, in particular, serves as a versatile synthetic handle, allowing for a wide range of chemical transformations to generate diverse libraries of 3-substituted indazoles for drug discovery programs.[1]

This guide focuses on the synthesis of this compound, a key intermediate for the development of novel therapeutics. The described methodology is based on established and reliable chemical transformations, providing researchers with a practical and scalable route to this important molecule.

Synthetic Strategy Overview

The synthesis of this compound is presented as a two-stage process. The first stage involves the preparation of the starting material, 6-methoxy-1H-indazole, which may not be readily commercially available. The second, and principal, stage is the conversion of 6-methoxy-1H-indole to the target aldehyde via a nitrosation reaction. This "scaffold hopping" from an indole to an indazole is a powerful strategy in medicinal chemistry.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 6-Methoxy-1H-indazole cluster_stage2 Stage 2: Synthesis of this compound 2-Fluoro-4-methoxybenzaldehyde 2-Fluoro-4-methoxybenzaldehyde Reaction1 Cyclization 2-Fluoro-4-methoxybenzaldehyde->Reaction1 + Hydrazine Hydrazine Hydrazine 6-Methoxy-1H-indazole 6-Methoxy-1H-indazole 6-Methoxy-1H-indole 6-Methoxy-1H-indole 6-Methoxy-1H-indazole->6-Methoxy-1H-indole Starting Material (if not commercially available) Reaction1->6-Methoxy-1H-indazole Reaction2 Nitrosation & Rearrangement 6-Methoxy-1H-indole->Reaction2 + Nitrosating Mixture Nitrosating_Mixture NaNO2, HCl(aq) Target This compound Reaction2->Target

Figure 1: Overall synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be anhydrous where indicated.

  • 2-Fluoro-4-methoxybenzaldehyde

  • Hydrazine hydrate

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Petroleum ether

  • Ethyl acetate (EtOAc)

  • 6-Methoxy-1H-indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 2N aqueous solution

  • Dimethylformamide (DMF)

  • Deionized water

  • Brine (saturated aqueous sodium chloride)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Syringe pump (recommended for slow addition)

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Detailed Experimental Protocols

Stage 1: Synthesis of 6-Methoxy-1H-indazole

This protocol is adapted from a general procedure for the synthesis of indazoles from fluorobenzaldehydes.[2]

Procedure:

  • To a round-bottom flask containing 2-fluoro-4-methoxybenzaldehyde (1.0 g, 6.5 mmol), add hydrazine hydrate (7 mL).

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and extract with dichloromethane (3 x 75 mL).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 5:1) to yield 6-methoxy-1H-indazole as a yellow solid.

Expected Outcome:

  • Yield: Approximately 59%

  • Appearance: Yellow solid

  • Characterization: The product can be characterized by HPLC and Mass Spectrometry (ESI) m/z 149.1 [M+H]⁺.[2]

Stage 2: Synthesis of this compound

This protocol is based on an optimized procedure for the nitrosation of indoles.[3] While the cited literature provides a specific example for the 5-methoxy isomer, the procedure is applicable to the 6-methoxy isomer due to similar electronic properties.

Reaction Mechanism:

The reaction proceeds through a multi-step pathway. Initially, the C3 position of the indole is nitrosated to form an oxime intermediate. This is followed by the addition of water at the C2 position, which triggers the opening of the indole ring. The reaction concludes with a ring-closure to form the thermodynamically stable 1H-indazole-3-carbaldehyde. A key to achieving a high yield is the slow addition of the indole to the nitrosating mixture to minimize the formation of dimeric side products.

Nitrosation_Mechanism 6-Methoxyindole 6-Methoxyindole Oxime_Intermediate Oxime Intermediate 6-Methoxyindole->Oxime_Intermediate Nitrosation at C3 Nitrosating_Agent NO+ Ring_Opened Ring-Opened Intermediate Oxime_Intermediate->Ring_Opened H2O addition & Ring Opening Water H2O Product This compound Ring_Opened->Product Ring Closure

Figure 2: Simplified mechanism of indole nitrosation to form indazole-3-carbaldehyde.

Procedure:

  • Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve sodium nitrite (550 mg, 8 mmol, 8 equiv.) in deionized water (4 mL) and DMF (3 mL).

  • Slowly add 2N aqueous HCl (1.33 mL, 2.7 mmol, 2.7 equiv.) to the solution at 0°C. Stir the resulting mixture under an inert atmosphere (e.g., argon) for 10 minutes.

  • Addition of 6-Methoxy-1H-indole: Prepare a solution of 6-methoxy-1H-indole (1 mmol, 1 equiv.) in DMF (3 mL).

  • Using a syringe pump, add the indole solution to the vigorously stirred nitrosating mixture at 0°C over a period of 2 hours.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 3-5 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash three times with water, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/EtOAc, typically starting with a low polarity mixture and gradually increasing the polarity) to afford pure this compound.

Data Summary and Expected Results

The following table summarizes the key parameters and expected outcomes for the synthesis.

ParameterStage 1: 6-Methoxy-1H-indazoleStage 2: this compound
Starting Material 2-Fluoro-4-methoxybenzaldehyde6-Methoxy-1H-indole
Key Reagents Hydrazine hydrateSodium nitrite, Hydrochloric acid
Solvent(s) DichloromethaneDMF, Water, Ethyl Acetate
Reaction Temperature Reflux0°C to Room Temperature
Reaction Time 4 hours5-7 hours (including addition)
Typical Yield ~59%[2]>80% (estimated based on 5-methoxy isomer)[3]
Product Appearance Yellow solidYellowish solid
Molecular Formula C₈H₈N₂OC₉H₈N₂O₂
Molecular Weight 148.16 g/mol 176.17 g/mol
CAS Number 3522-07-4518987-37-6

Troubleshooting and Process Optimization

Issue Possible Cause Recommended Solution
Low yield in Stage 2 Formation of red-colored dimeric byproducts.Ensure slow and controlled addition of the indole solution using a syringe pump. Maintain a low reaction temperature (0°C) during the addition.
Incomplete reaction Insufficient reaction time or temperature.For electron-rich indoles like the 6-methoxy derivative, extended stirring at room temperature should be sufficient. For less reactive substrates, gentle heating (e.g., 50°C) may be required. Monitor closely by TLC.
Difficult purification Co-elution of impurities.Optimize the solvent system for column chromatography. A gradient elution from low to high polarity is often effective.
Starting material remains Inefficient nitrosating agent formation.Ensure the nitrosating mixture is freshly prepared and maintained at 0°C before the addition of the indole.

Conclusion

The protocols detailed in this application note provide a reliable and efficient pathway for the synthesis of this compound. By following the outlined procedures and considering the troubleshooting advice, researchers can successfully prepare this valuable intermediate for applications in medicinal chemistry and drug development. The use of the nitrosation of the corresponding indole offers a high-yielding and scalable route, minimizing common side reactions through controlled addition.

References

The Strategic Utility of 6-Methoxy-1H-indazole-3-carbaldehyde in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of modern medicinal chemistry, the indazole core has emerged as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds, particularly in the domain of protein kinase inhibitors.[1][2] Its bioisosteric relationship with the native purine core of ATP allows for competitive binding in the kinase hinge region, while the bicyclic system provides a rigid and tunable platform for achieving high potency and selectivity.[2] Several successful oncology drugs, including axitinib and pazopanib, are built upon the indazole framework, underscoring its clinical significance.[1]

Within this esteemed class of heterocycles, 3-substituted indazoles are of paramount importance. The C3 position offers a prime vector for introducing diverse functionalities that can probe the deeper pockets of the ATP-binding site, leading to enhanced affinity and tailored selectivity profiles.[3] The aldehyde functionality at this position, as seen in 6-methoxy-1H-indazole-3-carbaldehyde , represents a uniquely versatile chemical handle. It serves as a gateway to a vast chemical space through a variety of well-established synthetic transformations, including reductive amination, Wittig reactions, and condensations, enabling the construction of extensive libraries of potential kinase inhibitors.[3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of potent and selective kinase inhibitors. We will delve into the synthesis of this key intermediate, provide detailed protocols for its derivatization, and discuss the rationale behind these synthetic strategies in the context of targeting key signaling pathways implicated in cancer and other proliferative diseases.

The Significance of the 6-Methoxy Substituent

The substitution pattern on the indazole ring plays a critical role in modulating the pharmacological properties of the resulting inhibitors. The methoxy group at the 6-position is not merely an incidental feature; it has profound implications for kinase selectivity and overall drug-like properties. The electron-donating nature of the methoxy group can influence the electronics of the entire heterocyclic system, potentially enhancing hydrogen bonding interactions within the kinase active site. Furthermore, the 6-position is strategically located to influence interactions in a region of the ATP-binding pocket that varies among different kinases, thus offering a handle to steer selectivity. For instance, modifications at this position have been shown to be a critical determinant of potency and selectivity against various kinases, including JNK3 and p38α.[4]

Synthesis of the Key Intermediate: this compound

A robust and scalable synthesis of the starting material is a prerequisite for any successful drug discovery campaign. An efficient method for the synthesis of substituted 1H-indazole-3-carbaldehydes is through the nitrosation of the corresponding indoles.[3][5][6] This "scaffold hopping" strategy provides a direct route to the desired indazole core.

Protocol 1: Synthesis of this compound from 6-Methoxyindole

This protocol is adapted from a general procedure for the nitrosation of electron-rich indoles.[3]

Materials:

  • 6-Methoxyindole

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl, 2 N aqueous solution)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Syringe pump or dropping funnel

  • Ice bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask maintained at 0 °C with an ice bath, prepare a solution of sodium nitrite (8 equivalents) in a mixture of deionized water and DMF.

  • Slowly add 2 N aqueous hydrochloric acid (2.7 equivalents) to the stirred sodium nitrite solution. Maintain the temperature at 0 °C.

  • Prepare a solution of 6-methoxyindole (1 equivalent) in DMF.

  • Using a syringe pump, add the 6-methoxyindole solution to the nitrosating mixture over a period of 2 hours, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-5 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield pure this compound.

G cluster_synthesis Synthesis of this compound 6_Methoxyindole 6-Methoxyindole in DMF Reaction Nitrosation Reaction (0°C to RT) 6_Methoxyindole->Reaction Syringe Pump (2h) Nitrosating_Mixture NaNO₂ + HCl in H₂O/DMF @ 0°C Nitrosating_Mixture->Reaction Workup Aqueous Workup & Extraction (EtOAc) Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Derivatization of this compound for Kinase Inhibitor Synthesis

The aldehyde group at the C3 position is a versatile functional group for elaborating the indazole scaffold into potential kinase inhibitors. Reductive amination is a particularly powerful technique for introducing a variety of amine-containing side chains, which can form key interactions with amino acid residues in the ATP-binding pocket.

Protocol 2: Synthesis of a Model Kinase Inhibitor Scaffold via Reductive Amination

This protocol describes a general procedure for the reductive amination of this compound with a substituted aniline to generate a core scaffold common in kinase inhibitors.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-fluoroaniline)

  • Sodium Triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1 equivalent) in dichloromethane, add the substituted aniline (1.1 equivalents) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-(6-methoxy-1H-indazol-3-yl)methanamine derivative.

G cluster_derivatization Reductive Amination for Kinase Inhibitor Scaffold Synthesis Starting_Aldehyde This compound Imine_Formation Imine Formation (DCM, Acetic Acid) Starting_Aldehyde->Imine_Formation Aniline Substituted Aniline Aniline->Imine_Formation Reduction Reduction with STAB Imine_Formation->Reduction Workup Aqueous Workup & Purification Reduction->Workup Final_Inhibitor N-Aryl-(6-methoxy-1H-indazol-3-yl)methanamine Workup->Final_Inhibitor

Caption: General workflow for the synthesis of kinase inhibitor scaffolds.

Target Kinases and Signaling Pathways

Derivatives of the indazole scaffold have shown inhibitory activity against a wide range of kinases involved in oncogenic signaling pathways. The specific kinase targets are determined by the nature of the substituents on the indazole ring and the side chain at the C3 position.

Table 1: Potential Kinase Targets for this compound Derivatives

Kinase FamilySpecific TargetsImplicated Signaling Pathway(s)Reference
Tyrosine Kinases VEGFR, Src, FAKAngiogenesis, Cell Proliferation, Migration[1][7]
Serine/Threonine Kinases Aurora Kinases, CHK1, LCKMitosis, Cell Cycle Control, T-cell Signaling[8][9]

The inhibition of these kinases can disrupt critical cellular processes that are often dysregulated in cancer. For example, inhibiting VEGFR can block the formation of new blood vessels that supply tumors with nutrients and oxygen, a process known as angiogenesis.

G cluster_pathway Targeted Kinase Signaling Pathway Example: VEGFR Growth_Factor VEGF Receptor VEGFR-2 Growth_Factor->Receptor Binds & Activates Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Receptor->Downstream_Signaling Phosphorylates Indazole_Inhibitor Indazole-based Inhibitor Indazole_Inhibitor->Receptor Inhibits Cellular_Response Angiogenesis, Cell Proliferation, Survival Downstream_Signaling->Cellular_Response Promotes

Caption: Inhibition of the VEGFR signaling pathway.

Conclusion and Future Perspectives

This compound is a high-value, versatile intermediate for the synthesis of novel kinase inhibitors. Its strategic derivatization, particularly through reductive amination, allows for the systematic exploration of chemical space around a privileged scaffold. The presence of the 6-methoxy group provides a handle for fine-tuning the potency and selectivity of the resulting inhibitors. The protocols and strategies outlined in this application note offer a solid foundation for researchers engaged in the discovery and development of the next generation of targeted cancer therapeutics. Future work in this area will likely focus on the development of highly selective inhibitors for specific kinase isoforms and the exploration of novel derivatization strategies to access previously unexplored regions of the kinome.

References

The Versatile Virtuoso: 6-Methoxy-1H-indazole-3-carbaldehyde as a Cornerstone in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug discovery, the indazole scaffold stands as a privileged structure, renowned for its ability to interact with a multitude of biological targets. Among the functionalized indazoles, 6-methoxy-1H-indazole-3-carbaldehyde has emerged as a particularly valuable and versatile building block. Its strategic placement of a reactive aldehyde group and an electron-donating methoxy substituent on the indazole core provides a powerful platform for the synthesis of a diverse array of complex molecules, most notably in the pursuit of novel kinase inhibitors and other therapeutic agents. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The Strategic Advantage of the 6-Methoxy Indazole Moiety

The utility of this compound stems from the unique interplay of its constituent functional groups. The indazole ring system itself is a bioisostere of indole, capable of forming crucial hydrogen bond interactions within the active sites of proteins.[1] The aldehyde functionality at the 3-position serves as a versatile synthetic handle, amenable to a wide range of chemical transformations. Furthermore, the methoxy group at the 6-position exerts a significant electronic influence on the reactivity of the entire molecule.

G Indazole This compound Aldehyde Aldehyde Group (C3) - Reactive handle for C-C and C-N bond formation Indazole->Aldehyde Enables derivatization Methoxy Methoxy Group (C6) - Modulates electronic properties - Influences reactivity Indazole->Methoxy Fine-tunes properties Core Indazole Core - Privileged scaffold in medicinal chemistry - Bioisostere of indole Indazole->Core Provides biological relevance

Synthetic Accessibility: Preparation of the Building Block

The primary and most efficient route to this compound involves the nitrosation of the corresponding indole precursor, 6-methoxy-1H-indole. This transformation represents a valuable "scaffold hopping" strategy, converting a readily available indole into the medicinally significant indazole core.[2] While a specific protocol for the 6-methoxy derivative is not extensively detailed in publicly available literature, a reliable procedure can be adapted from the synthesis of the analogous 5-methoxy isomer.[3]

Protocol 1: Synthesis of this compound

This protocol is adapted from the well-established synthesis of 1H-indazole-3-carboxaldehydes from their corresponding indoles via nitrosation.[2][3]

Materials:

  • 6-Methoxy-1H-indole

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl, 2N aqueous solution)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve sodium nitrite (8 equivalents) in deionized water.

  • Slowly add 2 N aqueous hydrochloric acid (7 equivalents) to the stirred sodium nitrite solution at 0 °C. Maintain the temperature below 5 °C during the addition.

  • Add N,N-dimethylformamide (DMF) to the mixture.

  • Reaction with 6-Methoxyindole: In a separate flask, dissolve 6-methoxy-1H-indole (1 equivalent) in DMF.

  • Slowly add the solution of 6-methoxy-1H-indole to the pre-formed nitrosating mixture at 0 °C over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Expected Outcome:

The product is expected to be a yellowish solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

ParameterExpected Value
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance Yellowish solid

Applications in the Synthesis of Bioactive Molecules

The aldehyde functionality of this compound is a gateway to a vast chemical space of 3-substituted indazole derivatives. Key transformations include condensation reactions, reductive aminations, and the construction of novel heterocyclic systems.

Application 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, reacting an active methylene compound with a carbonyl group.[4] In the context of this compound, this reaction provides access to α,β-unsaturated derivatives, which are valuable intermediates for further functionalization, including Michael additions and cycloadditions.

G Start This compound Reagents Active Methylene Compound (e.g., Malononitrile) + Base (e.g., Piperidine) Start->Reagents Knoevenagel Condensation Product α,β-Unsaturated Indazole Derivative Reagents->Product Intermediate Intermediate for further synthesis Product->Intermediate

Protocol 2: Knoevenagel Condensation with Malononitrile

This protocol provides a general procedure for the Knoevenagel condensation of this compound with malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

  • The product may precipitate out of the solution upon formation. If so, collect the solid by filtration.

  • If the product does not precipitate, the reaction mixture can be concentrated under reduced pressure, and the residue purified by recrystallization or column chromatography.

Application 2: Synthesis of Schiff Bases and Amines via Reductive Amination

The reaction of this compound with primary amines yields Schiff bases (imines), which can be subsequently reduced to form secondary amines. This two-step process, or a one-pot reductive amination, is a cornerstone of medicinal chemistry for introducing diverse side chains and building molecular complexity. These amine derivatives are often key components of kinase inhibitors.

Protocol 3: Synthesis of a Secondary Amine via Reductive Amination

This protocol outlines a two-step procedure for the synthesis of a secondary amine derivative.

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Methanol or Ethanol

  • Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB) for one-pot reactions

  • Glacial Acetic Acid (catalytic amount, for Schiff base formation)

Procedure:

Step A: Schiff Base Formation

  • Dissolve this compound (1 equivalent) and the primary amine (1 equivalent) in methanol or ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature or with gentle heating until the formation of the imine is complete (monitored by TLC).

  • The Schiff base can be isolated by removing the solvent, or the reaction mixture can be used directly in the next step.

Step B: Reduction to the Amine

  • Cool the solution containing the Schiff base to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) in small portions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

The Role in the Synthesis of Kinase Inhibitors

The indazole scaffold is a key feature in numerous approved and investigational kinase inhibitors.[2] For instance, the blockbuster drug Axitinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), features a 3-substituted indazole core. While Axitinib itself does not contain a 6-methoxy group, the synthetic strategies employed in its development are highly relevant to the application of this compound. The aldehyde can serve as a precursor to introduce the vinyl side chain present in Axitinib through a Wittig reaction, or be converted to other functionalities to explore novel analogues.[5]

G Indazole This compound Wittig Wittig Reaction Indazole->Wittig Condensation Condensation Reactions Indazole->Condensation Cyclization Cyclization Reactions Indazole->Cyclization KinaseInhibitors Novel Kinase Inhibitors Wittig->KinaseInhibitors Condensation->KinaseInhibitors Cyclization->KinaseInhibitors

Conclusion

This compound is a high-value synthetic intermediate with significant potential in drug discovery and development. Its straightforward synthesis from readily available starting materials, combined with the versatile reactivity of its aldehyde group, makes it an attractive building block for the creation of diverse molecular libraries. The protocols and applications outlined in this guide are intended to serve as a practical resource for researchers aiming to leverage the unique chemical properties of this compound in the design and synthesis of the next generation of therapeutic agents. The continued exploration of the synthetic utility of this compound is poised to yield novel compounds with significant biological activity.

References

Application Notes and Protocols for the Reductive Amination of 6-Methoxy-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization of a Privileged Scaffold

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active agents, including several FDA-approved drugs.[1][2] Its bioisosteric relationship with indole allows it to form critical hydrogen bond interactions within protein binding pockets, making it a highly sought-after motif in drug design.[2][3] Specifically, the 6-methoxy-1H-indazole core is a key structural element in various kinase inhibitors and other therapeutic candidates.[1][4]

The C3-carbaldehyde group on the 6-methoxy-1H-indazole ring serves as a versatile synthetic handle, enabling extensive derivatization to explore structure-activity relationships (SAR). Among the most robust and widely utilized transformations for this purpose is reductive amination. This reaction provides a direct and efficient pathway to synthesize secondary and tertiary amines, which are fundamental functional groups in a vast array of drug molecules.[5][6]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth explanation of the underlying mechanism, practical guidance on reagent selection, and detailed, field-proven protocols for the successful reductive amination of 6-methoxy-1H-indazole-3-carbaldehyde.

The Mechanism: A Tale of Two Steps

Reductive amination is a sequential process that masterfully combines two distinct chemical events in a single pot: the formation of a carbon-nitrogen double bond, followed by its immediate reduction.[5][7]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of this compound. This forms an unstable hemiaminal intermediate. Under weakly acidic conditions, which catalyze the reaction, the hemiaminal readily dehydrates to form a C=N double bond. With a primary amine, the product is an imine ; with a secondary amine, a positively charged iminium ion is formed.[7][8] The equilibrium of this step is driven towards the imine/iminium ion by the removal of water, which is often sequestered by the reagents themselves or by using a drying agent.

  • Hydride Reduction: A mild hydride-donating reagent, introduced into the reaction mixture, selectively reduces the electrophilic C=N bond of the imine or iminium ion. This step is highly selective because the iminium ion is typically more reactive towards hydride attack than the starting aldehyde, preventing the unwanted formation of an alcohol byproduct.[8][9]

Reductive_Amination_Mechanism General Mechanism of Reductive Amination cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction Aldehyde R-CHO (Aldehyde) Hemiaminal [Hemiaminal Intermediate] Aldehyde->Hemiaminal + Amine Amine R'R''NH (Amine) Imine Imine / Iminium Ion Hemiaminal->Imine - H₂O (Weak Acid Catalyst) Reducer [H⁻] (Reducing Agent) Imine->Reducer Product Final Amine Product Reducer->Product + Hydride

Caption: The two-stage process of reductive amination.

Selecting the Optimal Reducing Agent: A Comparative Analysis

The success of a one-pot reductive amination hinges on the choice of reducing agent. The ideal reagent must be powerful enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting aldehyde.[6][9] This selectivity is paramount for achieving high yields and purity.

ReagentNameKey AdvantagesKey DisadvantagesTypical Solvents
NaBH(OAc)₃ Sodium Triacetoxyborohydride (STAB)Highly selective for imines/iminiums over aldehydes.[10] Allows for a true one-pot reaction. Mild, general, and high-yielding.[10][11]Water-sensitive; not compatible with protic solvents like methanol.[12]DCE, THF, DCM, Dioxane[10][12]
NaBH₃CN Sodium CyanoborohydrideMild and effective. Stable in weakly acidic conditions.[7][12]Highly toxic. Can generate toxic HCN gas, especially in stronger acid.[11] Waste disposal is a concern.Methanol, Ethanol[12]
NaBH₄ Sodium BorohydrideInexpensive and readily available.Less selective. Can readily reduce the starting aldehyde.[12] Requires a two-step (one-pot) procedure where the imine is formed first.[10]Methanol, Ethanol[12]

For the reductive amination of this compound, Sodium Triacetoxyborohydride (STAB) is the recommended reagent due to its superior selectivity, high yields, and operational simplicity in a one-pot procedure.[10]

Experimental Protocols

Safety First: All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is the preferred method for its efficiency and high selectivity. It is adapted from established general procedures for reductive amination.[10][13]

STAB_Workflow Workflow: One-Pot STAB Protocol A Step 1: Setup Dissolve Aldehyde (1.0 eq) and Amine (1.1-1.2 eq) in anhydrous DCE. Stir for 20-30 min at RT. B Step 2: Reduction Add STAB (1.5-2.0 eq) portion-wise. Monitor reaction via TLC/LC-MS. A->B Imine formation C Step 3: Quench Slowly add saturated aq. NaHCO₃ to quench excess reagent and acid. B->C Reaction complete D Step 4: Work-up Separate layers. Extract aqueous phase with DCM or EtOAc. Combine organics, wash with brine. C->D Neutralization E Step 5: Isolation Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography. D->E Extraction

Caption: Experimental workflow for the STAB-mediated reaction.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 - 1.2 equivalents)

  • Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and argon/nitrogen inlet

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv).

  • Dissolve the aldehyde in anhydrous DCE (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Add the desired amine (1.1-1.2 equiv) to the solution. If the amine is a hydrochloride salt, add 1.2 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

  • Carefully add Sodium Triacetoxyborohydride (STAB) (1.5-2.0 equiv) to the mixture in portions over 5-10 minutes. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer two more times with DCM or Ethyl Acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol) to yield the pure amine product.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride (NaBH₄)

This method is a viable alternative if STAB is unavailable or if dialkylation with a primary amine is a concern.[10]

Materials:

  • Same as Protocol 1, but replacing STAB with Sodium Borohydride (NaBH₄) and DCE with anhydrous Methanol (MeOH).

Procedure:

  • Imine Formation:

    • To a round-bottom flask, dissolve this compound (1.0 equiv) and the amine (1.1 equiv) in anhydrous methanol.

    • If desired, a catalytic amount of acetic acid (0.1 equiv) can be added to facilitate imine formation.

    • Stir the mixture at room temperature for 1-3 hours. Monitor the formation of the imine by TLC or LC-MS.

  • Reduction:

    • Once imine formation is complete (or has reached equilibrium), cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully add Sodium Borohydride (NaBH₄) (1.5-2.0 equiv) in small portions. Caution: Gas evolution (hydrogen) will occur.

    • Allow the reaction to warm to room temperature and stir for an additional 1-3 hours, or until the imine is fully consumed as indicated by TLC/LC-MS.

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of water at 0 °C.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue three times with ethyl acetate or DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Incomplete imine formation.Add a catalytic amount of acetic acid (especially with ketones or less reactive amines). Ensure anhydrous conditions.
Decomposed reducing agent.Use a fresh bottle of STAB or NaBH₄. STAB is particularly sensitive to moisture.[12]
Starting Aldehyde Recovered Insufficient reaction time or temperature.Allow the reaction to stir longer. Gentle heating (40-50 °C) can sometimes be beneficial, but monitor for side reactions.
Sterically hindered amine or aldehyde.May require longer reaction times, higher temperatures, or the use of a Lewis acid catalyst like Ti(OiPr)₄ with NaBH₃CN.[12]
Alcohol Byproduct Formation Reducing agent is too reactive or added before imine formation.Use the milder STAB reagent.[10] If using NaBH₄, ensure imine formation is complete before adding the reductant.
Dialkylation of Primary Amine The product (a secondary amine) is reacting with another molecule of aldehyde.Use a larger excess of the primary amine to favor mono-alkylation. Alternatively, use the stepwise NaBH₄ protocol which can offer better control.[10]

Conclusion

The reductive amination of this compound is a highly effective and versatile method for generating diverse libraries of amine-containing indazole derivatives. The use of sodium triacetoxyborohydride (STAB) in a one-pot protocol represents the state-of-the-art approach, offering high yields, excellent functional group tolerance, and operational simplicity. By understanding the reaction mechanism and following the detailed protocols and troubleshooting advice provided, researchers can confidently and successfully employ this critical transformation in their drug discovery and development programs.

References

Application Notes and Protocols for the Wittig Reaction of 6-methoxy-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Olefination of the Indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents, particularly kinase inhibitors. The ability to functionalize this heterocycle is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. The Wittig reaction stands as a powerful and reliable method for carbon-carbon bond formation, specifically for the conversion of aldehydes and ketones into alkenes.[1][2][3] This application note provides a detailed guide to the Wittig olefination of 6-methoxy-1H-indazole-3-carbaldehyde, a key intermediate in the synthesis of various biologically active molecules.[4][5]

The conversion of the aldehyde functionality at the 3-position of the indazole ring into an alkene introduces a versatile handle for further chemical modifications.[4][5] This protocol will delve into the critical parameters of the Wittig reaction, offering a step-by-step methodology and explaining the rationale behind the selection of reagents and conditions to ensure a successful and reproducible outcome.

The Wittig Reaction: Mechanism and Stereochemical Considerations

The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound to yield an alkene and a phosphine oxide.[3][6][7] The strong phosphorus-oxygen double bond formed in the triphenylphosphine oxide by-product is the thermodynamic driving force for this reaction.[8]

The mechanism is generally understood to proceed through the formation of a betaine intermediate, which then cyclizes to an oxaphosphetane.[3][6] This four-membered ring intermediate subsequently decomposes to furnish the alkene and triphenylphosphine oxide.[3][6]

Wittig_Mechanism Aldehyde This compound Betaine Betaine Intermediate Aldehyde->Betaine Nucleophilic Attack Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization Alkene Alkene Product Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->TPO

Caption: General mechanism of the Wittig reaction.

The stereochemical outcome of the Wittig reaction is heavily influenced by the nature of the phosphorus ylide.[1][9][10] Ylides are broadly classified as stabilized or unstabilized:

  • Stabilized Ylides: These contain an electron-withdrawing group (e.g., ester, ketone) on the carbanionic carbon, which delocalizes the negative charge and increases the ylide's stability.[11] Stabilized ylides are less reactive and generally lead to the formation of the thermodynamically more stable (E)-alkene.[9][11]

  • Unstabilized Ylides: These possess electron-donating or neutral groups (e.g., alkyl groups) on the carbanionic carbon.[11] They are highly reactive and typically yield the kinetically favored (Z)-alkene.[1][6][9]

Experimental Protocol: Wittig Reaction of this compound

This protocol describes a general procedure for the Wittig reaction of this compound with a stabilized ylide, (ethoxycarbonylmethylene)triphenylphosphorane, to yield the corresponding (E)-alkenoate.

Materials:

  • This compound

  • (Ethoxycarbonylmethylene)triphenylphosphorane (a stabilized ylide)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or petroleum ether) for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column and accessories

  • Thin-layer chromatography (TLC) plates and developing chamber

Step-by-Step Procedure:
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Addition of the Ylide: To the stirred solution, add (ethoxycarbonylmethylene)triphenylphosphorane (1.1-1.5 eq) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting aldehyde spot and the appearance of a new, less polar product spot indicates the reaction is proceeding. The reaction time can vary from a few hours to overnight, depending on the specific ylide and substrate.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of THF).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.[12] Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (or petroleum ether) to afford the pure alkene product.[12]

Wittig_Workflow Setup Reaction Setup: Aldehyde in Anhydrous THF Addition Add Stabilized Ylide Setup->Addition Monitoring Monitor by TLC Addition->Monitoring Workup Aqueous Work-up (NH₄Cl, H₂O, Brine) Monitoring->Workup Extraction Extraction with DCM Workup->Extraction Drying Dry (MgSO₄/Na₂SO₄) & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product Pure Alkene Product Purification->Product

Caption: Experimental workflow for the Wittig reaction.

Key Reaction Parameters and Optimization

The success and efficiency of the Wittig reaction are dependent on several critical parameters. The following table summarizes these variables and their general effects on the reaction outcome.

ParameterChoiceRationale and Expected Outcome
Ylide Stability Stabilized vs. UnstabilizedStabilized ylides (e.g., with ester or ketone groups) are less reactive and favor the formation of (E)-alkenes. Unstabilized ylides (e.g., with alkyl groups) are more reactive and typically yield (Z)-alkenes.[6][9][11]
Base Strong bases (n-BuLi, NaH, KHMDS) or weaker bases (Na₂CO₃, Et₃N)Strong bases are required to deprotonate the phosphonium salt to form unstabilized ylides, which are generated in situ.[7][13][14] Stabilized ylides are often commercially available or can be prepared using milder bases.[13]
Solvent Aprotic solvents (THF, DCM, Toluene)Aprotic solvents are standard for Wittig reactions to avoid protonation of the ylide.[7] Solvent polarity can sometimes influence the E/Z selectivity.[15]
Temperature -78 °C to refluxReactions with highly reactive unstabilized ylides are often performed at low temperatures to control reactivity. Reactions with stabilized ylides may require heating to proceed at a reasonable rate.
Additives Lithium saltsThe presence of lithium salts can affect the stereochemical outcome, sometimes leading to a decrease in Z-selectivity for unstabilized ylides.[1][16]

Troubleshooting and Purification Strategies

A common challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct, which often has a similar polarity to the desired alkene product.[12]

  • Chromatography: Careful optimization of the eluent system for column chromatography is often sufficient for separation.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method.[17]

  • Chemical Conversion: In cases where separation is particularly difficult, the triphenylphosphine oxide can be selectively converted to a more polar derivative, facilitating its removal. For example, treatment with hydrogen peroxide can oxidize any remaining triphenylphosphine to the more polar triphenylphosphine oxide.[12] Alternatively, specialized purification techniques have been developed for challenging separations.[18]

Conclusion

The Wittig reaction is a highly effective and versatile method for the olefination of this compound. By carefully selecting the appropriate ylide and reaction conditions, researchers can achieve high yields of the desired alkene with predictable stereochemistry. This application note provides a solid foundation for the successful implementation of this important transformation in the synthesis of novel indazole-based compounds for drug discovery and development.

References

synthesis of antileishmanial agents from indazole-3-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Novel Antileishmanial Agents from Indazole-3-carbaldehyde Derivatives

Introduction

Leishmaniasis, a neglected tropical disease caused by protozoan parasites of the Leishmania genus, presents a significant global health challenge. The limitations of current therapies, including toxicity, high cost, and emerging drug resistance, create an urgent need for novel and effective antileishmanial drugs.[1][2] The indazole scaffold has garnered considerable attention in medicinal chemistry as a "bioisostere" of indole, exhibiting a wide range of pharmacological activities and appearing in several marketed drugs.[3][4] Specifically, nitroindazole derivatives have shown significant promise as potent antiprotozoal agents.[1][2][4]

This guide provides a comprehensive overview and detailed protocols for the synthesis of novel antileishmanial agents, starting from the versatile building block, indazole-3-carbaldehyde. We will detail the synthesis of the key aldehyde intermediate, its conversion to a reactive chloro-indazole, and subsequent elaboration into diverse heterocyclic systems with demonstrated antileishmanial potency. The narrative emphasizes the rationale behind synthetic choices and provides protocols for the biological evaluation of these compounds, grounding the science in authoritative literature.

Part 1: Synthesis of the Key Precursor: 6-Nitro-1H-indazole-3-carbaldehyde

The aldehyde functionality at the C3 position of the indazole ring is a versatile handle for extensive chemical modification.[3] An efficient and widely adopted method for synthesizing 1H-indazole-3-carboxaldehydes is the nitrosation of corresponding indole precursors.[3][5][6] This "scaffold hopping" strategy provides direct access to the indazole core.[7] We present an optimized protocol for the synthesis of 6-Nitro-1H-indazole-3-carbaldehyde, a crucial starting material for potent antileishmanial compounds.

Causality of the Method

The reaction proceeds through the formation of a nitroso-intermediate from the indole, which then undergoes a ring rearrangement to yield the thermodynamically stable 1H-indazole product.[7] Using a reverse addition method—adding the indole solution to the nitrosating mixture—at low temperatures is critical. This approach maintains a low concentration of the indole starting material, which significantly minimizes the formation of undesired deep-red colored dimer byproducts that can arise from the nucleophilic addition of indole to the reaction intermediate.[8]

Quantitative Data Summary for Synthesis
ParameterProtocol 1Optimized Protocol (Reverse Addition)
Starting Material 6-Nitroindole6-Nitroindole
Key Reagents Sodium nitrite, Hydrochloric acid, WaterSodium nitrite, Hydrochloric acid, DMF, Water
Addition Method StandardReverse Addition (Indole to nitrosating mix)
Reaction Temperature 20°C0°C to 80°C
Reaction Time 90 minutes~6 hours
Reported Yield 77%High yields (up to 96% for similar indoles)[8]
Experimental Protocol: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde

This protocol is adapted from optimized procedures for the nitrosation of electron-deficient indoles.[7][8]

Materials:

  • 6-Nitroindole

  • Sodium nitrite (NaNO₂)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 2N aqueous solution

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Syringe pump (recommended for slow addition)

Procedure:

  • Prepare the Nitrosating Mixture: In a round-bottom flask under an argon atmosphere, dissolve sodium nitrite (8 equivalents, e.g., 550 mg, 8 mmol) in deionized water (4 mL) and DMF (3 mL).[8]

  • Cool the solution to 0°C using an ice bath.

  • Slowly add 2N aqueous hydrochloric acid (2.7 equivalents, e.g., 1.35 mL, 2.7 mmol) to the sodium nitrite solution while maintaining the temperature at 0°C.[8] Stir the resulting mixture at 0°C for 10 minutes.

  • Prepare the Indole Solution: In a separate flask, dissolve 6-nitroindole (1 equivalent, e.g., 162 mg, 1 mmol) in DMF (3 mL).[7]

  • Reaction: Using a syringe pump, add the 6-nitroindole solution dropwise to the vigorously stirred nitrosating mixture over 2 hours, ensuring the temperature remains at 0°C.[8]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80°C for approximately 6 hours, or until TLC analysis indicates the consumption of starting material and intermediates.[3][8]

  • Workup: Cool the mixture to room temperature. Extract the mixture three times with ethyl acetate (e.g., 3 x 25 mL).[3][7]

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[7]

  • Purification: Purify the crude solid by column chromatography on silica gel to yield pure 6-Nitro-1H-indazole-3-carbaldehyde.[1]

Synthetic Workflow Diagram

G cluster_0 Preparation of Nitrosating Agent cluster_1 Reaction cluster_2 Workup & Purification NaNO2 Sodium Nitrite (NaNO₂) Mixer1 Mix in H₂O/DMF at 0°C NaNO2->Mixer1 HCl Hydrochloric Acid (HCl) HCl->Mixer1 ReactionVessel Slow Addition (2h, 0°C) then Heat (80°C, 6h) Mixer1->ReactionVessel Indole 6-Nitroindole in DMF Indole->ReactionVessel Syringe Pump Workup Aqueous Workup & Ethyl Acetate Extraction ReactionVessel->Workup Purify Column Chromatography Workup->Purify Product 6-Nitro-1H-indazole-3-carbaldehyde Purify->Product

Caption: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde via optimized reverse addition nitrosation.

Part 2: Elaboration into Bioactive Heterocyclic Derivatives

To generate potent antileishmanial agents, the 6-nitro-1H-indazole-3-carbaldehyde is first converted into a more versatile intermediate, 3-chloro-6-nitro-1H-indazole. This intermediate serves as a substrate for various coupling and cycloaddition reactions to build a library of diverse compounds.[1][9]

Step 2a: Synthesis of 3-Chloro-6-nitro-1H-indazole

Rationale: The conversion of the aldehyde to a chloro group transforms the C3 position into a reactive electrophilic site, ideal for subsequent nucleophilic substitution or cycloaddition reactions.

Protocol: This protocol involves an initial oxidation of the aldehyde to a carboxylic acid, which is not explicitly detailed but implied in the conversion to the chloro derivative via chlorination/decarboxylation type reactions, or more directly, via reaction with chlorinating agents that can react with the indazole tautomers. A plausible route involves conversion to the indazolone and then chlorination. A related procedure involves direct chlorination of the corresponding indazole.[1]

Materials:

  • 6-nitro-1H-indazole (or its 3-carbaldehyde precursor which is converted in situ)

  • Sodium hydroxide (NaOH)

  • Sodium hypochlorite (NaOCl) solution (e.g., 5.25%)

  • Hydrochloric acid (dilute)

  • Ethyl acetate

Procedure: (Adapted from a general method for chlorination of indazoles)[1]

  • Dissolve 6-nitro-1H-indazole (1 equivalent) in an aqueous solution of NaOH. Heat the mixture until a clear, red-colored solution forms.

  • Cool the reaction mixture in an ice-water bath for 15 minutes.

  • Slowly add sodium hypochlorite solution (approx. 1.5 equivalents) to the cooled mixture.

  • Stir the reaction vigorously at 0°C for 5 hours, monitoring for completion by TLC.

  • Once the reaction is complete, carefully adjust the pH of the solution to 7 with dilute HCl.

  • Extract the product three times with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to obtain 3-chloro-6-nitro-1H-indazole.

Step 2b: Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry

Rationale: The 1,3-dipolar cycloaddition reaction, particularly the copper-catalyzed azide-alkyne cycloaddition ("Click Chemistry"), is a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[9] Studies have shown that indazole derivatives containing a triazole ring exhibit potent antileishmanial activity.[9]

General Protocol:

  • Preparation of the Azide: The 3-chloro-6-nitro-1H-indazole is first converted to an azide intermediate. A common method involves reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF.

  • Cycloaddition:

    • In a reaction vessel, dissolve the terminal alkyne (1 equivalent) and the indazole-azide intermediate (1 equivalent) in a suitable solvent mixture (e.g., t-BuOH/H₂O).

    • Add sodium ascorbate (0.1 equivalents) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 equivalents).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Upon completion, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate.

    • Purify the final triazole product by column chromatography or recrystallization.

Overall Synthetic Pathway

G Start 6-Nitro-1H-indazole- 3-carbaldehyde Chloro 3-Chloro-6-nitro- 1H-indazole Start->Chloro Oxidation & Chlorination Azide 3-Azido-6-nitro- 1H-indazole Chloro->Azide NaN₃ Final Final Bioactive Derivatives (e.g., Triazoles, Isoxazoles) Azide->Final 1,3-Dipolar Cycloaddition

Caption: Synthetic workflow from the starting aldehyde to final bioactive heterocyclic agents.

Part 3: Biological Activity and Mechanistic Insights

Structure-Activity Relationship (SAR)

The development of effective antileishmanial agents from the indazole scaffold is guided by key structural features:

  • Nitro Group: The presence of a 5-nitro or 6-nitro group on the indazole ring is frequently associated with potent antiprotozoal activity.[2][4]

  • C3-Substituent: The nature of the heterocyclic ring attached at the C3 position significantly modulates activity. Compounds containing a 1,2,3-triazole ring have proven to be more potent inhibitors against Leishmania infantum than those with isoxazole or isoxazoline rings.[9]

  • Hydrophilicity: For some series of 2-benzyl-5-nitroindazolin-3-ones, the addition of hydrophilic fragments played a key role in improving the selectivity index, which is a critical parameter for reducing host cytotoxicity.[2]

Proposed Mechanism of Action: Targeting Trypanothione Reductase (TryR)

Molecular modeling and docking studies strongly suggest that these indazole derivatives target Trypanothione Reductase (TryR) .[1][9][10]

  • Why Target TryR? TryR is an enzyme unique to trypanosomatid parasites and is essential for their defense against oxidative stress. It maintains the intracellular pool of trypanothione, the parasite's equivalent of glutathione. Since this enzyme is absent in mammals, it represents an ideal and selective drug target.[1]

  • Inhibition: The indazole derivatives are predicted to bind within the active site of TryR, forming stable interactions and inhibiting its function. This disruption of the parasite's antioxidant defense system leads to cell death.[9][10]

G Drug Indazole Derivative Target Trypanothione Reductase (TryR) Drug->Target Inhibits Death Leishmania Cell Death Drug->Death Induces Pathway Parasite Oxidative Stress Defense Target->Pathway Maintains Pathway->Death Prevents

Caption: Proposed mechanism of action via inhibition of the parasite-specific enzyme TryR.

Part 4: Protocols for Biological Evaluation

To assess the potential of the synthesized compounds, standardized in vitro assays are essential.

Protocol 4a: In Vitro Assay against Leishmania Promastigotes

This assay determines the direct effect of the compounds on the motile, extracellular form of the parasite.

  • Culturing: Culture Leishmania promastigotes in appropriate media (e.g., M199) at the required temperature (e.g., 26°C) until they reach the mid-logarithmic growth phase.

  • Compound Preparation: Dissolve synthesized compounds in dimethyl sulfoxide (DMSO) to create stock solutions.[2] Make serial dilutions in culture media to achieve the final desired concentrations. Ensure the final DMSO concentration is non-toxic to the parasites (<0.5%).

  • Assay: Plate the promastigotes (e.g., 10⁶ cells/mL) in a 96-well plate. Add the compound dilutions to the wells. Include wells for a positive control (e.g., Amphotericin B), a negative control (untreated cells), and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at the appropriate temperature.

  • Viability Assessment (MTT Assay): Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., SDS or DMSO) to dissolve the formazan crystals.

  • Read the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the compound concentration.

Protocol 4b: In Vitro Assay against Intracellular Amastigotes

This is the most clinically relevant assay, as it evaluates the compound's ability to kill the parasite within the host macrophage.

  • Macrophage Culture: Plate peritoneal macrophages from mice (or a suitable macrophage cell line like J774) in a 24-well plate with coverslips and allow them to adhere.[2]

  • Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1. Incubate to allow for phagocytosis.

  • Wash: After the infection period (e.g., 2-4 hours), wash the wells with PBS to remove non-phagocytosed promastigotes.[2]

  • Treatment: Add fresh media containing serial dilutions of the test compounds and controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Analysis:

    • Fix the coverslips with methanol and stain with Giemsa.

    • Using a light microscope, count the number of infected macrophages and the number of amastigotes per macrophage in at least 100 macrophages per coverslip.

    • Calculate the IC₅₀ value, which is the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.

Cytotoxicity Assay and Selectivity Index (SI)

To ensure the compounds are selectively targeting the parasite, their toxicity against host cells must be determined.

  • Assay: Perform a standard cytotoxicity assay (e.g., MTT) on mammalian cells (e.g., macrophages or other cell lines like Vero or L929) using the same compound concentrations.

  • Calculation: Determine the 50% cytotoxic concentration (CC₅₀). The Selectivity Index (SI) is then calculated as: SI = CC₅₀ (for mammalian cells) / IC₅₀ (for amastigotes)

  • Interpretation: A higher SI value (typically >10) is desirable, indicating that the compound is significantly more toxic to the parasite than to the host cells.[2]

Summary of Biological Activity Data

The following table summarizes the reported activity of various indazole derivatives against different Leishmania species.

Compound ClassLeishmania SpeciesActivity (IC₅₀)Selectivity Index (SI)Reference
3-alkoxy-1-benzyl-5-nitroindazolesL. amazonensis (amastigote)0.43–5.6 µM11–129[11][12]
3-alkoxy-1-benzyl-5-nitroindazolesL. infantum (amastigote)1.2–3.8 µM16–20[11][12]
2-benzyl-5-nitroindazolin-3-onesL. amazonensis (amastigote)0.46 µM (best compound)875 (best compound)[2]
3-chloro-6-nitro-1H-indazole-triazolesL. infantum4–6 µM (most potent)Not Reported[9][10]
3-chloro-6-nitro-1H-indazole-triazolesL. major38 µM (one active hit)Not Reported[9][10]

Conclusion

The synthetic route beginning with indazole-3-carbaldehyde derivatives provides a robust and versatile platform for developing novel indazole-based antileishmanial agents. The protocols and data presented here offer a solid foundation for researchers to synthesize and evaluate these promising compounds. The targeted inhibition of the parasite-specific enzyme, trypanothione reductase, represents a sound strategy for creating selective and effective therapies.[1] Further optimization of the lead compounds identified in these studies, particularly those with high selectivity indices, could pave the way for new clinical candidates to combat leishmaniasis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 6-Methoxy-1H-indazole-3-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-methoxy-1H-indazole-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and maximize your yield and purity.

Introduction: The Importance and Challenges

This compound is a valuable heterocyclic building block in medicinal chemistry, frequently serving as a key intermediate for the synthesis of kinase inhibitors and other pharmacologically active compounds.[1][2] While its synthesis is well-documented, achieving high, reproducible yields can be challenging. The primary route involves the nitrosative rearrangement of 6-methoxyindole. This process, though effective, is sensitive to reaction conditions and prone to side reactions that can significantly reduce yield and complicate purification.

This guide provides a comprehensive question-and-answer-based approach to navigate these challenges, ensuring a robust and efficient synthesis.

Recommended Synthetic Pathway: Nitrosation of 6-Methoxyindole

The most prevalent and optimized method for preparing 1H-indazole-3-carboxaldehydes is the nitrosation of the corresponding indole precursor.[3][4] This transformation proceeds through a multistep pathway involving the nitrosation at the C3 position of the indole, followed by a ring-opening and re-cyclization sequence to form the indazole ring.[4]

G cluster_prep Reagent Preparation cluster_reaction Controlled Reaction cluster_progress Completion & Workup cluster_purify Purification NitrosatingAgent Prepare Nitrosating Mixture (NaNO₂ + Acid in H₂O/DMF) Reaction Reverse Addition: Slowly add Indole Solution to Nitrosating Mixture at 0-5°C NitrosatingAgent->Reaction Pre-cooled IndoleSol Prepare 6-Methoxyindole Solution in DMF IndoleSol->Reaction Via Syringe Pump Stir Stir at Room Temp (or warm if needed) Monitor by TLC/LC-MS Reaction->Stir Workup Aqueous Workup (Extraction with EtOAc) Stir->Workup Upon Completion Purify Column Chromatography (Silica Gel) Workup->Purify Product 6-Methoxy-1H-indazole- 3-carbaldehyde Purify->Product Pure Product

Caption: Optimized workflow for the synthesis of this compound.

Troubleshooting Guide

Q1: Why is my yield of this compound consistently low?

A1: Low yields in this synthesis are most often traced back to two primary issues: the formation of dimeric side products and incomplete reaction conversion.

  • Side Product Formation: The most significant competing reaction is the formation of deep red-colored dimers.[2] This occurs when a molecule of the nucleophilic starting material (6-methoxyindole) attacks the reactive oxime intermediate (see mechanism in FAQ 3), effectively consuming the starting material in a non-productive pathway.[2][5] This issue is particularly pronounced with electron-rich indoles like 6-methoxyindole. The solution is detailed in Q2.

  • Incomplete Conversion: While the methoxy group is electron-donating and activates the indole ring, suboptimal conditions can lead to a stalled reaction.[2] Ensure the stoichiometry of the nitrosating agent (sodium nitrite) and acid is correct. Typically, a significant excess of both is used. If the reaction is sluggish at room temperature (monitor by TLC or LC-MS), gentle warming to 40-50°C can drive it to completion. However, be cautious, as excessive heat can promote degradation.[2]

Q2: I'm observing a deep red or purple coloration in my reaction mixture and isolating an insoluble byproduct. What is it and how can I prevent it?

A2: The deep red coloration is the classic sign of dimer formation, which is the primary cause of yield loss.[2] To prevent this, you must minimize the concentration of the free 6-methoxyindole at any given time during the reaction.

The most effective strategy is to employ a "reverse addition" technique.[3][5]

  • Prepare the nitrosating mixture first: Dissolve sodium nitrite (NaNO₂) in an aqueous acidic medium (e.g., HCl in water/DMF) and cool it in an ice bath.

  • Prepare the indole solution separately: Dissolve your 6-methoxyindole in a minimal amount of DMF.

  • Slow, controlled addition: Add the indole solution dropwise (ideally via a syringe pump over 1-2 hours) to the vigorously stirring, pre-formed nitrosating mixture.

This protocol ensures that each molecule of indole is immediately consumed in the desired nitrosation reaction rather than accumulating and reacting with the intermediates to form dimers.

Q3: My final product is difficult to purify. What are the likely impurities and what are the best purification strategies?

A3: The primary impurities are unreacted 6-methoxyindole and the dimeric side products discussed above.

  • Unreacted Starting Material: If the reaction did not go to completion, you will have leftover 6-methoxyindole. It typically has a different polarity and can be separated by column chromatography.

  • Dimeric Byproducts: These are often highly colored and may have different solubility profiles. Sometimes, a significant portion of the dimer will precipitate from the reaction mixture.

  • Other Impurities: Over-oxidation can lead to the corresponding carboxylic acid, although this is less common under optimized conditions.

Purification Strategy: Column chromatography on silica gel is the most reliable method for purification.[6] A gradient elution system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is effective.

  • Eluent System: Start with systems like 9:1 or 4:1 Hexane:Ethyl Acetate. The product, being more polar than the starting indole, will elute later.

  • Alternative: Recrystallization can also be effective if a suitable solvent system is found, but chromatography is generally more robust for removing a range of impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for synthesizing this compound?

The nitrosation of 6-methoxyindole using sodium nitrite in a slightly acidic medium, employing a reverse addition protocol, is the most efficient and high-yielding method reported.[2] This approach successfully minimizes side reactions and has been shown to provide yields as high as 91% for electron-rich indoles.[2]

Q2: Can I use the Vilsmeier-Haack reaction to directly formylate 6-methoxy-1H-indazole?

No, this is a common misconception. The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles like indoles and pyrroles.[7] However, direct formylation of the indazole ring at the C3 position using Vilsmeier-Haack conditions is known to be ineffective.[5] The required synthetic strategy is to first construct the indazole ring from an indole precursor, which already incorporates the aldehyde functionality.

Q3: What is the proposed mechanism of the indole-to-indazole conversion via nitrosation?

The reaction proceeds through a fascinating multi-step pathway. While the full mechanistic picture can be complex, the widely accepted sequence is as follows[4]:

  • C3-Nitrosation: The reaction begins with an electrophilic attack of a nitrosonium ion equivalent (formed from NaNO₂ and acid) on the electron-rich C3 position of the indole ring to form a nitroso-indole intermediate.

  • Tautomerization: This intermediate tautomerizes to an oxime.

  • Ring Opening: The oxime promotes the addition of water to the C2 position of the indole ring, which triggers the opening of the five-membered ring.

  • Ring Closure: The process concludes with a ring-closing step to form the thermodynamically stable six-membered pyrazole ring of the indazole system, yielding the final product.

G Indole 6-Methoxyindole Nitroso C3-Nitroso Intermediate Indole->Nitroso + 'NO⁺' Oxime Oxime Intermediate Nitroso->Oxime Tautomerization Open Ring-Opened Intermediate Oxime->Open + H₂O (Ring Opening) Indazole 6-Methoxy-1H-indazole- 3-carbaldehyde Open->Indazole Ring Closure

Caption: Proposed mechanistic pathway for the nitrosative synthesis of indazole-3-carbaldehydes.

Q4: How critical is the "reverse addition" technique?

It is absolutely critical , especially for an electron-rich substrate like 6-methoxyindole. Standard addition (adding acid to a mixture of indole and nitrite) often results in disappointing yields of 10-60% due to extensive dimer formation.[4] The reverse addition protocol directly suppresses this side reaction, and is the single most important factor for achieving yields upwards of 90%.[2][3]

Q5: What analytical techniques are best for monitoring this reaction?
  • Thin-Layer Chromatography (TLC): This is the quickest method for monitoring the consumption of the starting material. Use a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate) and visualize under UV light. The product is typically more polar (lower Rf) than the starting indole.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, confirming the disappearance of the starting material's mass peak and the appearance of the product's mass peak. This is the preferred method for rigorous monitoring.

Data Summary: Nitrosation of Substituted Indoles

The following table summarizes literature-reported yields for the synthesis of various 1H-indazole-3-carboxaldehydes via the optimized reverse-addition nitrosation method, demonstrating its broad applicability.

Starting IndoleSubstituent TypeYield (%)Reference
6-MethoxyindoleElectron-Donating91%[2]
5-BenzyloxyindoleElectron-Donating91%[2]
5-BromoindoleElectron-Withdrawing72%[3]
6-FluoroindoleElectron-Withdrawing80%[4]
5-NitroindoleStrongly EWDQuantitative[2]

Detailed Experimental Protocol

This protocol is an adapted representation of optimized procedures found in the literature.[2] Researchers should always perform their own risk assessment before conducting any experiment.

Materials:

  • 6-Methoxyindole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 2N aqueous solution)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), dissolve sodium nitrite (8.0 equiv.) in a mixture of deionized water and DMF. Cool the solution to 0°C in an ice bath. Slowly add 2N aqueous HCl (7.0 equiv.) and stir for 10-15 minutes at 0°C.

  • Preparation of Substrate Solution: In a separate flask, dissolve 6-methoxyindole (1.0 equiv.) in DMF (e.g., ~3 mL per 1 mmol of indole).

  • Reverse Addition: Using a syringe pump, add the 6-methoxyindole solution to the cold, stirring nitrosating mixture over a period of 1-2 hours. Maintain the internal temperature below 5°C throughout the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 3-5 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers, wash sequentially with water (2x) and then brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford pure this compound as a solid.

References

Technical Support Center: Purification of 6-Methoxy-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting and practical advice for researchers, medicinal chemists, and process development scientists facing challenges in the purification of 6-methoxy-1H-indazole-3-carbaldehyde. Our focus is on delivering field-proven insights grounded in chemical principles to overcome common obstacles in obtaining this critical synthetic intermediate with high purity.

Troubleshooting Guide: From Crude to Pure

This section addresses specific issues encountered during the purification workflow, providing root-cause analysis and actionable protocols.

Problem 1: My crude product is a persistent yellow, orange, or brown solid, and the color carries through after purification.

Question: What causes this discoloration and how can I obtain a pure, off-white to pale yellow product?

Answer:

This is the most frequently encountered issue. The coloration typically stems from two primary sources: residual starting material from the synthesis and, more significantly, the formation of highly colored dimeric byproducts. The synthesis of 1H-indazole-3-carbaldehydes via nitrosation of the corresponding indole is prone to a side reaction where the nucleophilic starting indole attacks a reactive oxime intermediate, leading to colored dimers.[1][2]

Causality Explained: The methoxy group at the 6-position is electron-donating, which activates the indole ring system, potentially increasing the rate of both the desired reaction and the undesired dimerization. Incomplete reaction or non-optimized conditions (e.g., incorrect stoichiometry or addition rate) exacerbate this issue.

Suggested Solutions:

  • Pre-Purification Aqueous Wash: Before attempting chromatography or recrystallization, thoroughly wash the crude product. This removes inorganic salts from the work-up, which can interfere with purification.

  • Optimized Flash Column Chromatography: This is the most effective method for removing both baseline impurities and closely-eluting colored byproducts.[1][3]

This protocol is designed for high-resolution separation of the target compound from common impurities.

1. TLC Method Development:

  • Objective: To find a solvent system where the this compound has a Retention Factor (Rf) of approximately 0.25-0.35.[4]

  • Procedure:

    • Dissolve a small amount of the crude material in ethyl acetate or dichloromethane.

    • Spot on a silica gel TLC plate (e.g., Silica Gel 60 F254).

    • Develop the plate in various ratios of a non-polar/polar solvent system.

    • Visualize under UV light (254 nm).

Table 1: TLC Eluent System Development
Solvent System (Petroleum Ether:Ethyl Acetate) Observation & Recommendation
9:1Target compound likely remains at the baseline. Impurities may move slightly.
8:2 Optimal Starting Point. Literature reports this ratio is effective for similar indazole carboxaldehydes.[3] Adjust as needed to achieve Rf ≈ 0.3.
7:3The target compound may have an Rf > 0.4. Good for faster elution if separation from non-polar impurities is excellent.
1:1Too polar. All components will likely run near the solvent front, resulting in poor separation.

2. Column Preparation & Execution:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Sample Loading (Dry Loading is Critical):

    • Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or acetone).

    • Add silica gel (approx. 2-3 times the weight of your crude material) to this solution.

    • Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.[4] This prevents the sample from dissolving in the mobile phase in a diffuse band at the top of the column.

  • Elution:

    • Begin eluting with the solvent system determined by TLC.

    • Collect fractions and monitor by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Problem 2: I'm seeing a new, more polar spot appear on my TLC plate during work-up or storage.

Question: What is this new impurity and how can I prevent its formation?

Answer:

The new, more polar spot is likely the corresponding carboxylic acid (6-methoxy-1H-indazole-3-carboxylic acid). Aldehydes, particularly aromatic ones, are susceptible to oxidation to carboxylic acids, a process that can be accelerated by exposure to air (oxygen), light, or trace metal impurities.[5]

Causality Explained: The aldehyde functional group is in a relatively low oxidation state and can be readily oxidized. The increased polarity of the carboxylic acid functional group results in a lower Rf value on a normal-phase silica TLC plate.

Suggested Solutions:

  • Minimize Air Exposure: During work-up and after purification, handle the material under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

  • Protect from Light: Store the compound in amber vials or protect it from direct light to prevent potential photodegradation.[5]

  • Storage Conditions: For long-term stability, store the solid compound at low temperatures (2-8°C) under an inert atmosphere.[5] Prepare solutions fresh and avoid prolonged storage.

Purification_Workflow crude Crude Product (from synthesis) wash Aqueous Wash (Remove inorganic salts) crude->wash dissolve Dissolve in Organic Solvent (e.g., EtOAc) wash->dissolve dry Dry Organic Layer (e.g., MgSO₄) dissolve->dry concentrate Concentrate Under Reduced Pressure dry->concentrate chromatography chromatography concentrate->chromatography High resolution needed recrystallization recrystallization concentrate->recrystallization High initial purity analysis Purity Analysis (TLC, HPLC, NMR, LC-MS) pure_product Pure this compound analysis->pure_product Purity ≥ 98% chromatography->analysis recrystallization->analysis

Frequently Asked Questions (FAQs)

Q1: Can I use recrystallization to purify this compound instead of chromatography?

A1: Yes, recrystallization can be a viable and scalable alternative, particularly if the crude product has a relatively high initial purity (>85-90%). The key challenge is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound poorly at room temperature but completely at an elevated temperature, while impurities should remain soluble at all temperatures or be completely insoluble.

  • Recommended Solvents to Screen: Start with polar protic solvents like ethanol or isopropanol, or solvent pairs like Ethyl Acetate/Hexane or Dichloromethane/Hexane. The methoxy and aldehyde groups confer moderate polarity, making these systems promising.

Q2: How do I definitively assess the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment. No single method provides a complete picture.

Table 2: Purity Assessment Techniques
Technique Information Provided Key Considerations
1H & 13C NMR Structural confirmation and detection of organic impurities.Provides a clear fingerprint of the molecule. Integration of proton signals can give a semi-quantitative purity assessment if impurities have distinct signals.[6]
HPLC-UV Quantitative purity assessment (e.g., % area).A robust method for routine purity checks. Requires method development (column, mobile phase selection).[7]
LC-MS Purity assessment, impurity identification, and confirmation of molecular weight.Highly sensitive method ideal for detecting trace impurities and confirming the mass of the parent compound.[7]
Melting Point Indication of purity.A sharp melting point range suggests high purity. A broad or depressed range indicates the presence of impurities.

Q3: My compound appears pure by 1H NMR, but I still see a low-level impurity in my LC-MS. What could it be?

A3: This is a common scenario due to the superior sensitivity of LC-MS. The impurity could be an isomer or a compound with a very similar structure that co-elutes during chromatography and has overlapping signals in the NMR spectrum. For instance, tautomers of indazoles exist (1H and 2H), and while the 1H tautomer is generally more stable, synthetic conditions could potentially generate trace amounts of the 2H isomer.[6] LC-MS is adept at separating and identifying such closely related species that may be indistinguishable by NMR alone.

Impurity_Profile

References

Technical Support Center: Preventing Dimer Formation During Indole Nitrosation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole chemistry. As a Senior Application Scientist, I've designed this guide to address one of the most common challenges in indole nitrosation: the formation of unwanted dimers. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you achieve higher yields and purity in your reactions.

Part 1: Understanding the Core Problem: Dimer Formation
Q1: What is dimer formation in the context of indole nitrosation, and why does it happen?

Dimer formation is a significant side reaction where two molecules of indole, or its derivatives, combine to form an undesired dimeric byproduct.[1] This typically occurs when a molecule of the starting indole, which is nucleophilic, attacks a reactive intermediate generated during the nitrosation process.[1]

The intended reaction is the electrophilic attack of a nitrosating agent (like the nitrosonium ion, NO⁺) on the indole ring. However, the initially formed 3-nitrosoindole intermediate can itself be susceptible to nucleophilic attack by another, unreacted indole molecule.[2] This is particularly problematic with electron-rich indoles, which are more potent nucleophiles.[1] These dimeric byproducts are often intensely colored, appearing as red or deep red impurities, sometimes referred to as "indole red".[1][2]

To ensure a successful reaction, the rate of the desired nitrosation must be significantly faster than the rate of the undesired dimerization. The strategies outlined below are all designed to tip this balance in your favor.

Reaction Mechanism: Desired Nitrosation vs. Undesired Dimerization

The following diagram illustrates the competing reaction pathways. The key to success is minimizing the concentration of free indole available to react with the 3-nitrosoindole intermediate.

G cluster_main Indole Nitrosation Pathways cluster_dimer Undesired Dimerization Indole Indole (Starting Material) ReactiveIntermediate 3-Nitrosoindole (Reactive Intermediate) Indole->ReactiveIntermediate NitrosatingAgent Nitrosating Agent (e.g., NaNO2/HCl) NitrosatingAgent->ReactiveIntermediate Nitrosation at C3 DesiredProduct Desired N-Nitrosoindole or other products ReactiveIntermediate->DesiredProduct Desired Pathway (e.g., Rearrangement/Ring Opening) Dimer Dimer Byproduct (e.g., Indole Red) Indole_dimer Indole (Nucleophile) Indole_dimer->Dimer ReactiveIntermediate_dimer 3-Nitrosoindole (Electrophile) ReactiveIntermediate_dimer->Dimer Nucleophilic Attack

Caption: Competing pathways in indole nitrosation.

Part 2: Troubleshooting Guide

This section addresses common issues encountered during indole nitrosation experiments.

Q2: I'm observing a lot of colored byproducts in my reaction. How can I confirm they are dimers and what is the first thing I should change?

A2: The appearance of deep red colored compounds is a strong indicator of dimer formation.[1][2]

  • Confirmation: You can confirm their presence using Thin-Layer Chromatography (TLC), where dimers will appear as distinct, often colorful, spots separate from your starting material and desired product.[1] For definitive structural confirmation, techniques like ¹H NMR, ¹³C NMR, and mass spectrometry are required.[1]

  • Immediate Action - "Reverse Addition": The most critical factor to control is the local concentration of the indole starting material. Instead of adding the nitrosating agent to your indole solution, perform a reverse addition . This involves adding your indole solution slowly and dropwise to the pre-formed, cold nitrosating mixture.[2][3] This strategy keeps the concentration of free indole low at all times, dramatically favoring the desired nitrosation reaction over dimerization.[2][4]

Q3: My yield is low and I still see dimer formation even with reverse addition. What other reaction parameters can I optimize?

A3: If reverse addition isn't sufficient, you need to systematically optimize other key parameters. The following table summarizes their effects:

ParameterRecommendationRationale
Temperature Maintain at 0-5 °CReduces the rate of all reactions, but often has a greater suppressive effect on the undesired side reactions like dimerization.[2]
Acidity (pH) Start with mildly acidic conditions (pH 3-4)This range is generally optimal for the formation of the active nitrosating species.[2] Strongly acidic conditions can sometimes promote dimerization and other side reactions.[2]
Concentration Use a more dilute reaction mixtureFor highly reactive, electron-rich indoles, further decreasing the concentration of all reactants can reduce the probability of intermolecular side reactions.[1]
Stirring Ensure vigorous and efficient stirringGuarantees that the added indole is rapidly dispersed, preventing localized high concentrations that can lead to dimer formation.
Q4: My desired N-nitrosoindole product seems to be decomposing during workup. How is this related to pH and what can I do?

A4: The stability of N-nitrosoindoles is highly dependent on both the specific indole structure and the pH of the medium.[2] Some nitrosated indole derivatives are more stable at a basic pH of 8, while others are more stable at an acidic pH of 2.[5][6] Decomposition during workup can be mistaken for a low-yielding reaction.

  • Troubleshooting Steps:

    • Analyze Stability: Before performing a full-scale workup, take small aliquots of your reaction mixture and expose them to different pH conditions (e.g., acidic, neutral, basic buffers). Monitor for decomposition by TLC.

    • Adjust Workup pH: Based on your stability test, adjust the pH of your quenching and extraction solutions. For example, if your product is more stable at pH 8, use a bicarbonate or phosphate buffer for your aqueous washes instead of just water.[2][5]

    • Minimize Time and Temperature: Always keep the product cold during workup and purification, and minimize the time it spends in solution to prevent degradation.

Troubleshooting Workflow

Use this flowchart to guide your optimization process when encountering dimer formation.

G Start Dimer Formation Observed (Low Yield / Colored Byproducts) CheckAddition Are you using 'Reverse Addition'? Start->CheckAddition ImplementReverse Implement Reverse Addition: Slowly add indole solution to cold nitrosating mixture. CheckAddition->ImplementReverse No CheckTemp Is the reaction at 0-5 °C? CheckAddition->CheckTemp Yes ImplementReverse->CheckTemp LowerTemp Lower temperature to 0-5 °C using an ice bath. CheckTemp->LowerTemp No CheckConc Is dimer formation still an issue with a highly reactive indole? CheckTemp->CheckConc Yes LowerTemp->CheckConc Dilute Decrease overall concentration of the reaction mixture. CheckConc->Dilute Yes CheckWorkup Is the product decomposing during workup? CheckConc->CheckWorkup No Dilute->CheckWorkup OptimizeWorkup Optimize workup pH based on product stability tests. Keep product cold. CheckWorkup->OptimizeWorkup Yes Success Problem Solved: High Yield & Purity CheckWorkup->Success No OptimizeWorkup->Success

Caption: A step-by-step workflow for troubleshooting dimer formation.

Part 3: Optimized Experimental Protocol

This general protocol for the N-nitrosation of an indole derivative is designed to minimize dimer formation. It may require optimization for your specific substrate.[1][2]

Materials:

  • Indole derivative

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 1 M solution

  • Appropriate organic solvent (e.g., Dichloromethane, DMF)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath, stir plate, dropping funnel or syringe pump

Procedure:

  • Prepare Indole Solution: Dissolve the indole derivative (1 equivalent) in an appropriate solvent in a separate flask.

  • Prepare Nitrosating Agent: In the main reaction flask, prepare an aqueous solution of sodium nitrite (NaNO₂).

  • Cool Reaction Vessels: Cool both the indole solution and the sodium nitrite solution to 0-5 °C in an ice bath.

  • In Situ Acidification: Slowly add the 1 M HCl solution to the stirred sodium nitrite solution at 0-5 °C. This generates the active nitrosating agent, nitrous acid (HNO₂), in situ.[2]

  • Reverse Addition of Indole: Using a dropping funnel or syringe pump, add the pre-cooled indole solution dropwise to the acidic nitrite solution over a period of 15-60 minutes. Maintain vigorous stirring and a temperature of 0-5 °C throughout the addition.

  • Monitor Reaction: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Quench Reaction: Once complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases and the pH is neutral or slightly basic.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with your organic solvent. Combine the organic layers, dry over anhydrous sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Part 4: Frequently Asked Questions (FAQs)

Q5: What is the optimal acid concentration for my specific indole derivative?

A5: This can vary significantly. While a pH range of 3-4 is a good starting point for many nitrosations, some studies have shown the reaction rate to be almost insensitive to the acidity of the medium.[2][7] It is highly recommended to perform small-scale optimization experiments starting with mildly acidic conditions (e.g., 0.1 M HCl) and adjusting as needed.[2]

Q6: Can I use other acids besides hydrochloric acid?

A6: Yes, other acids can be used, and the choice can influence the reaction. The key is to generate the active nitrosating species effectively. However, be aware that the counter-ion (e.g., chloride) can sometimes participate in the reaction, so switching acids may alter the byproduct profile.

Q7: Are there alternative nitrosating agents I can use?

A7: While in situ generation of nitrous acid is common, other nitrosating agents exist, such as dinitrogen trioxide (N₂O₃) or N-nitrosodiphenylamine.[8][9] These may offer different reactivity profiles and could be advantageous for specific substrates where the standard conditions are problematic.

Q8: Besides dimerization, what other side reactions can occur?

A8: Depending on the indole substrate and reaction conditions, other side products can form. These may include isonitroso and azo-bis-indole derivatives, especially when using certain aprotic solvents.[2] In some cases, the reaction can proceed past nitrosation to form 1H-indazole-3-carboxaldehydes.[3][10] Careful control of all reaction parameters is crucial to maximizing the selectivity for your desired product.

References

Technical Support Center: Improving the Scalability of 6-Methoxy-1H-indazole-3-carbaldehyde Production

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges associated with the scalable synthesis of 6-methoxy-1H-indazole-3-carbaldehyde. Our guidance is based on established, peer-reviewed methodologies to ensure reliability and reproducibility in your laboratory.

Part 1: Frequently Asked Questions (FAQs)

Here we address high-level questions that are foundational to designing a successful synthetic strategy.

Q1: What is the most reliable and scalable synthetic route to this compound?

A1: The most prevalent and scalable method is not the direct formylation of 6-methoxy-1H-indazole, but rather the nitrosation of the corresponding indole precursor, 6-methoxyindole .[1][2][3] Direct formylation techniques like the Vilsmeier-Haack reaction are generally ineffective for introducing an aldehyde group at the C3 position of the indazole ring system.[1] The nitrosation pathway proceeds through a robust mechanism involving the nitrosation of the indole's C3 position, forming an oxime intermediate. This is followed by a ring-opening and subsequent ring-closure to yield the desired 1H-indazole-3-carbaldehyde.[2][3] This "scaffold hopping" strategy is highly efficient for both electron-rich and electron-deficient indoles.[4][5]

Q2: Why is a "reverse addition" protocol consistently recommended for this synthesis?

A2: A "reverse addition" protocol, where the indole solution is added slowly to the pre-formed nitrosating mixture, is critical for maximizing yield and purity, especially at scale. The primary competing side reaction is the formation of deep red-colored dimers, which occurs when the nucleophilic 6-methoxyindole starting material attacks the electrophilic oxime intermediate.[1] By adding the indole solution slowly to the nitrosating agent, the concentration of free indole in the reaction mixture is kept to a minimum at all times. This kinetically favors the desired intramolecular rearrangement over the intermolecular dimerization, significantly reducing the formation of this yield-lowering byproduct.[6]

Q3: What are the primary applications of this compound?

A3: This compound is a highly valuable intermediate in medicinal chemistry. The indazole scaffold is a privileged structure found in numerous pharmacologically active compounds, particularly as kinase inhibitors for oncology applications.[1][4] The aldehyde group at the C3 position is a versatile synthetic handle, allowing for a wide range of subsequent chemical transformations. It can be readily converted into alkenes via Wittig or Knoevenagel reactions, or used to construct more complex heterocyclic systems, providing access to a diverse library of potential therapeutic agents.[1][2][3]

Part 2: Troubleshooting Guide for Scalable Production

This section addresses specific issues that may arise during the synthesis, providing causative explanations and actionable solutions.

ProblemPossible Cause(s)Suggested Solution & Scientific Rationale
Low Product Yield 1. Dimer Formation: Nucleophilic attack of the starting indole on the oxime intermediate.[1] 2. Incomplete Reaction: Insufficient nitrosating agent or reaction time. 3. Reagent Degradation: The nitrosating species (e.g., nitrous acid) is unstable at elevated temperatures.[2]1. Implement Reverse Addition: Slowly add the 6-methoxyindole solution to the pre-formed, chilled nitrosating mixture over an extended period (e.g., 2 hours) using a syringe pump. This maintains a low concentration of the indole nucleophile.[1] 2. Stoichiometry and Monitoring: Use a significant excess of sodium nitrite (e.g., 8 equivalents) and a carefully controlled amount of acid (e.g., 2.7 equivalents). Monitor the reaction to completion using TLC or LC-MS.[1][2] 3. Strict Temperature Control: Maintain the reaction temperature at 0 °C during the addition phase. Allow the reaction to slowly warm to room temperature only after the addition is complete to drive the final rearrangement.[2]
Formation of a Deep Red or Purple Precipitate Primary Cause: Significant formation of dimeric byproducts.[1]This is a clear visual indicator of uncontrolled reaction conditions. Solution: Immediately review your protocol. The most likely error is adding the nitrosating agent to the indole solution (standard addition) or adding the indole too quickly. The reverse addition protocol with slow, controlled addition at 0 °C is the most effective preventative measure. While the product can be separated from these impurities via chromatography, preventing their formation is key to scalability.
Difficulty in Product Purification 1. Presence of Colored Impurities: Contamination with highly polar dimer byproducts. 2. Unreacted Starting Material: Incomplete conversion.1. Optimized Chromatography: The product is typically purified by column chromatography on silica gel.[2] Use a gradient elution, starting with a non-polar system (e.g., 9:1 Petroleum Ether:Ethyl Acetate) and gradually increasing polarity to effectively separate the less polar product from the highly polar, colored impurities. 2. Aqueous Work-up: Before chromatography, ensure a thorough aqueous work-up. Extract the product into a suitable organic solvent like ethyl acetate and wash multiple times with water and then brine to remove inorganic salts and water-soluble impurities.[2]
Reaction Stalls / Fails to Reach Completion 1. Insufficient Acid: The formation of the active nitrosating species is pH-dependent. 2. Inactive Nitrosating Agent: The nitrosating mixture was not freshly prepared or was allowed to warm prematurely. 3. Low Temperature: While the initial addition is at 0 °C, some reactions require warming to room temperature to ensure the final ring-closure step proceeds to completion.[2]1. Verify Stoichiometry: Ensure the correct equivalents of acid (e.g., 2.7 eq. of 2N HCl) are used relative to the indole.[1] 2. Fresh Preparation: Always prepare the nitrosating mixture of sodium nitrite in acidic water immediately before use. 3. Controlled Warming & Monitoring: After the slow addition at 0 °C is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours, monitoring by TLC until the starting material and intermediates are fully consumed.[2]

Part 3: Visualized Workflow and Mechanism

Understanding the process flow and chemical transformations is key to successful execution.

G cluster_prep Step 1: Preparation of Nitrosating Agent cluster_reaction Step 2: Controlled Reaction cluster_workup Step 3: Work-up & Purification NaNO2 Sodium Nitrite (8 eq) Mix Stir at 0 °C NaNO2->Mix H2O_HCl Deionized Water + HCl (2.7 eq) H2O_HCl->Mix ReactionVessel Reaction Mixture Mix->ReactionVessel Freshly Prepared Indole 6-Methoxyindole in DMF Pump Syringe Pump (2-hour addition at 0 °C) Indole->Pump Pump->ReactionVessel Warm Warm to RT (Stir 3-5 hours) ReactionVessel->Warm Extract Aqueous Work-up (EtOAc Extraction) Warm->Extract Purify Column Chromatography (Silica Gel) Extract->Purify Final 6-Methoxy-1H-indazole- 3-carbaldehyde Purify->Final

Caption: Optimized workflow for the synthesis of this compound.

G Indole 6-Methoxyindole Oxime Oxime Intermediate Indole->Oxime C3 Nitrosation (Desired Pathway) Dimer Red Dimer Byproduct Indole->Dimer Nitrosating Nitrosating Agent (e.g., H₂O-NO⁺) Nitrosating->Oxime Oxime->Dimer Attack by another Indole molecule (Side Reaction) Rearrangement Ring Opening & Ring Closure Oxime->Rearrangement H₂O attack Product Target Product Rearrangement->Product

References

troubleshooting side reactions in 6-methoxy-1H-indazole-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Methoxy-1H-indazole-3-carbaldehyde

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and commonly used method for synthesizing this compound?

A1: The most prevalent and optimized method is the nitrosation of the corresponding indole precursor, 6-methoxy-1H-indole.[1][2][3] This reaction involves treating the indole with a nitrosating agent, typically formed in situ from sodium nitrite (NaNO₂) and an acid like HCl. The reaction proceeds through a multi-step pathway involving the formation of an oxime intermediate at the C3 position, followed by ring-opening and subsequent recyclization to yield the desired 1H-indazole-3-carbaldehyde.[3]

Q2: Why is direct formylation of 6-methoxy-1H-indazole, for instance via the Vilsmeier-Haack reaction, not a recommended route?

A2: Unlike indoles, which readily undergo electrophilic substitution at the C3 position, the direct Vilsmeier-Haack formylation of the 1H-indazole ring at C3 is generally ineffective.[1][4] The Vilsmeier-Haack reaction requires an electron-rich aromatic system to proceed efficiently.[5][6][7] The indazole ring system is less nucleophilic at the C3 position compared to indole, making direct formylation challenging. This necessitates the use of alternative strategies, such as the nitrosative rearrangement of indoles, to introduce the aldehyde functionality.[1]

Q3: What are the primary applications of this compound in drug development?

A3: 1H-Indazole-3-carbaldehyde derivatives are critical building blocks in medicinal chemistry. The aldehyde group serves as a versatile synthetic handle that can be transformed into a wide array of functional groups.[1][3] These derivatives are particularly important for the synthesis of kinase inhibitors, which are a major class of therapeutics used in oncology and for treating inflammatory diseases.[3][4]

Troubleshooting Guide: Side Reactions & Optimization

This section addresses specific experimental issues you may encounter.

Problem 1: Consistently Low Yield of the Final Product

Q: My reaction yield is significantly lower than reported in the literature. What are the most likely causes and how can I fix this?

A: Low yield is the most common issue and typically stems from one of three primary causes: dimer byproduct formation, incomplete reaction, or degradation of the nitrosating agent.

  • Possible Cause 1: Dimer Byproduct Formation

    • Explanation: The most significant side reaction is the formation of deep red-colored dimeric impurities.[3][4] This occurs when the starting material, 6-methoxy-1H-indole (which is nucleophilic), attacks the electrophilic oxime intermediate before it can rearrange. This pathway consumes both the starting material and the intermediate, drastically reducing the yield of the desired indazole.[3]

    • Solution: Employ a "Reverse Addition" Protocol. To minimize this side reaction, the concentration of the nucleophilic indole must be kept low throughout the reaction. This is achieved by slowly adding the solution of 6-methoxy-1H-indole to the pre-formed, cold (0 °C) nitrosating mixture (NaNO₂ in acid).[4][8] This ensures that the indole reacts with the excess nitrosating agent before it can react with the oxime intermediate.

  • Possible Cause 2: Incomplete Reaction

    • Explanation: While the methoxy group on the indole ring is electron-donating, which generally favors the reaction, achieving full conversion still requires careful control of reaction parameters.[3][8] Insufficient reaction time or suboptimal temperature can leave a significant amount of starting material unreacted.

    • Solution: Optimize Reaction Time and Temperature & Monitor Progress. After the slow addition of the indole at 0 °C is complete, allow the reaction to stir at room temperature or gently heat it (e.g., to 50 °C) to drive the reaction to completion.[3][8] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint and avoid unnecessary heating.

  • Possible Cause 3: Degradation of the Nitrosating Agent

    • Explanation: The nitrosating mixture (formed from NaNO₂ and acid) can be unstable, especially at elevated temperatures.[1] If the reaction is heated too aggressively or for too long, the active nitrosating species can decompose, leading to an incomplete reaction.

    • Solution: Maintain Strict Temperature Control. The nitrosating mixture should always be prepared and kept at 0 °C before and during the addition of the indole. If heating is required to push the reaction to completion, it should only be done after the indole addition is finished.[1][8]

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_color Is the crude product deep red/purple? start->check_color check_sm Does TLC/LC-MS show significant starting material? check_color->check_sm No dimer High probability of dimer formation. check_color->dimer Yes incomplete Reaction is likely incomplete. check_sm->incomplete Yes solution_degradation Ensure nitrosating mixture is prepared and maintained at 0°C. Heat only after indole addition is complete. check_sm->solution_degradation No (Consider nitrosating agent degradation) solution_dimer Implement 'Reverse Addition' protocol. Add indole solution slowly to cold nitrosating mixture. dimer->solution_dimer solution_incomplete After indole addition, allow to stir longer at room temp or heat gently (e.g., 50°C). Monitor reaction progress closely. incomplete->solution_incomplete

Caption: Decision tree for troubleshooting low product yield.

Problem 2: Difficulty in Product Purification

Q: The crude product is a dark, oily residue that is very difficult to purify by column chromatography. How can I improve the purity of my crude product?

A: Purification challenges are almost always linked to the formation of the highly colored dimer byproducts discussed previously.

  • Explanation: The red-colored dimeric impurities are often polar and can co-elute with the desired product, leading to streaky columns and impure fractions. The best strategy is to prevent their formation in the first place.

  • Suggested Solution:

    • Optimize the Reaction: First and foremost, implement the "reverse addition" protocol as described above to minimize dimer formation. A cleaner initial reaction is the most critical step for easier purification.[4][8]

    • Aqueous Work-up: After the reaction is complete, perform a thorough aqueous work-up. Extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer multiple times with water and then with brine to remove inorganic salts and water-soluble impurities.

    • Column Chromatography: Purify the crude material using column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexanes.[1][4] Careful selection of the solvent polarity is key to achieving good separation.

Problem 3: Unintended Reactions at the Indazole Nitrogen Atoms

Q: I am attempting a subsequent reaction on the indazole ring and am getting a mixture of N1 and N2 substituted products. How can I control this regioselectivity?

A: This is a classic challenge in indazole chemistry due to the existence of tautomers. The proton on the pyrazole part of the indazole can reside on either nitrogen, leading to the 1H- and 2H-indazole forms. The 1H-tautomer is generally more thermodynamically stable.[9] Direct alkylation or acylation often yields a mixture of N1 and N2 isomers.[10][11]

  • Key Factors Influencing N1 vs. N2 Regioselectivity:

    • Steric & Electronic Effects: Substituents on the indazole ring play a major role. Bulky groups at the C3 position can sterically hinder the N2 position, favoring N1 substitution. Conversely, electron-withdrawing groups at the C7 position can favor N2 substitution.[9][12][13]

    • Base and Solvent System: The choice of base and solvent is critical. For achieving high N1 selectivity, the combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established and effective system.[9][12][13] Other conditions can favor the N2 isomer.[14]

    • Thermodynamic vs. Kinetic Control: N1-substituted products are often the more thermodynamically stable isomer, while N2 products can be favored under kinetically controlled conditions.[10][9][13] Some reactions can be equilibrated to favor the N1 product.[13]

Table 1: Influence of Reaction Conditions on Indazole N-Alkylation Regioselectivity

ConditionPredominant IsomerRationaleReference
NaH in THFN1-alkylatedFavors thermodynamic product; Na⁺ may coordinate with N2.[9][12][13]
Acidic ConditionsN2-alkylatedProtonation can alter the nucleophilicity of the nitrogen atoms.[10][14]
C7 Electron-Withdrawing GroupN2-alkylatedAlters the electron density of the pyrazole ring, making N2 more nucleophilic.[9][13]

Experimental Protocol

Optimized Synthesis of this compound via Nitrosation

This protocol is adapted from established procedures for the nitrosation of electron-rich indoles.[3][8]

Materials:

  • 6-Methoxy-1H-indole

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), 2N aqueous solution

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Preparation of the Nitrosating Mixture:

    • In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve sodium nitrite (8 equivalents) in deionized water.

    • Add DMF to this solution.

    • Slowly, dropwise, add 2N HCl (2.7-7 equivalents) to the stirred mixture, ensuring the temperature remains at 0 °C.

    • Stir the resulting pale-yellow mixture under an inert atmosphere (e.g., Argon) for 10-15 minutes at 0 °C.

  • Reaction (Reverse Addition):

    • In a separate flask, dissolve 6-methoxy-1H-indole (1 equivalent) in a minimal amount of DMF.

    • Using a syringe pump for precise control, add the indole solution dropwise to the vigorously stirred nitrosating mixture over a period of 1-2 hours. Crucially, maintain the reaction temperature at 0 °C throughout the addition.

  • Reaction Completion:

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 3-5 hours, or until TLC/LC-MS analysis indicates the consumption of starting material and intermediates. For electron-rich indoles like 6-methoxyindole, the reaction often proceeds to completion without heating.[3][8]

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers and wash sequentially with water (2x) and then brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a petroleum ether/ethyl acetate eluent system to afford the pure this compound.

General Synthesis and Purification Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_nitro 1. Prepare Nitrosating Mixture (NaNO2, HCl, DMF, H2O) at 0°C reaction 3. Reverse Addition (Slowly add Indole to Nitrosating Mixture at 0°C) prep_nitro->reaction prep_indole 2. Prepare Indole Solution (6-Methoxy-1H-indole in DMF) prep_indole->reaction completion 4. Stir to Completion (Monitor by TLC/LC-MS) reaction->completion workup 5. Aqueous Work-up (EtOAc Extraction, Washes) completion->workup purification 6. Column Chromatography workup->purification product Pure Product purification->product

Caption: Experimental workflow for the synthesis of this compound.

References

managing acid-sensitive functional groups during indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A-CS-CHEM-2601: Advanced Guide to Managing Acid-Sensitive Functional Groups

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of indazole synthesis, specifically when dealing with acid-sensitive functional groups. The indazole core is a vital scaffold in medicinal chemistry, but its synthesis can be fraught with challenges, particularly when acidic conditions threaten the integrity of other functional groups within the molecule.[1][2]

This document provides in-depth troubleshooting advice, detailed protocols, and the mechanistic reasoning behind our recommendations to empower you to overcome these synthetic hurdles.

Section 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses foundational questions regarding the challenges posed by acidic conditions in common indazole syntheses.

Q1: Why are so many indazole synthesis methods incompatible with acid-sensitive groups?

A1: Many classical and widely-used indazole syntheses rely on acidic conditions to facilitate the key cyclization step. For example:

  • Jacobson Indazole Synthesis: This method involves the diazotization of an N-acylated o-toluidine, which is performed in the presence of strong acids like nitric and acetic acid to generate the reactive diazonium salt intermediate.[3][4]

  • Acid-Catalyzed Cyclizations: Other routes may use Brønsted or Lewis acids to activate a carbonyl group or promote the elimination of a leaving group to drive the ring-closing reaction.[5]

These acidic environments are harsh enough to cleave common protecting groups like tert-butyloxycarbonyl (Boc), tert-butyl esters, or silyl ethers, leading to undesired side reactions, decomposition of the starting material, and significantly lower yields.[6][7]

Q2: What are the most common acid-sensitive functional groups I should be concerned about?

A2: A functional group is considered "acid-sensitive" if it is prone to cleavage, hydrolysis, or rearrangement under acidic conditions.[8][9] Key groups to watch for in your starting materials include:

  • Carbamates: Especially Boc groups, which are designed to be removed with acid (e.g., trifluoroacetic acid, TFA).[10]

  • Esters: tert-Butyl esters are highly labile in acid. While methyl and ethyl esters are more stable, they can still be hydrolyzed under strong acidic conditions.[6][11]

  • Ethers: Silyl ethers (TMS, TBDMS, TIPS) are readily cleaved by acid.[7][12] Tetrahydropyranyl (THP) ethers, which are acetals, are also cleaved under acidic conditions.[13][14]

  • Acetals & Ketals: These are common protecting groups for carbonyls and diols and are, by design, removed with aqueous acid.[11]

Q3: What are my primary strategies when a standard protocol fails due to an acid-labile group?

A3: You have two main strategic options, which can be visualized in the workflow diagram below.

  • Protecting Group Modification: Replace the acid-labile protecting group with one that is stable to the reaction conditions but can be removed later using an orthogonal deprotection strategy (e.g., hydrogenolysis, base, or fluoride-mediated cleavage).

  • Methodological Adaptation: Abandon the acid-catalyzed synthesis in favor of a method that proceeds under neutral or basic conditions, thereby accommodating the sensitive group.[5]

The choice depends on factors like the availability of starting materials, the number of synthetic steps, and the overall compatibility of other functional groups in your molecule.

G start Start: Indazole Synthesis with Acid-Sensitive Substrate check_acid Does the planned synthesis use acidic conditions? start->check_acid strategy_choice Choose Strategy check_acid->strategy_choice Yes proceed Proceed with Synthesis check_acid->proceed No acid_yes YES acid_no NO change_pg Strategy 1: Change Protecting Group (PG) strategy_choice->change_pg change_method Strategy 2: Change Synthetic Method strategy_choice->change_method select_pg Select an acid-stable, orthogonally-cleavable PG (e.g., Cbz, Benzyl, Fmoc) change_pg->select_pg run_synthesis Run original acidic synthesis protocol select_pg->run_synthesis deprotect Perform orthogonal deprotection step run_synthesis->deprotect deprotect->proceed select_method Select a synthesis compatible with the acid-sensitive group (e.g., Davis-Beirut, Sundberg) change_method->select_method run_new_synthesis Run new synthesis protocol under mild/basic conditions select_method->run_new_synthesis run_new_synthesis->proceed

Caption: Decision workflow for managing acid-sensitive groups.

Section 2: Troubleshooting Guide by Synthesis Type

This section provides specific Q&A-based troubleshooting for common issues encountered in different indazole synthesis routes.

Jacobson & Related Diazotization Syntheses
Q4: I'm attempting a Jacobson synthesis with a Boc-protected amine elsewhere in my molecule. My yield is near zero and I see complex mixtures by TLC/LC-MS. What's happening?

A4: The issue is almost certainly the cleavage of the Boc group. The nitrous acid conditions used for diazotization are strongly acidic, leading to the immediate loss of the Boc protecting group.[10] The newly freed amine is then also diazotized or engages in other side reactions, resulting in a complex and intractable mixture.

Solution: Replace the Boc group with a more robust, acid-stable carbamate like the Carboxybenzyl (Cbz or Z) group. The Cbz group is stable to the acidic conditions of the Jacobson synthesis but can be cleanly removed later via catalytic hydrogenolysis (e.g., H₂, Pd/C), a method that is orthogonal to acid/base chemistry.[10]

Q5: My substrate contains a tert-butyl ester. During the acidic workup after a diazotization/cyclization, I'm losing the ester. How can I prevent this?

A5: Similar to the Boc group, the tert-butyl ester is highly susceptible to acid-catalyzed hydrolysis.[6]

Solutions:

  • Switch to a Benzyl Ester: A benzyl ester offers excellent acid stability and can be deprotected simultaneously with a Cbz group via hydrogenolysis. This is an efficient strategy if both protecting groups are present.

  • Switch to a Methyl or Ethyl Ester: These esters are significantly more stable to acid and will likely survive the workup.[6] They can be removed later under basic conditions (e.g., LiOH, NaOH), provided the rest of your molecule is base-stable.

  • Modify the Workup: If possible, perform a very careful, cold, and rapid basic extraction to neutralize the acid before significant ester cleavage can occur. This is higher risk but may be feasible for some substrates.

Davis-Beirut Reaction
Q6: I want to use the Davis-Beirut reaction to avoid acidic conditions, but the literature reports both acid and base-catalyzed versions. Which should I choose for my acid-sensitive substrate?

A6: You should choose the base-catalyzed version of the Davis-Beirut reaction. This reaction typically uses a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcohol solvent to cyclize a substituted o-nitrobenzylamine to a 2H-indazole.[15][16] These conditions are ideal for substrates bearing acid-labile groups like Boc, tert-butyl esters, and silyl ethers. The acid-catalyzed variant, while mechanistically interesting, would defeat the purpose of avoiding acid.[16]

G cluster_start Starting Material cluster_reaction Base-Catalyzed Davis-Beirut cluster_product Product SM o-Nitrobenzylamine (with Acid-Labile Group 'PG') Base Base (e.g., KOH) Alcohol (e.g., MeOH) SM->Base Reaction Conditions Intermediate Nitroso Imine Intermediate Base->Intermediate Cyclization N-N Bond Forming Heterocyclization Intermediate->Cyclization Product 2H-Indazole ('PG' group intact) Cyclization->Product

Caption: Workflow for the base-catalyzed Davis-Beirut reaction.

Cadogan-Sundberg & Reductive Cyclizations
Q7: I am using a Cadogan-Sundberg type reaction involving the deoxygenation of a nitro group with a phosphite reagent. Are there any hidden acid-related pitfalls?

A7: The Cadogan-Sundberg synthesis itself, which uses a trivalent phosphorus reagent like triethyl phosphite, is generally performed under neutral or thermal conditions and is an excellent choice for avoiding strong acids.[17][18]

Potential Pitfall: The main risk comes from the synthesis of the o-nitrostyrene precursor . If the olefination step used to create the styrenic double bond (e.g., a Wittig or Horner-Wadsworth-Emmons reaction) requires acidic workup or purification via silica gel chromatography, your acid-sensitive groups could be compromised before you even get to the cyclization step.

Solution: Ensure all steps leading up to the reductive cyclization are performed under non-acidic conditions. Use neutral workups (e.g., washing with water and brine) and consider using neutral or basic alumina for chromatography if your compound is particularly sensitive to silica gel.

Section 3: Data & Protocols

Protecting Group Stability Chart

The selection of a robust protecting group is your first line of defense. This table summarizes the stability of common protecting groups for amines and carboxylic acids under various conditions, helping you to select an appropriate orthogonal strategy.

Protecting GroupFunctional GroupStable to Strong Acid?Stable to Base?Stable to Hydrogenolysis?Primary Cleavage Method
Boc AmineNo YesYesStrong Acid (TFA, HCl)[10]
Cbz (Z) AmineYesYesNo H₂, Pd/C (Hydrogenolysis)[10]
Fmoc AmineYesNo YesBase (e.g., Piperidine)[19]
tert-Butyl Ester Carboxylic AcidNo YesYesStrong Acid (TFA, HCl)[6]
Benzyl Ester Carboxylic AcidYesYesNo H₂, Pd/C (Hydrogenolysis)[11]
Methyl/Ethyl Ester Carboxylic AcidYesNo YesBase (LiOH, NaOH)[6]
Experimental Protocols
Protocol 1: Cbz-Protection of a Primary/Secondary Amine

This protocol describes a standard procedure for replacing an acid-labile Boc group with an acid-stable Cbz group.

Materials:

  • Boc-protected amine substrate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Boc Deprotection:

    • Dissolve the Boc-protected substrate in DCM (approx. 0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA dropwise (typically 5-10 equivalents).

    • Stir at 0 °C to room temperature, monitoring by TLC/LC-MS until the starting material is consumed (usually 1-2 hours).

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Cbz Protection:

    • Dissolve the crude ammonium trifluoroacetate salt in fresh DCM.

    • Cool to 0 °C.

    • Add DIPEA or TEA (3-4 equivalents) to neutralize the acid and act as a base for the protection step.

    • Slowly add benzyl chloroformate (1.1-1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC/LC-MS.

  • Workup:

    • Quench the reaction with water.

    • Separate the organic layer. Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting Cbz-protected amine by column chromatography.

Protocol 2: Mild, Base-Catalyzed Davis-Beirut Synthesis of a 2H-Indazole

This protocol is suitable for substrates containing acid-sensitive functionalities.

Materials:

  • N-substituted 2-nitrobenzylamine substrate

  • Methanol (MeOH) or Ethanol (EtOH)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • Dissolve the 2-nitrobenzylamine substrate in your chosen alcohol (MeOH or EtOH) to a concentration of approximately 0.1-0.2 M.

    • Add powdered KOH or NaOH (2-3 equivalents).

  • Cyclization:

    • Heat the mixture to reflux. The reaction is often accompanied by a color change.

    • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrate.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove the bulk of the alcohol solvent.

    • Partition the residue between ethyl acetate and water.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify the crude 2H-indazole product by silica gel column chromatography.

References

reverse addition protocol to minimize byproducts in indole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced indole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of indole chemistry. Our focus is to provide in-depth, field-tested insights into minimizing byproduct formation through strategic protocol design, specifically centered on the principles of reverse addition.

Indole and its derivatives are privileged scaffolds in a vast array of pharmaceuticals and natural products. However, the electron-rich nature of the indole nucleus, particularly the C3 position, makes it highly susceptible to side reactions such as dimerization, trimerization, and polyalkylation, especially under acidic or strongly electrophilic conditions. This guide offers a structured approach to troubleshooting these common issues.

The Rationale for Reverse Addition in Indole Chemistry

In many synthetic transformations involving indoles, the standard "forward" protocol involves adding the electrophile or activating reagent to a solution of the indole. However, this can lead to a localized high concentration of the electrophile in the presence of an excess of the nucleophilic indole, promoting undesired side reactions.

The Reverse Addition Protocol is a simple yet powerful technique to mitigate these issues. It involves the slow, controlled addition of the indole substrate to a solution containing the electrophile and/or catalyst.

Causality behind the choice of Reverse Addition:

By reversing the order of addition, the concentration of the highly reactive indole is kept low throughout the reaction. This minimizes the probability of an indole molecule reacting with another indole molecule (dimerization/trimerization) or with the desired product (polyalkylation). This is particularly crucial in reactions like Friedel-Crafts acylations or alkylations where the product may still be sufficiently nucleophilic to react further.

Troubleshooting Guide: Common Issues & Solutions in Indole Reactions

This section is structured in a question-and-answer format to directly address challenges you may be encountering in the lab.

Issue 1: Low Yield and Formation of Insoluble Polymeric Byproducts in Friedel-Crafts Acylation

Question: "I'm attempting a Friedel-Crafts acylation of indole with acetic anhydride and a Lewis acid catalyst. My reaction is turning into an intractable tar, and the yield of my desired 3-acylindole is very low. What's going on and how can I fix it?"

Answer:

This is a classic problem in indole chemistry. The combination of a strong Lewis acid and the highly nucleophilic indole nucleus can lead to rapid, uncontrolled polymerization.[1] The initial 3-acylindole product is less nucleophilic than the starting indole, but under harsh conditions, side reactions dominate.

Root Cause Analysis:

  • High Indole Concentration: In a standard addition, the indole is in excess relative to the acylating agent at the start, leading to self-condensation.

  • Strong Lewis Acid: Potent Lewis acids like AlCl₃ can coordinate to the indole nitrogen, increasing the acidity of the N-H proton and promoting side reactions.[2]

  • Temperature Control: Friedel-Crafts reactions can be exothermic. Poor temperature control will accelerate the rate of polymerization.

Recommended Solution: The Reverse Addition Protocol

  • Reaction Setup: In your reaction flask, prepare a solution of the Lewis acid (e.g., SnCl₄ or BF₃·OEt₂) in a suitable solvent (e.g., dichloromethane) at a low temperature (e.g., -78 °C to 0 °C). Add the acylating agent (e.g., acetic anhydride) to this solution.

  • Slow Addition of Indole: Prepare a separate solution of your indole in the same solvent. Using a syringe pump, add the indole solution dropwise to the stirred solution of the Lewis acid and acylating agent over an extended period (e.g., 1-2 hours).

  • Monitoring and Quenching: Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by pouring it into a cold, aqueous solution of a mild base (e.g., saturated sodium bicarbonate).

Why this works: By maintaining a low concentration of the free indole at all times, you favor the reaction of indole with the acylium ion over the reaction of indole with another protonated indole molecule or the product.

Workflow for Troubleshooting Polymerization

G start Low Yield & Polymerization in Friedel-Crafts Acylation check_protocol Current Protocol: Forward Addition? start->check_protocol implement_reverse Implement Reverse Addition Protocol: Slowly add indole to a solution of Lewis acid and acylating agent. check_protocol->implement_reverse Yes check_lewis_acid Lewis Acid too strong? (e.g., AlCl3) check_protocol->check_lewis_acid No, already using reverse addition re_evaluate Re-evaluate Reaction implement_reverse->re_evaluate switch_lewis_acid Switch to a milder Lewis Acid: SnCl4, BF3·OEt2, or Y(OTf)3. [7] check_lewis_acid->switch_lewis_acid Yes check_temp Reaction temperature too high? check_lewis_acid->check_temp No switch_lewis_acid->re_evaluate lower_temp Lower the reaction temperature: Start at -78°C or 0°C. check_temp->lower_temp Yes check_temp->re_evaluate No, already at low temp. (Consider solvent effects) lower_temp->re_evaluate

Caption: Troubleshooting workflow for polymerization in Friedel-Crafts acylation.

Issue 2: Formation of Bis(indolyl)methane (BIM) Byproducts in Reactions with Aldehydes or Ketones

Question: "I'm reacting my indole with an aldehyde in the presence of an acid catalyst to form a 3-substituted product. However, I'm getting a significant amount of a bis(indolyl)methane byproduct. How can I improve the selectivity?"

Answer:

The formation of bis(indolyl)methanes is a common side reaction when indoles are reacted with carbonyl compounds under acidic conditions. The initial addition of indole to the protonated aldehyde forms a hydroxyl intermediate, which can then be protonated and lose water to form a highly electrophilic carbocation. This carbocation is then rapidly trapped by a second molecule of indole.

Mechanism of Bis(indolyl)methane Formation

G cluster_0 Step 1: Initial Attack cluster_1 Step 2: Carbocation Formation cluster_2 Step 3: Trapping by Second Indole Indole Indole Intermediate_1 Indole-CH(OH)R Indole->Intermediate_1 RCHO, H+ Carbocation [Indole-CHR]+ Intermediate_1->Carbocation H+, -H2O BIM Bis(indolyl)methane Carbocation->BIM + Indole

References

Technical Support Center: Monitoring Reaction Completion for 6-Methoxy-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving 6-methoxy-1H-indazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting advice for accurately monitoring the progress and completion of chemical reactions utilizing this versatile building block. As a Senior Application Scientist, my goal is to explain not just the how, but the why behind these critical analytical procedures.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the setup and interpretation of analytical monitoring for reactions starting with this compound.

Q1: What are the primary methods for monitoring reactions involving this compound?

The most effective and commonly used methods are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] The choice depends on the reaction scale, the nature of the reactants and products, and the analytical instrumentation available.

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of reaction progress. It is inexpensive, fast, and the primary go-to method for most organic synthesis labs.[2][3]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting material and formation of product. It is highly sensitive and excellent for complex reaction mixtures or when precise conversion rates are needed.[4][5]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Offers detailed structural information. By observing the disappearance of the characteristic aldehyde proton signal and the appearance of new signals corresponding to the product, one can confirm the structural transformation and determine the conversion ratio in the crude reaction mixture.[6][7]

  • Mass Spectrometry (MS): Techniques like GC-MS or direct-infusion MS can rapidly confirm the molecular weight of the product, providing strong evidence of a successful transformation, and can be used for real-time monitoring in some setups.[8]

Q2: How do I select the best analytical technique for my specific reaction?

The selection is guided by the specific chemical transformation you are performing. The key is to anticipate the change in physical properties between your starting material, this compound, and your expected product.

G start Start: Define Reaction Type (e.g., Reductive Amination, Wittig, etc.) q1 Is a rapid, qualitative check sufficient? start->q1 tlc Use Thin-Layer Chromatography (TLC) - Fast & Inexpensive - Good for polarity changes q1->tlc Yes q2 Need quantitative data or high sensitivity for byproducts? q1->q2 No tlc->q2 For more detail... hplc Use High-Performance Liquid Chromatography (HPLC) - Precise quantification - Resolves complex mixtures q2->hplc Yes q3 Need definitive structural confirmation of product formation? q2->q3 No hplc->q3 For structural proof... nmr Use ¹H NMR Spectroscopy - Confirms structure - Can quantify conversion q3->nmr Yes end Analysis Complete q3->end No nmr->end

Caption: Decision workflow for selecting an analytical method.
Q3: What is a good starting solvent system for TLC analysis?

This compound is a relatively polar compound due to the indazole core and the aldehyde group. The product of a reaction will likely have a different polarity. For example, converting the aldehyde to a less polar ether or a more polar carboxylic acid will significantly change its retention factor (Rf). The goal is to find a solvent system where the starting material has an Rf of ~0.5-0.7, allowing room for the product to appear at a lower or higher Rf.[2][9]

Reaction TypeStarting Material (SM)Expected Product (P)Recommended Starting EluentExpected Rf Change
Reductive Amination AldehydeAmine30-50% Ethyl Acetate in HexanesProduct (P) should be slightly more or less polar than SM depending on the amine.
Wittig Reaction AldehydeAlkene20-30% Ethyl Acetate in HexanesProduct (P) will be significantly less polar (higher Rf).
Oxidation AldehydeCarboxylic Acid70-100% Ethyl Acetate +/- 1% Acetic AcidProduct (P) will be significantly more polar (lower Rf), may streak without acid.
Reduction to Alcohol AldehydeAlcohol40-60% Ethyl Acetate in HexanesProduct (P) will be slightly more polar (lower Rf).
Q4: How can I visualize spots on the TLC plate?

The indazole ring system is UV active. Therefore, the primary visualization method is a UV lamp at 254 nm, where the spots will appear as dark purple shadows on the fluorescent green background of the TLC plate.[9] It is always good practice to also use a chemical stain, as some byproducts may not be UV active.[2] A potassium permanganate (KMnO₄) stain is excellent for this system as it reacts with the aldehyde and many potential products (like alcohols or alkenes), appearing as yellow spots on a purple background.

Q5: What key signals in ¹H NMR confirm reaction completion?

The most definitive signal to monitor is the aldehyde proton of this compound.

  • Disappearance of Starting Material: The sharp singlet corresponding to the aldehyde proton (-CHO ) appears far downfield, typically between δ 10.0-10.2 ppm .[10] Complete disappearance of this peak is a strong indicator that the reaction is finished.

  • Appearance of Product: Simultaneously, look for new signals characteristic of your product. For example:

    • Reduction to an alcohol: The aldehyde peak will be replaced by a new peak for the benzylic protons (-CH₂OH ) around δ 4.5-4.8 ppm and a broad signal for the hydroxyl proton (-OH).

    • Reductive Amination: The aldehyde peak disappears, and a new signal for the benzylic protons (-CH₂NR₂ ) will appear, typically between δ 3.8-4.5 ppm.

You can calculate the percent conversion by integrating the starting material aldehyde peak and a well-resolved product peak.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during reaction monitoring.

Problem: My TLC plate shows the starting material spot is unchanged after several hours.

Possible Causes & Solutions:

  • Reagent Quality: One of your reagents may be degraded or impure.[11]

    • Action: Check the age and storage conditions of your reagents. If in doubt, use a freshly opened bottle or purify the reagent if applicable. For example, some amines used in reductive aminations can degrade over time.

  • Incorrect Temperature: The reaction may require higher or lower temperatures to proceed.

    • Action: Consult the literature for the specific transformation you are attempting. If no reaction occurs at room temperature, consider gently heating the reaction. Conversely, some reactions are exothermic and require cooling to prevent decomposition.[11]

  • Catalyst Inactivity: If the reaction is catalyst-dependent, the catalyst may be inactive.

    • Action: Use a fresh source of the catalyst. Ensure the reaction is performed under the correct atmosphere (e.g., inert for many organometallic catalysts).

  • Inadequate Mixing: In heterogeneous mixtures, poor stirring can prevent reagents from interacting.[11]

    • Action: Ensure the stir bar is rotating at a sufficient speed to create a vortex and mix all components effectively.

Problem: I see multiple new spots on my TLC plate and I'm not sure which is the product.

Possible Causes & Solutions:

  • Byproduct Formation: The reaction may be producing side products, or the product itself might be decomposing under the reaction conditions.

    • Action: Run a "co-spot" on your TLC plate.[9] In one lane, spot your starting material. In a second lane, spot the reaction mixture. In a third lane, spot both the starting material and the reaction mixture on top of each other. This will confirm which spot corresponds to your starting material. If possible, spot a reference standard of the expected product.

  • Intermediate Formation: One of the new spots could be a stable intermediate.

    • Action: Continue to monitor the reaction over a longer period. An intermediate spot should decrease in intensity as a final product spot increases.

  • Sample is Too Concentrated: Overly concentrated spots can lead to poor separation and the appearance of "multiple" overlapping spots.[2]

    • Action: Dilute your reaction sample in an appropriate solvent (e.g., ethyl acetate) before spotting it on the TLC plate. Touch the capillary to the plate briefly to create a small, tight spot.

G start Problem: Multiple Spots on TLC q1 Is the starting material (SM) spot still present? start->q1 incomplete Reaction is incomplete. Continue monitoring. q1->incomplete Yes q2 Did you run a co-spot with SM? q1->q2 No run_cospot Action: Run a new TLC with a co-spot to definitively identify the SM spot. q2->run_cospot No q3 Are spots well-separated or streaky? q2->q3 Yes run_cospot->q3 streaky Possible issue: Sample too concentrated or wrong solvent system. Action: Dilute sample, adjust eluent polarity. q3->streaky Streaky well_separated Spots are distinct byproducts or intermediates. Action: Isolate a small amount via prep-TLC or column and analyze by MS or NMR to identify. q3->well_separated Well-separated

Caption: TLC troubleshooting logic tree.
Problem: The HPLC analysis shows my reaction has stalled.

Possible Causes & Solutions:

  • Reversible Reaction: The reaction may have reached equilibrium.

    • Action: Check the literature to see if the reaction is known to be reversible. You may need to add an excess of one reagent or remove a byproduct (e.g., remove water in a condensation reaction) to drive the reaction to completion.

  • Reagent Decomposition: A key reagent might be unstable under the reaction conditions and has fully decomposed before the starting material is consumed.

    • Action: Consider adding the unstable reagent portion-wise over the course of the reaction.

  • Product Inhibition: The product formed might be inhibiting the catalyst or reacting with a reagent.

    • Action: This is a more complex mechanistic problem. Analyzing the reaction profile (concentration vs. time) can provide clues. It may require a fundamental change in reaction conditions or catalyst choice.

Problem: My product spot on the TLC is streaking or "tailing".

Possible Causes & Solutions:

  • Compound is Highly Acidic or Basic: Very polar compounds, especially carboxylic acids or amines, can interact too strongly with the silica gel (which is acidic).[9]

    • Action: Add a small amount of acid (e.g., 1% acetic acid) or base (e.g., 1% triethylamine) to your eluent system. This will protonate or deprotonate your compound, respectively, leading to sharper spots.

  • Sample Overload: Applying too much sample to the plate can cause severe streaking.[2]

    • Action: Dilute the sample and apply a smaller spot.

  • Inappropriate Solvent System: If the eluent is too non-polar, the compound will not move from the baseline. If it's too polar, it will shoot to the solvent front. Both can sometimes manifest as streaks.

    • Action: Methodically adjust the polarity of your eluent system until you achieve a clean separation with a well-defined spot.

References

Validation & Comparative

A Comparative Analysis for the Synthetic Chemist: 6-Methoxy- vs. 6-Nitro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1H-indazole-3-carbaldehyde scaffold is a cornerstone for the development of potent therapeutics, most notably kinase inhibitors.[1][2][3] The strategic functionalization of the indazole ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of two key building blocks: 6-methoxy-1H-indazole-3-carbaldehyde and 6-nitro-1H-indazole-3-carbaldehyde. We will dissect how the choice between an electron-donating methoxy group and a potent electron-withdrawing nitro group at the 6-position dictates the chemical behavior and synthetic utility of these valuable intermediates.

Introduction: The Electronic Influence of the C6-Substituent

The reactivity of the entire indazole-3-carbaldehyde molecule is fundamentally governed by the electronic nature of the substituent at the 6-position. This position is electronically communicated to the reactive aldehyde at C3.

  • 6-Methoxy Derivative : The methoxy group (-OCH₃) is a strong electron-donating group (EDG) through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect dominates, leading to an increase in electron density within the aromatic system.

  • 6-Nitro Derivative : The nitro group (-NO₂) is a powerful electron-withdrawing group (EWG) through both resonance (-R effect) and induction (-I effect).[4] This results in a significant decrease in electron density across the indazole ring.

This fundamental electronic dichotomy creates two reagents with distinct personalities, influencing everything from their physical properties to their reaction kinetics.

G cluster_methoxy This compound cluster_nitro 6-Nitro-1H-indazole-3-carbaldehyde methoxy Electron-Donating Group (+R > -I) Increases Ring Electron Density Deactivates Aldehyde nitro Electron-Withdrawing Group (-R, -I) Decreases Ring Electron Density Activates Aldehyde

Caption: Electronic effects of C6-substituents.

Physicochemical Properties: A Tale of Two Polarities

The electronic differences are directly reflected in the macroscopic physical properties of the compounds. The data below, compiled from experimental and predicted values, highlights these contrasts.

PropertyThis compound6-Nitro-1H-indazole-3-carbaldehydeRationale for Difference
Molecular Formula C₉H₈N₂O₂C₈H₅N₃O₃[5][6]-
Molecular Weight 176.17 g/mol 191.14 g/mol [5][7]The nitro group adds more mass than the methoxy group.
Appearance Off-white to light yellow solidOrange to yellow-brown solid[6][7]The nitroaromatic system is a strong chromophore, absorbing light at longer wavelengths.
Melting Point 200.1-200.2 °C[8]>260 °C[3][5] or 120-160 °C (with decomposition >200 °C)[5][7][9]The highly polar nitro group allows for stronger intermolecular interactions (dipole-dipole), generally leading to a higher melting point. The discrepancy in reported values for the nitro compound may reflect different crystalline forms or purity levels.[5]
Boiling Point (Predicted) 391.7±22.0 °C[8]463.5 °C[5]Increased polarity from the nitro group leads to stronger intermolecular forces, requiring more energy to transition to the gas phase.
Density (Predicted) 1.347±0.06 g/cm³[8]1.612 g/cm³[5][7]The heavier atoms of the nitro group and potentially more efficient crystal packing increase the density.
pKa (Predicted) 12.34±0.40[8]Lower than 12.34The electron-withdrawing nitro group stabilizes the indazole N-H anion upon deprotonation, making the proton more acidic (lower pKa).
Solubility Soluble in polar organic solventsSoluble in highly polar solvents like DMSO and acetone[5]The nitro compound's high polarity makes it more soluble in polar aprotic solvents.

Synthesis Strategy: A Common Pathway from Different Precursors

The most efficient and widely adopted route to 1H-indazole-3-carbaldehydes is the nitrosation of the corresponding indole precursor, followed by a ring-opening and recyclization cascade.[1][3] Direct formylation of the indazole C3 position is generally ineffective.[1][3]

The key difference in synthesizing our two target molecules lies in the starting material and potentially the reaction conditions. Electron-rich indoles (like 6-methoxyindole) can be prone to side reactions, whereas electron-poor indoles (like 6-nitroindole) often require more forcing conditions for the reaction to proceed to completion.[3] A "reverse addition" protocol, where the indole solution is slowly added to the nitrosating agent, is often employed to minimize the formation of dimeric byproducts, particularly with more reactive, electron-rich indoles.[1][3]

G cluster_methoxy Synthesis of 6-Methoxy Derivative cluster_nitro Synthesis of 6-Nitro Derivative indole_meo 6-Methoxyindole reagents_meo 1. NaNO₂, aq. HCl, 0°C 2. Reverse Addition indole_meo->reagents_meo Slowly add product_meo 6-Methoxy-1H-indazole- 3-carbaldehyde reagents_meo->product_meo Ring Expansion indole_no2 6-Nitroindole reagents_no2 1. NaNO₂, aq. HCl 2. Heat to 80°C indole_no2->reagents_no2 product_no2 6-Nitro-1H-indazole- 3-carbaldehyde reagents_no2->product_no2 Ring Expansion

Caption: General synthetic workflows.

Experimental Protocol: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde[3]
  • Preparation of Nitrosating Mixture: In a round-bottom flask cooled to 0 °C, dissolve sodium nitrite (NaNO₂, 8 equivalents) in deionized water. Slowly add 2N aqueous HCl (2.7-7 equivalents). Keep the resulting mixture under an argon atmosphere for 10 minutes. For less soluble nitroindoles, DMF can be used as a co-solvent.[1][10]

  • Indole Addition: In a separate flask, dissolve 6-nitroindole (1 equivalent) in DMF.

  • Reaction: Using a syringe pump, add the solution of 6-nitroindole to the vigorously stirred nitrosating mixture at 0 °C over a period of 2 hours.

  • Heating: After the addition is complete, heat the reaction mixture to 80 °C and stir for 6 hours, or until LC-MS analysis confirms the consumption of the starting material.[3][10]

  • Work-up: Cool the mixture to room temperature. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.[1][10]

  • Purification: Purify the crude orange solid by column chromatography on silica gel to afford the final product.

Self-Validating System: The progress of the reaction should be monitored by TLC or LC-MS. The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data to reported values.[6][7][9]

Comparative Reactivity

The aldehyde at C3 is the primary site of reactivity for synthetic elaboration. Its electrophilicity is directly modulated by the C6-substituent.

Reactivity of the Aldehyde:

  • 6-Nitro Derivative: The potent electron-withdrawing -NO₂ group significantly increases the electrophilicity of the aldehyde's carbonyl carbon. This makes it more reactive towards nucleophiles. It will readily undergo reactions such as:

    • Reductive amination

    • Wittig and Horner-Wadsworth-Emmons reactions

    • Knoevenagel condensation

    • Formation of hydrazones and other imine derivatives[11]

  • 6-Methoxy Derivative: The electron-donating -OCH₃ group decreases the electrophilicity of the aldehyde. It is therefore less reactive towards nucleophiles compared to its nitro counterpart. While it will still undergo the same transformations, it may require longer reaction times, higher temperatures, or stronger reagents.

Reactivity of the Ring System:

  • Nitro Group Reduction: A key synthetic handle on the 6-nitro derivative is the nitro group itself. It can be readily reduced (e.g., using SnCl₂, H₂/Pd-C) to the corresponding 6-amino-1H-indazole-3-carbaldehyde.[7] This transformation fundamentally alters the electronics of the molecule, converting a powerful EWG into a strong EDG, opening up a new range of derivatization possibilities, such as diazotization or acylation.

  • Electrophilic Aromatic Substitution: The 6-methoxy derivative, being an electron-rich system, is more susceptible to electrophilic aromatic substitution on the benzene portion of the ring, although the directing effects of the fused ring system can be complex. Conversely, the 6-nitro derivative is highly deactivated towards electrophilic attack.

G parent_nitro 6-Nitro-1H-indazole- 3-carbaldehyde reductive_amination Reductive Amination parent_nitro->reductive_amination Faster Rate wittig Wittig Reaction parent_nitro->wittig Faster Rate reduction Nitro Reduction parent_nitro->reduction Unique Reaction parent_methoxy 6-Methoxy-1H-indazole- 3-carbaldehyde parent_methoxy->reductive_amination Slower Rate parent_methoxy->wittig Slower Rate amino_product 6-Amino-1H-indazole- 3-carbaldehyde reduction->amino_product

Caption: Comparative reactivity pathways.

Spectroscopic Signatures: Interpreting the NMR Spectra

The electronic environment around each proton and carbon is reflected in its NMR chemical shift. By comparing the spectra, we can visualize the impact of the C6-substituent.

Nucleus6-Methoxy Derivative (Predicted)6-Nitro Derivative (DMSO-d₆)[7][9]Interpretation
CHO ~10.1 ppmδ 10.22 (s, 1H)The aldehyde proton is far from the C6-substituent, so the effect is minimal but may be slightly upfield (lower ppm) in the methoxy derivative due to overall increased electron density.
H-7 Downfield, coupled to H-5δ 8.57 (d, J = 1.5 Hz, 1H)H-7 is adjacent to the nitrogen and ortho to the C6-substituent. The powerful deshielding effect of the nitro group at the ortho position results in a significant downfield shift. The methoxy group will also have a deshielding inductive effect but a shielding resonance effect, leading to a comparatively upfield shift for H-7.
H-5 Upfield, coupled to H-7 & H-4δ 8.13 (dd, J = 2.0, 8.9 Hz, 1H)H-5 is para to the aldehyde and ortho to the C6-substituent. Similar to H-7, it will be significantly deshielded by the nitro group. The electron-donating methoxy group will cause a pronounced upfield (shielding) effect at this position.
H-4 Downfield, coupled to H-5δ 8.29 (dd, J = 0.5, 8.9 Hz, 1H)H-4 is meta to the C6-substituent. The electronic effect here is less pronounced but will still show deshielding by the nitro group and slight shielding by the methoxy group.

Biological and Medicinal Chemistry Context

The indazole scaffold is a privileged structure known to interact with the hinge region of many protein kinases.[2][3] The choice between a 6-methoxy and a 6-nitro substituent can profoundly impact a compound's therapeutic potential.

  • 6-Nitro Derivatives: While the nitro group can be a useful synthetic handle, it is often considered a "structural alert" in drug development due to potential metabolic liabilities and toxicity concerns (e.g., reduction to toxic anilines). However, nitroaromatic compounds are successful components of certain approved drugs, particularly in antiparasitic applications.[11][12][13] The primary value of 6-nitro-1H-indazole-3-carbaldehyde in kinase inhibitor programs is often as an intermediate, where the nitro group is subsequently reduced to an amine. This amine can then be functionalized to introduce vectors that target solvent-exposed regions of the kinase active site or improve pharmacokinetic properties. For example, derivatives of 3-chloro-6-nitro-1H-indazole have shown promising antileishmanial activity.[13]

  • 6-Methoxy Derivatives: The methoxy group is a common feature in many approved kinase inhibitors. It is generally metabolically stable and can serve as a hydrogen bond acceptor. Its moderate lipophilicity can improve cell permeability and other ADME (absorption, distribution, metabolism, and excretion) properties. The electron-donating nature of the methoxy group can also modulate the basicity of the indazole nitrogens, which can be critical for the key hydrogen bond interactions with the kinase hinge region.

Conclusion

6-methoxy- and 6-nitro-1H-indazole-3-carbaldehyde are not interchangeable reagents; they are strategic building blocks with distinct and predictable chemical behaviors. The 6-nitro derivative offers the advantage of a highly activated aldehyde for facile nucleophilic additions and the unique synthetic potential of the reducible nitro group. However, this comes with potential downstream toxicity concerns if the nitro group is retained in the final molecule. The 6-methoxy derivative provides a less reactive but often more drug-like scaffold, with the methoxy group serving to modulate electronics and improve physicochemical properties. The choice between them is a critical early-stage decision in a synthetic campaign, dictated by the desired reactivity, the ultimate molecular target, and the overall drug design strategy.

References

The Influence of 6-Position Substituents on the Biological Activity of Indazole-3-Carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents, particularly in oncology.[1][2] Its versatility allows for fine-tuning of pharmacological properties through substitution at various positions. This guide offers an in-depth technical comparison of the structure-activity relationship (SAR) of 6-substituted indazole-3-carbaldehyde derivatives, with a primary focus on their anticancer activity. By examining the impact of different functional groups at the 6-position, we aim to provide researchers, scientists, and drug development professionals with actionable insights supported by experimental data.

The rationale for focusing on the 6-position stems from its significant influence on the electronic and steric properties of the indazole ring system, which in turn can modulate binding affinity to biological targets and overall cellular activity.[3][4] While indazole-3-carbaldehyde itself is a versatile synthetic intermediate, this guide will delve into the biological activities of its direct derivatives, where the impact of the 6-substituent is clearly delineated.

Comparative Analysis of Anticancer Activity: The Pivotal Role of the 6-Substituent

A systematic evaluation of 6-substituted indazole derivatives has revealed that the nature of the substituent at this position is a critical determinant of cytotoxic potency against various cancer cell lines. The following data, primarily focusing on 6-substituted aminoindazole derivatives, illustrates this relationship.

Table 1: Comparative in vitro Antiproliferative Activity of 6-Substituted Indazole Derivatives
Compound ID6-Substituent3-Position ModificationCell LineIC50 (µM)
33 -NH-Cyclohexyl-CH3HCT116> 20
34 -NH-Benzyl-CH3HCT1167.5 ± 1.5
35 -NH-(3-pyridylmethyl)-CH3HCT1161.1 ± 0.5
36 -NH-(4-fluorobenzyl)-CH3HCT1160.4 ± 0.3
37 -NH-(2-fluorobenzyl)-CH3HCT1160.9 ± 0.4
39 -NH-(4-fluorobenzyl)-HMDA-MB-2311.7 ± 1.1
39 -NH-(4-fluorobenzyl)-HA5492.8 ± 1.3
39 -NH-(4-fluorobenzyl)-HSNU-6381.8 ± 1.4

Data synthesized from Hoang et al. (2020).[4]

Insights from the Structure-Activity Relationship

The data presented in Table 1 underscores several key SAR trends:

  • Aromatic vs. Aliphatic Substituents: Aromatic substitutions at the 6-amino group generally impart greater cytotoxicity than aliphatic ones. For instance, the cyclohexyl-substituted compound 33 showed minimal activity, whereas the benzyl-substituted analog 34 exhibited a significant increase in potency.[4]

  • Influence of Heteroaromatic Rings: The introduction of a pyridylmethyl group (35 ) further enhanced the anticancer activity compared to a simple benzyl group, suggesting that the nitrogen atom in the pyridine ring may be involved in additional favorable interactions with the biological target.[4]

  • Impact of Halogenation: The placement of a fluorine atom on the benzyl ring had a profound effect on activity. Compound 36 , with a 4-fluoro substituent, emerged as the most potent derivative against the HCT116 cell line, with an IC50 value of 0.4 µM.[4] This highlights the importance of electron-withdrawing groups and their potential to modulate the electronic properties of the entire molecule, possibly enhancing target engagement or influencing pharmacokinetic properties.

  • Role of the 3-Position: While the primary focus is on the 6-position, it is crucial to note that modifications at other positions, such as C-3, also play a role. The introduction of a methyl group at the 3-position in compounds 33-37 was shown to be beneficial for cytotoxicity against HCT116 cells.[4]

The following diagram illustrates the key structural features of 6-substituted indazoles and their influence on anticancer activity.

SAR_Indazole cluster_6_position 6-Position Substituent cluster_3_position 3-Position Modification Indazole_Core Indazole Scaffold Aromatic Aromatic (e.g., -NH-Benzyl) Increases Potency Indazole_Core->Aromatic Substitution at C6 Aliphatic Aliphatic (e.g., -NH-Cyclohexyl) Reduced Potency Indazole_Core->Aliphatic Substitution at C6 Methyl Methyl Group Enhances Potency Indazole_Core->Methyl Substitution at C3 Halogenated Halogenated Aromatic (e.g., -NH-(4-fluorobenzyl)) Potent Activity Aromatic->Halogenated Modification

Caption: Key SAR insights for 6-substituted indazoles in anticancer activity.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for the synthesis of a key precursor and the evaluation of anticancer activity.

Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde

6-Nitro-1H-indazole-3-carbaldehyde is a crucial intermediate for the synthesis of various 6-substituted indazole derivatives.[5][6] The following protocol is a reliable method for its preparation from 6-nitroindole via nitrosation.[6]

Materials:

  • 6-Nitroindole

  • Sodium nitrite (NaNO₂)

  • 6 M Hydrochloric acid (HCl)

  • Distilled water

  • Acetonitrile (HPLC grade)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, dissolve sodium nitrite (92.5 mmol) in 150 mL of distilled water.

  • At 20°C, slowly add 6-nitroindole (31.7 mmol) to the sodium nitrite solution.

  • Stir the mixture vigorously for approximately 5 minutes until a homogeneous suspension is formed.

  • Over a period of 30 minutes, add 14 mL of 6 M hydrochloric acid dropwise to the suspension, maintaining the reaction temperature at 20°C.

  • Continue to stir the reaction mixture at 20°C for an additional 90 minutes.

  • Reaction completion can be monitored by taking a small aliquot, filtering it, dissolving the precipitate in a minimal amount of acetonitrile, and analyzing by LC-MS.[7]

  • Upon completion, collect the precipitate by vacuum filtration.

  • Wash the solid with distilled water and dry under vacuum to yield 6-nitro-1H-indazole-3-carbaldehyde.

The following diagram outlines the workflow for the synthesis of 6-nitro-1H-indazole-3-carbaldehyde.

Synthesis_Workflow Start Start: 6-Nitroindole & NaNO2 in Water Stir Vigorous Stirring at 20°C Start->Stir Add_HCl Dropwise Addition of 6 M HCl Stir->Add_HCl React Reaction at 20°C for 90 min Add_HCl->React Monitor Monitor by LC-MS React->Monitor Filter Vacuum Filtration Monitor->Filter Wash_Dry Wash with Water & Dry Filter->Wash_Dry Product Final Product: 6-Nitro-1H-indazole-3-carbaldehyde Wash_Dry->Product

Caption: Synthesis workflow for 6-nitro-1H-indazole-3-carbaldehyde.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell lines (e.g., HCT116, MDA-MB-231, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized indazole derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

The structure-activity relationship of 6-substituted indazole-3-carbaldehyde derivatives demonstrates the profound impact of the 6-position substituent on their anticancer activity. The evidence strongly suggests that aromatic and, in particular, halogenated aromatic moieties at the 6-amino position significantly enhance cytotoxic potency. This guide provides a framework for the rational design of novel indazole-based anticancer agents, supported by detailed experimental protocols for synthesis and biological evaluation. Further exploration of a wider range of substituents at the 6-position is warranted to build a more comprehensive SAR model and to identify new lead compounds for preclinical development.

References

The Untapped Potential of 6-Methoxy-1H-indazole-3-carbaldehyde: A Comparative Guide to its Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Promising Scaffold

In the landscape of medicinal chemistry, the indazole nucleus is a privileged scaffold, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] While extensive research has focused on various substituted indazoles, the 6-methoxy-1H-indazole-3-carbaldehyde moiety remains a relatively underexplored starting point for the development of novel therapeutics. This guide will provide a comparative overview of the potential biological activities of derivatives synthesized from this promising scaffold, drawing upon experimental data from analogous compounds to inform future research and development.

The this compound Scaffold: A Promising Starting Point

The this compound structure combines the established bioactivity of the indazole ring with a strategically placed methoxy group at the 6-position and a reactive carbaldehyde at the 3-position. The methoxy group can influence the molecule's electronic properties and metabolic stability, while the aldehyde functionality serves as a versatile handle for the synthesis of a diverse library of derivatives.

The primary focus of this guide will be on three key classes of derivatives readily accessible from the this compound precursor: Schiff bases, pyrazolines, and hydrazones. These derivatives have consistently demonstrated significant biological potential in the scientific literature.

Schiff Base Derivatives: A Gateway to Anticancer and Antimicrobial Activity

The formation of a Schiff base (imine) by the condensation of an aldehyde with a primary amine is a fundamental reaction in medicinal chemistry. This reaction allows for the introduction of a wide variety of substituents, enabling fine-tuning of the molecule's biological activity.

Anticipated Anticancer Activity

Schiff bases derived from various aldehydes have shown potent anticancer activity. While specific data for this compound Schiff bases is limited, we can infer their potential from related structures. For instance, Schiff base complexes containing a thiazole moiety have demonstrated significant anticancer activity against various human tumor cell lines, including breast (MCF-7), liver (HepG2), lung (A549), and colorectal (HCT116) cancers.

Table 1: Comparative Anticancer Activity of Analogous Schiff Base Complexes

Compound ClassCell LineIC50 (µM)Reference
Thiazole Schiff Base Metal ComplexesMCF-7, HepG2, A549, HCT116Varies by metal and cell line[2]
Dihydrobenzoindolydene Schiff BasesHepG2Significant Inhibition

The proposed mechanism of action for many anticancer Schiff bases involves the inhibition of key cellular processes or induction of apoptosis. For example, some Schiff bases have been shown to induce apoptosis through nuclear fragmentation and membrane blebbing.

Expected Antimicrobial Properties

The imine linkage in Schiff bases is also associated with antimicrobial activity. The introduction of different aromatic and heterocyclic amines can modulate this activity against a range of bacterial and fungal pathogens.

Experimental Workflow: Synthesis of Schiff Base Derivatives

The synthesis of Schiff base derivatives from this compound is a straightforward process.

Schiff_Base_Synthesis Indazole This compound Reflux Reflux Indazole->Reflux Amine Primary Amine (R-NH2) Amine->Reflux Solvent Ethanol/Methanol Solvent->Reflux Catalyst Glacial Acetic Acid (cat.) Catalyst->Reflux SchiffBase Schiff Base Derivative Reflux->SchiffBase Pyrazoline_Synthesis cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazoline Formation Indazole This compound Stir Stir at RT Indazole->Stir Acetophenone Substituted Acetophenone Acetophenone->Stir Base Aqueous NaOH/KOH Base->Stir Chalcone Indazole Chalcone Stir->Chalcone Reflux Reflux Chalcone->Reflux Hydrazine Hydrazine Hydrate Hydrazine->Reflux Solvent Ethanol/Acetic Acid Solvent->Reflux Pyrazoline Pyrazoline Derivative Reflux->Pyrazoline Hydrazone_Synthesis Indazole This compound Reflux Reflux Indazole->Reflux Hydrazine Substituted Hydrazine/Hydrazide Hydrazine->Reflux Solvent Ethanol Solvent->Reflux Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reflux Hydrazone Hydrazone Derivative Reflux->Hydrazone

References

A Comparative Guide to the Synthetic Routes of 6-methoxy-1H-indazole-3-carbaldehyde for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-methoxy-1H-indazole-3-carbaldehyde in Drug Discovery

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a bioisostere of indole and its capacity to form crucial hydrogen bonds within protein binding pockets.[1] Among the diverse family of indazole derivatives, 3-substituted indazoles have garnered significant attention, leading to the development of numerous marketed pharmaceuticals.[1] this compound, in particular, serves as a pivotal intermediate. The aldehyde functional group at the C3 position is a versatile handle, enabling a wide array of chemical transformations such as Wittig and Knoevenagel reactions, as well as the construction of more complex heterocyclic systems.[1][2] This versatility makes it an invaluable building block in the synthesis of kinase inhibitors and other therapeutic agents.[2][3][4] This guide provides a detailed comparison of the viable synthetic strategies for preparing this key intermediate, with a focus on experimental robustness and mechanistic understanding.

Route 1: Nitrosation of 6-methoxyindole - The Optimized and Prevalent Pathway

The most established and efficient method for the synthesis of 1H-indazole-3-carboxaldehydes is the nitrosation of the corresponding indole precursor.[3][4] This transformation proceeds through a fascinating reaction cascade involving nitrosation, ring-opening, and subsequent recyclization.

Reaction Mechanism: A Step-by-Step Look

The reaction is initiated by the in situ formation of a nitrosating agent, typically nitrous acid (HNO₂) from sodium nitrite (NaNO₂) in an acidic medium.[5] The reaction pathway can be delineated as follows:

  • Electrophilic Attack: The C3 position of the electron-rich 6-methoxyindole nucleophilically attacks the nitrosating species (e.g., the nitrosonium ion, NO⁺).

  • Oxime Formation: This initial adduct rapidly tautomerizes to form an oxime intermediate.

  • Ring Opening: The oxime then facilitates the addition of water to the C2 position of the indole ring, triggering a ring-opening event.

  • Recyclization: The reaction culminates in a ring-closure to form the thermodynamically stable 1H-indazole-3-carboxaldehyde.[2][6]

dot graph "Nitrosation_of_6_methoxyindole" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"6-methoxyindole" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nitrosating_Agent" [label="NaNO2, H+", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Oxime_Intermediate" [label="Oxime Intermediate"]; "Ring_Opened_Intermediate" [label="Ring-Opened Intermediate"]; "Product" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

"6-methoxyindole" -> "Oxime_Intermediate" [label="Nitrosation at C3"]; "Nitrosating_Agent" -> "Oxime_Intermediate"; "Oxime_Intermediate" -> "Ring_Opened_Intermediate" [label="Water Addition & Ring Opening"]; "Ring_Opened_Intermediate" -> "Product" [label="Recyclization"]; } केंदोट Caption: Synthetic pathway for this compound via nitrosation of 6-methoxyindole.

Experimental Protocol: An Optimized "Reverse Addition" Method

Traditional protocols for this reaction often suffer from the formation of deep red-colored dimeric byproducts, which arise from the nucleophilic addition of the starting indole onto the oxime intermediate, significantly diminishing the yield.[2] To circumvent this, an optimized "reverse addition" protocol is highly recommended. In this approach, the indole solution is added slowly to the pre-formed nitrosating mixture.

Materials:

  • 6-methoxyindole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 2N aqueous solution)

  • Deionized water

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve sodium nitrite (8 equivalents) in deionized water. Slowly add 2N aqueous hydrochloric acid (7 equivalents) to the solution while maintaining the temperature at 0°C. Allow the mixture to stir for 10 minutes. N,N-dimethylformamide can be added to aid in the solubility of the indole.[6]

  • Reaction: In a separate flask, dissolve 6-methoxyindole (1 equivalent) in a minimal amount of DMF. Slowly add the 6-methoxyindole solution dropwise to the vigorously stirred nitrosating mixture at 0°C over 1-2 hours.

  • Reaction Progression: After the addition is complete, the reaction mixture can be stirred at room temperature for several hours or gently heated (e.g., to 50°C) to expedite the conversion, which should be monitored by TLC or LC-MS.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to yield the pure this compound.[2][6]

ParameterValue/ConditionSource
Starting Material 6-methoxyindole[2]
Key Reagents Sodium nitrite, Hydrochloric acid[2][6]
Solvent Water, DMF[6]
Temperature 0°C to 50°C[2]
Reaction Time 3-16 hours[2][6]
Reported Yield (for analogous 5-methoxy derivative) 91%[2]

Route 2: The Vilsmeier-Haack Reaction - A Tale of Two Scaffolds

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[9]

Direct Formylation of 6-methoxy-1H-indazole: An Ineffective Approach

A crucial point of consideration for synthetic chemists is that, unlike indoles, the direct Vilsmeier-Haack formylation at the C3 position of the indazole ring is generally ineffective.[2][4] This lack of reactivity necessitates the use of alternative strategies, such as the aforementioned nitrosation of the corresponding indole, to introduce the aldehyde functionality at the desired position.

dot graph "Vilsmeier_Haack_Indazole" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"6-methoxy-1H-indazole" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Vilsmeier_Reagent" [label="DMF, POCl3", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "No_Reaction" [label="No Reaction at C3", shape=box, style="rounded,dashed", color=red];

"6-methoxy-1H-indazole" -> "No_Reaction"; "Vilsmeier_Reagent" -> "No_Reaction"; } केंदोट Caption: The direct Vilsmeier-Haack formylation at the C3 position of 6-methoxy-1H-indazole is not a viable synthetic route.

Formylation of 6-methoxyindole: A Potential, but Multi-Step, Alternative

While the direct formylation of the target indazole is not feasible, the Vilsmeier-Haack reaction is highly effective for the formylation of indoles at the C3 position. Thus, one could, in principle, formylate 6-methoxyindole to produce 6-methoxy-1H-indole-3-carbaldehyde. This intermediate, however, would then require a subsequent transformation to the desired indazole, a route that is not well-documented and would likely involve a multi-step sequence, rendering it less efficient than the direct nitrosation of 6-methoxyindole.

Comparative Summary and Recommendations

Synthetic RouteStarting MaterialKey FeaturesAdvantagesDisadvantages
Nitrosation 6-methoxyindoleRing-opening and recyclizationHigh yield, direct, well-optimizedRequires careful control of addition to avoid dimerization
Direct Vilsmeier-Haack 6-methoxy-1H-indazoleElectrophilic aromatic substitutionNot applicableIneffective for C3 formylation of indazoles
Vilsmeier-Haack followed by Conversion 6-methoxyindoleFormylation of indole precursorPotentially viableMulti-step, less efficient, conversion to indazole not well-established

For the synthesis of this compound, the nitrosation of 6-methoxyindole stands out as the superior and recommended route. This method is direct, high-yielding (especially with the optimized reverse addition protocol), and well-documented in the scientific literature. The direct Vilsmeier-Haack formylation of the indazole core is not a viable option. While the formylation of the corresponding indole is possible, it introduces additional synthetic steps, making it a less atom-economical and efficient strategy.

References

The Indazole Scaffold: A Bioisosteric Alternative to Indole in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate chess game of drug design, the strategic replacement of molecular fragments—a tactic known as bioisosterism—is a key maneuver to enhance potency, selectivity, and pharmacokinetic properties.[1] Among the various bioisosteric replacements, the substitution of the indole nucleus with indazole has emerged as a particularly fruitful strategy. This guide provides an in-depth technical comparison of indazole and indole, offering experimental data and insights to inform the rational design of next-generation therapeutics.

Indole and Indazole: A Tale of Two Bicyclic Scaffolds

Indole, a ubiquitous scaffold in natural products and pharmaceuticals, is characterized by a benzene ring fused to a pyrrole ring.[2] Its bioisostere, indazole, consists of a benzene ring fused to a pyrazole ring.[3] This seemingly subtle change—the relocation of a nitrogen atom within the five-membered ring—has profound implications for the molecule's physicochemical and pharmacological properties.

Physicochemical Properties: A Head-to-Head Comparison

The strategic advantage of replacing indole with indazole often lies in the modulation of key physicochemical parameters that govern a drug's behavior in the body. The table below summarizes the core differences between the parent indole and 1H-indazole scaffolds.

PropertyIndole1H-IndazoleRationale for Bioisosteric Advantage
pKa (acidic) ~16.2-17.0~13.86The indazole N-H is more acidic, potentially leading to different interactions with biological targets.[4]
pKa (basic) ~ -2.4~1.31The pyrazole-like nitrogen in indazole introduces basicity, offering a new site for salt formation and hydrogen bonding.[5]
Dipole Moment ~2.1 D~1.6 D (1H-indazole)The different dipole moments can influence solubility, membrane permeability, and receptor binding.
Hydrogen Bonding Donor (N-H)Donor (N-H) and Acceptor (N2)The additional hydrogen bond acceptor in indazole can lead to enhanced binding affinity and selectivity for a target protein.
LogP ~2.14~1.83The slightly lower lipophilicity of indazole can improve aqueous solubility and reduce off-target effects.
Metabolic Stability Prone to oxidation at the 2 and 3-positions of the pyrrole ring.Generally more resistant to oxidative metabolism.The pyrazole ring of indazole is less susceptible to metabolic attack, often leading to improved pharmacokinetic profiles.

Note: Values are approximate and can vary based on substitution patterns and experimental conditions.

The key takeaway for the medicinal chemist is that indazole offers a more complex and tunable set of properties compared to indole. The presence of a second nitrogen atom not only introduces a hydrogen bond acceptor but also alters the electronic distribution of the entire ring system, impacting its acidity, basicity, and metabolic fate.

Diagram: Structural and Electronic Comparison of Indole and Indazole

Caption: A comparison of the key structural and electronic features of indole and indazole.

Indazole in Action: Case Studies in Drug Design

The theoretical advantages of the indole-to-indazole switch are borne out by numerous examples in the literature. Here, we present a selection of case studies that demonstrate the practical benefits of this bioisosteric replacement.

Case Study 1: Serotonin 5-HT3 Receptor Antagonists

The development of antagonists for the serotonin 5-HT3 receptor, a key target for antiemetic drugs, provides a classic example of the successful application of indazole as an indole bioisostere. The endogenous ligand, serotonin, features an indole ring. Early antagonists, such as ICS 205-930, retained this indole moiety. However, researchers found that replacing the indole with an indazole ring, as in Granisetron, maintained or even improved antagonist activity.[6]

Table 2: Comparison of Indole and Indazole-based 5-HT3 Antagonists

CompoundCore Scaffold5-HT3 Antagonist Potency (pA2)
Indole-3-carboxylate tropanyl esterIndole8.8
Granisetron Indazole 9.2

This case study highlights how the subtle shift from indole to indazole can fine-tune receptor interactions, leading to enhanced potency.

Case Study 2: Kinase Inhibitors

The indazole scaffold is a privileged structure in the design of kinase inhibitors, often forming crucial hydrogen bonds with the hinge region of the ATP binding site. In many instances, indazole has been used to replace a phenol or indole moiety to improve both potency and pharmacokinetic properties.

For example, in the development of B-Raf inhibitors, a phenol-containing compound (IC50 = 0.3 nM) was found to have a potential metabolic liability. Replacing the phenol with an indole resulted in a significant loss of potency (IC50 = 36 nM). However, the corresponding indazole analog not only restored but slightly improved potency (IC50 = 2 nM) and exhibited potent cell proliferation inhibition.

Table 3: Bioisosteric Replacement in B-Raf Inhibitors

CompoundCore ScaffoldB-Raf IC50
Compound 14Phenol0.3 nM
Compound 15Indole36 nM
Compound 16 Indazole 2 nM

This example underscores the ability of the indazole ring to act as a superior bioisostere for phenol, likely due to its ability to form two hydrogen bonds with the kinase hinge region.

Case Study 3: Monoamine Oxidase B (MAO-B) Inhibitors

In the quest for potent and selective MAO-B inhibitors for the treatment of neurodegenerative diseases, both indole and indazole carboxamides have been explored. A comparative study revealed that both scaffolds can yield highly potent inhibitors.[7]

Table 4: Indole and Indazole-based MAO-B Inhibitors

CompoundCore ScaffoldHuman MAO-B IC50Selectivity vs. MAO-A
PSB-1410Indole0.227 nM>5700-fold
PSB-1491 Indazole 0.386 nM >25000-fold

While both compounds demonstrated sub-nanomolar potency, the indazole-based inhibitor exhibited significantly higher selectivity for MAO-B over MAO-A, a critical factor for minimizing side effects.[7]

Experimental Protocols: Synthesis of an Indazole-Based Drug

To provide a practical context, we outline a general synthetic route for Granisetron, a prominent indazole-containing drug.

Experimental Workflow: Synthesis of Granisetron

A 1-Methylindazole-3-carboxylic acid B Oxalyl chloride, DMF, CH2Cl2 A->B Activation C 1-Methylindazole-3-carbonyl chloride B->C E Triethylamine, CH2Cl2 C->E Coupling D endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine D->E F Granisetron E->F

References

A Comparative Guide to the Kinase Inhibition Profile of 6-Methoxy-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Indazole Scaffold in Kinase Inhibition

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are fundamental regulators of virtually all cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1][2] Within the vast landscape of medicinal chemistry, the indazole core has emerged as a "privileged scaffold"—a molecular framework that consistently yields potent and selective inhibitors against various kinases.[3][4][5] Several FDA-approved drugs, such as Pazopanib and Axitinib, feature this core structure, underscoring its clinical significance.[4][6]

This guide focuses specifically on 6-methoxy-indazole derivatives, exploring how the introduction of a methoxy group at the 6-position of the indazole ring critically influences the compound's interaction with the kinase ATP-binding pocket. This substitution can modulate potency, alter selectivity profiles, and improve pharmacokinetic properties. We will provide a comparative analysis of these derivatives against key kinase targets, benchmark them against a clinically relevant inhibitor, and detail the state-of-the-art methodologies used to generate these profiles.

Comparative Kinase Selectivity Profiles: A Quantitative Analysis

The true value of a kinase inhibitor lies not just in its potency against its primary target but also in its selectivity across the broader kinome. Poor selectivity can lead to off-target effects and toxicity. Strategic modifications to the indazole scaffold are crucial for fine-tuning this profile.[3][7] The introduction of a substituent at the 6-position has proven to be a particularly effective strategy for modulating kinase interactions.[3]

Below, we compare the inhibitory activity of representative 6-substituted indazole derivatives against key serine/threonine and tyrosine kinases. For context, we include Pazopanib, a multi-targeted tyrosine kinase inhibitor built on an indazole scaffold, as a clinical benchmark.[8]

Compound ID6-Position SubstituentPrimary Kinase Target(s)IC₅₀ (nM)Key Off-Target Kinase(s)IC₅₀ (nM) / % InhibitionSelectivity NotesSource
Compound 17 -OCH₃JNK3-p38α-8-fold selective for p38α over JNK3[3]
Compound AXL-1 -Aryl Ether (example)AXL2.8MERTK, TYRO3>35% inhibitionHighly selective for AXL over other TAM family kinases.[9]
Compound JNK-1 -HJNK31p38α226226-fold selective for JNK3 over p38α[3]
Pazopanib (complex)VEGFR-1, -2, -310, 30, 47PDGFRβ, c-Kit, FGFR-184, 74, 140Multi-targeted TKI, potent against angiogenic RTKs[10]

Analysis of Structure-Activity Relationship (SAR):

The data reveals a clear SAR where the substituent at the 6-position dictates the selectivity profile.

  • Hydrogen (-H) at the 6-position (Compound JNK-1) results in a highly selective inhibitor for JNK3 over the closely related p38α kinase.[3]

  • Methoxy (-OCH₃) at the 6-position (Compound 17) interestingly inverts this selectivity, favoring p38α over JNK3.[3] This highlights the profound impact of a small chemical modification, likely by altering hydrogen bonding or steric interactions within the ATP-binding pocket.

  • Larger substitutions , such as the aryl ether found in AXL inhibitors, can be engineered to achieve picomolar potency and high selectivity for specific receptor tyrosine kinases like AXL.[9][11]

This comparative analysis underscores the versatility of the 6-substituted indazole scaffold and provides a rationale for its continued exploration in designing kinase inhibitors with tailored selectivity profiles.

Signaling Pathway Context: The Role of AXL in Cancer Progression

To appreciate the therapeutic implications of inhibiting a specific kinase, it is crucial to understand its role in cellular signaling. The AXL receptor tyrosine kinase is a prime example. AXL is a member of the TAM (TYRO3, AXL, MERTK) family and its overexpression is strongly correlated with poor prognosis, metastasis, and the development of resistance to conventional therapies in numerous cancers.[11][12][13]

Upon binding its ligand, Gas6, AXL dimerizes and autophosphorylates, triggering a cascade of downstream signaling pathways, including PI3K/AKT and Ras/MEK/ERK.[12] These pathways collectively promote cell survival, proliferation, migration, and an immunosuppressive tumor microenvironment.[11][12] Therefore, potent and selective inhibitors of AXL, such as those derived from the 6-substituted indazole scaffold, represent a promising therapeutic strategy to overcome drug resistance and inhibit tumor progression.[12]

AXL_Signaling_Pathway Gas6 Gas6 Ligand AXL_Receptor AXL Receptor (Inactive Monomer) Gas6->AXL_Receptor AXL_Dimer AXL Dimer (Activated) AXL_Receptor->AXL_Dimer Dimerization & Autophosphorylation PI3K PI3K AXL_Dimer->PI3K Activation ERK Ras/MEK/ERK AXL_Dimer->ERK Activation AKT AKT PI3K->AKT Cell_Outcomes Cell Proliferation Survival & Migration Drug Resistance AKT->Cell_Outcomes ERK->Cell_Outcomes Inhibitor 6-Methoxy-Indazole AXL Inhibitor Inhibitor->AXL_Dimer

Caption: AXL receptor tyrosine kinase signaling pathway.

Experimental Protocols: A Guide to Assessing Kinase Inhibition

The generation of reliable and reproducible kinase inhibition data requires robust and well-validated experimental methodologies. The following protocols describe two essential assays: a primary biochemical assay to determine potency (IC₅₀) and a secondary cellular assay to confirm target engagement in a physiological context.

Protocol 1: In Vitro Biochemical Kinase Assay for IC₅₀ Determination

This protocol describes a luminescence-based assay (e.g., ADP-Glo™) to measure the amount of ADP produced by a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[14]

Principle of Causality: This assay provides a direct measure of the compound's ability to inhibit the catalytic activity of the purified kinase enzyme in a controlled, cell-free environment. The ATP concentration is typically set at or near the Michaelis constant (Km) for the specific kinase to ensure that the inhibitor competes effectively with the natural substrate, providing a standardized measure of potency.[15]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.2 mM EDTA).

    • Dilute the recombinant kinase (e.g., AXL, JNK3) to a 2X working concentration in the kinase buffer. The optimal concentration must be predetermined through an enzyme titration experiment.[15]

    • Prepare a 2X substrate/ATP mix. This contains the kinase-specific peptide substrate and ATP at 2X its Km concentration.

    • Prepare a serial dilution of the 6-methoxy-indazole derivative in 100% DMSO, typically starting at 10 mM. Then, create an intermediate dilution plate in kinase buffer to minimize the final DMSO concentration to <1%.

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of the serially diluted compound to the appropriate wells.

    • Add 2.5 µL of DMSO/buffer to the "no inhibitor" (positive) and "no enzyme" (negative) control wells.

    • Add 2.5 µL of the 2X kinase solution to all wells except the "no enzyme" controls.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mix to all wells. The final reaction volume is 10 µL.

  • Kinase Reaction and Detection:

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction, determined during assay optimization.[15]

    • Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Read the luminescence signal on a compatible plate reader.

  • Data Analysis:

    • Subtract the background signal from the "no enzyme" controls.

    • Normalize the data with the "no inhibitor" control set to 100% activity.

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cellular Target Engagement using the NanoBRET™ Assay

While in vitro assays are essential for determining potency, they do not confirm that a compound can enter a cell and bind to its intended target in a complex physiological environment.[16] The NanoBRET™ Target Engagement assay is a proximity-based method that measures compound binding at a specific kinase target in live cells.[16][17][18][19]

Principle of Causality: This assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled, cell-permeable tracer that binds to the kinase's ATP pocket (the energy acceptor).[17] When a test compound enters the cell and displaces the tracer from the kinase, the BRET signal decreases in a dose-dependent manner, allowing for the quantification of intracellular target affinity.[16]

Step-by-Step Methodology:

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the kinase of interest (e.g., AXL) fused to NanoLuc® luciferase.

    • 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM® medium.

  • Assay Plate Setup (384-well white plate):

    • Prepare a serial dilution of the 6-methoxy-indazole derivative in Opti-MEM®.

    • Add the diluted compound to the assay plate.

    • In a separate tube, prepare a 2X solution of the NanoBRET™ tracer. The tracer concentration should be predetermined to be near its EC₅₀ value for the specific kinase.

    • Combine the transfected cell suspension with the 2X tracer solution.

  • Target Engagement Measurement:

    • Dispense the cell/tracer mixture into the assay plate containing the compound dilutions.

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the compound and tracer to reach binding equilibrium within the cells.

    • Add Nano-Glo® Substrate to the wells to generate the NanoLuc® donor signal.

    • Immediately read both the donor emission (460 nm) and acceptor emission (610 nm) on a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

    • Normalize the data to vehicle controls.

    • Plot the corrected BRET ratio against the logarithm of the inhibitor concentration and fit the curve to determine the cellular IC₅₀ value. This value reflects the compound's potency within the living cell.

Kinase_Profiling_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Selectivity & Functional Outcome Compound_Library Indazole Derivatives In_Vitro_Assay In Vitro Biochemical Assay (e.g., ADP-Glo™) Compound_Library->In_Vitro_Assay IC50_Determination IC₅₀ Determination (Potency Ranking) In_Vitro_Assay->IC50_Determination Hit_Compounds Potent Hits IC50_Determination->Hit_Compounds Cellular_Assay Cellular Target Engagement (e.g., NanoBRET™) Hit_Compounds->Cellular_Assay Cellular_IC50 Cellular IC₅₀ (Physiological Potency) Cellular_Assay->Cellular_IC50 Validated_Hits Validated Hits Cellular_IC50->Validated_Hits Kinome_Scan Broad Kinase Panel Screen (Selectivity Profile) Validated_Hits->Kinome_Scan Functional_Assay Downstream Signaling Assay (e.g., Phospho-Western) Validated_Hits->Functional_Assay Lead_Compound Lead Candidate Kinome_Scan->Lead_Compound Functional_Assay->Lead_Compound

Caption: General workflow for kinase inhibitor profiling.

Conclusion and Future Directions

The 6-methoxy-indazole scaffold represents a highly adaptable and strategically important framework for the development of novel kinase inhibitors. As demonstrated, the seemingly simple addition of a methoxy group at the 6-position can dramatically alter the kinase selectivity profile, enabling the fine-tuning of compounds for specific therapeutic targets. The comparative data presented here, benchmarked against the established drug Pazopanib, highlights the potential of these derivatives to achieve high potency and desirable selectivity.

The robust experimental workflows, combining direct enzymatic inhibition assays with advanced cellular target engagement techniques like NanoBRET™, provide a clear and self-validating path from initial screening to a confident assessment of a compound's physiological activity. Future research should focus on expanding the library of 6-substituted indazole derivatives and profiling them against broader kinase panels to uncover novel inhibitors for challenging targets in oncology and beyond.

References

A Senior Application Scientist's Guide to Indazole Formylation: A Comparative Analysis of Alternatives to the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Nucleus and the Quest for Precise Formylation

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including the anti-cancer drug Pazopanib.[1][2] The introduction of a formyl (-CHO) group onto the indazole ring is a pivotal transformation, as the aldehyde functionality serves as a versatile synthetic handle for constructing more complex molecular architectures through C-C and C-heteroatom bond formations.

For decades, the Vilsmeier-Haack reaction has been the go-to method for formylating electron-rich aromatic and heteroaromatic systems.[3][4][5] It is valued for its use of common, inexpensive reagents. However, its reliance on harsh, acidic conditions (POCl₃/DMF) can be detrimental to sensitive substrates, and it often suffers from poor yields or a complete lack of reactivity with certain substituted indazoles.[1] This guide provides a comprehensive comparison of viable alternative methods to the Vilsmeier-Haack reaction for the formylation of indazoles, offering researchers a toolkit of modern, efficient, and often milder protocols. We will delve into the mechanistic underpinnings, provide field-tested experimental procedures, and present comparative data to guide your selection of the optimal method for your specific synthetic challenge.

The Benchmark: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction involves the use of a substituted amide, typically N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent.[4][6] This electrophile then attacks the electron-rich indazole ring.

Mechanism of Action

The reaction proceeds in two main stages: formation of the Vilsmeier reagent, followed by electrophilic aromatic substitution on the indazole nucleus and subsequent hydrolysis.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Sigma Complex Vilsmeier_Reagent->Intermediate Indazole Indazole Indazole->Intermediate + Vilsmeier Reagent Iminium_Product Iminium Salt Intermediate->Iminium_Product - H⁺ Aldehyde Formyl Indazole Iminium_Product->Aldehyde + H₂O H2O H₂O (Workup) H2O->Aldehyde caption Vilsmeier-Haack Reaction Mechanism.

Caption: Vilsmeier-Haack Reaction Mechanism.

Limitations and the Need for Alternatives

The primary driver for seeking alternatives is the reaction's limited substrate scope and often harsh nature. The strong electrophilicity of the Vilsmeier reagent can be incompatible with acid-sensitive functional groups. Furthermore, attempts to formylate certain 2H-indazoles under classical Vilsmeier-Haack conditions have been reported to result in no product formation, necessitating the development of new synthetic strategies.[1]

Alternative Method 1: Selectfluor-Mediated C3-Formylation

A recently developed, highly efficient method utilizes Selectfluor, a common electrophilic fluorinating agent, in an unconventional role as an oxidant. This microwave-assisted protocol provides regioselective C3-formylation of 2H-indazoles using DMSO as both the solvent and the C1 source.[1][7]

Causality and Mechanistic Insight

This transformation is believed to proceed through a radical pathway.[1][7] Selectfluor is thought to initiate the reaction, leading to the formation of a methyl radical from DMSO. The choice of microwave irradiation is critical; it significantly accelerates the reaction, reducing the time from a reported 24 hours with other methods to just one hour, while also improving yields compared to conventional heating.[1]

Selectfluor_Formylation_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup & Purification Indazole 2H-Indazole (0.2 mmol) MW_React 125 °C 1 hour Indazole->MW_React Selectfluor Selectfluor (3.0 equiv) Selectfluor->MW_React DMSO DMSO (2 mL) DMSO->MW_React Workup Aqueous Workup MW_React->Workup Purification Column Chromatography Workup->Purification Product C3-Formyl-2H-Indazole Purification->Product caption Workflow for Selectfluor-Mediated Formylation.

Caption: Workflow for Selectfluor-Mediated Formylation.

Experimental Protocol: C3-Formylation of 2-Phenyl-2H-indazole
  • Vessel Preparation: To a microwave reaction vial, add 2-phenyl-2H-indazole (0.2 mmol, 1.0 equiv).

  • Reagent Addition: Add Selectfluor (0.6 mmol, 3.0 equiv) and DMSO (2 mL).

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 125 °C for 1 hour.[1]

  • Workup: After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by silica gel column chromatography to yield the desired 2-phenyl-2H-indazole-3-carbaldehyde.

Performance Data

This method demonstrates broad functional group tolerance, including halogens and both electron-donating and electron-withdrawing groups on aryl substituents.

Substrate (2-Aryl-2H-indazole)ProductYield (%)Reference
2-Phenyl2-Phenyl-2H-indazole-3-carbaldehyde80%[1]
2-(4-Chlorophenyl)2-(4-Chlorophenyl)-2H-indazole-3-carbaldehyde65%[1]
2-(4-Methoxyphenyl)2-(4-Methoxyphenyl)-2H-indazole-3-carbaldehyde72%[1]
2-(4-Nitrophenyl)2-(4-Nitrophenyl)-2H-indazole-3-carbaldehyde40%[1]

Alternative Method 2: Directed Ortho-Metalation (DoM) and Formylation

For unparalleled regiocontrol, particularly when targeting positions other than C3 or on complex scaffolds, Directed ortho-Metalation (DoM) is a powerful strategy. This method involves the use of a directing group (DG) on the indazole nucleus to guide a strong base (typically an organolithium reagent) to deprotonate a specific adjacent position. The resulting organolithium intermediate is then quenched with an electrophilic formylating agent like DMF.

A highly effective strategy involves protecting the indazole at the N-2 position with a 2-(trimethylsilyl)ethoxymethyl (SEM) group.[8] The SEM group not only provides regioselective protection but also serves as an efficient directing group for lithiation at the C-3 position.

Causality and Mechanistic Insight

The choice of the SEM protecting group is deliberate; its ether oxygen can coordinate with the lithium cation of the organolithium base (e.g., n-BuLi), pre-positioning the base for selective deprotonation at the adjacent C-3 site. This chelation-controlled mechanism ensures high regioselectivity. The subsequent addition of DMF provides the formyl group precursor, which is unmasked upon aqueous workup.

DoM_Formylation_Mechanism Indazole N-H Indazole SEM_Protect N2-SEM-Indazole Indazole->SEM_Protect + SEM-Cl Lithiation C3-Lithiated Indazole SEM_Protect->Lithiation + n-BuLi, THF, -78°C Quench Adduct with DMF Lithiation->Quench + DMF Aldehyde C3-Formyl Indazole Quench->Aldehyde H₂O Workup + Deprotection (TBAF or HCl) caption Directed ortho-Metalation (DoM) Pathway.

Caption: Directed ortho-Metalation (DoM) Pathway.

Experimental Protocol: C3-Formylation of N2-SEM-Indazole
  • Protection: Protect the starting indazole at the N-2 position using SEM-Cl under appropriate basic conditions.[8]

  • Lithiation: Dissolve the N2-SEM-indazole (1.0 equiv) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add n-butyllithium (1.1 equiv) dropwise and stir the solution at -78 °C for 1 hour to ensure complete metalation.

  • Electrophilic Quench: Add anhydrous DMF (2.0 equiv) and allow the reaction to slowly warm to room temperature.

  • Workup & Deprotection: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent. The SEM group can then be removed by treatment with tetrabutylammonium fluoride (TBAF) in THF or aqueous HCl in ethanol to yield the C3-formylated indazole.[8]

Classical Alternatives: An Objective Assessment

While modern methods often provide superior performance, a comprehensive guide must consider classical formylation reactions. However, for indazoles, their utility is often limited.

  • Duff Reaction: This reaction employs hexamethylenetetramine (HMTA) in an acidic medium (e.g., acetic acid or TFA) and is typically used for the ortho-formylation of phenols.[9][10][11] Its mechanism involves the formation of an iminium ion electrophile from HMTA.[10][11] For 2H-indazoles, the Duff reaction has been shown to be ineffective, yielding only trace amounts of the desired product.[1] Its application to indazoles is therefore not recommended.

  • Reimer-Tiemann Reaction: The Reimer-Tiemann reaction uses chloroform (CHCl₃) and a strong base to generate dichlorocarbene (:CCl₂), a potent electrophile that formylates highly activated rings like phenols, typically at the ortho position.[12][13][14] While effective for electron-rich heterocycles like pyrroles and indoles[12][13], its application to indazoles is not well-documented in mainstream literature and the strongly basic, biphasic conditions can be problematic for many indazole substrates.

Comparative Summary of Formylation Methods

The choice of a formylation method is a strategic decision based on the substrate's properties, the desired regiochemistry, and available laboratory equipment.

MethodReagents & ConditionsRegioselectivityTypical YieldsAdvantagesLimitations
Vilsmeier-Haack POCl₃, DMF; 0 °C to refluxC3 (typically)Variable (0-90%)Inexpensive, well-established.[3][4]Harsh acidic conditions, fails for some substrates, potential for side reactions.[1][5]
Selectfluor-Mediated Selectfluor, DMSO; Microwave, 125 °CHighly C3-selective for 2H-indazolesModerate-Excellent (40-80%)Very fast (1h), good functional group tolerance, mild oxidant.[1][7]Requires microwave reactor, Selectfluor is a specialty reagent.
Directed Metalation (DoM) N-Protection (e.g., SEM), n-BuLi, DMF; -78 °CPrecisely controlled by directing groupGood-Excellent (>70%)Unmatched regiocontrol, access to otherwise unobtainable isomers.[8]Multi-step (protection/deprotection), requires cryogenic conditions and inert atmosphere.
Duff Reaction HMTA, Acid (e.g., AcOH); Heatortho to activating groupsVery Low (<5%) for IndazolesUses simple reagents.Ineffective for indazole formylation.[1]
Reimer-Tiemann CHCl₃, Strong Base (e.g., NaOH)ortho to activating groupsNot well-documented for indazolesAvoids anhydrous/acidic conditions.[13]Harsh basic conditions, uses toxic chloroform, poor selectivity on complex systems.

Decision Workflow for Indazole Formylation

Decision_Tree Start Start: Need to Formylate Indazole Q_Regio Is C3-formylation of a 2H-indazole desired? Start->Q_Regio Q_Sensitive Does the substrate have acid-sensitive groups? Q_Regio->Q_Sensitive No Method_Selectfluor Use Selectfluor/DMSO Microwave Method Q_Regio->Method_Selectfluor Yes Q_DoM Is precise regiocontrol needed (non-C3 or complex substrate)? Q_Sensitive->Q_DoM Yes Method_Vilsmeier Use Vilsmeier-Haack (with caution) Q_Sensitive->Method_Vilsmeier No Method_DoM Use Directed ortho-Metalation (e.g., N-SEM protection) Q_DoM->Method_DoM Yes Consider_Other Re-evaluate synthetic route or screen classical methods (Duff, Reimer-Tiemann) with low expectation of success. Q_DoM->Consider_Other No caption Decision guide for selecting an indazole formylation method.

Caption: Decision guide for selecting an indazole formylation method.

Conclusion and Future Outlook

While the Vilsmeier-Haack reaction remains a part of the synthetic chemist's arsenal, its limitations have spurred the development of superior alternatives for the formylation of indazoles. For the rapid and regioselective C3-formylation of 2H-indazoles, the microwave-assisted Selectfluor/DMSO method is an outstanding modern choice, offering speed and broad substrate compatibility. For instances requiring absolute regiochemical fidelity, particularly on substituted 1H-indazoles or at positions other than C3, the Directed ortho-Metalation strategy is unparalleled, albeit more operationally demanding. The continued exploration of transition-metal-catalyzed C-H activation pathways may soon provide even more versatile and milder methods for this critical transformation. By understanding the mechanistic nuances and comparative performance of these methods, researchers can make more informed and effective decisions in the synthesis of novel indazole-based compounds.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-methoxy-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 6-methoxy-1H-indazole-3-carbaldehyde. As a crucial heterocyclic building block in medicinal chemistry, its proper handling from bench to disposal is paramount for ensuring laboratory safety and environmental stewardship. This document moves beyond mere procedural steps to explain the underlying principles, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste with confidence and integrity.

Core Principle: Hazard Characterization Before Handling

The foundational step in any chemical waste management plan is a thorough understanding of the substance's hazards. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, a reliable hazard profile can be inferred from structurally analogous compounds. This process of "hazard characterization by proxy" is a critical skill for researchers handling novel or niche compounds.

Based on data for similar indazole and aldehyde-containing molecules, such as 6-methoxy-3-methyl-1H-indazole and Indole-3-carboxaldehyde, we can anticipate a similar hazard profile.[1][2] The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) mandate that all chemical waste be characterized to ensure safe handling and disposal.[3][4]

Table 1: Inferred Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard Class & StatementCausality & RationaleRequired PPE
H302: Harmful if swallowed The indazole moiety and its derivatives can exhibit significant biological activity, and oral ingestion may lead to acute toxicity.[1][5][6]Standard laboratory PPE prevents accidental ingestion.
H315: Causes skin irritation Aldehyde functional groups are known to be reactive and can cause irritation upon contact with the skin.[1][2][7]Nitrile Gloves: Select gloves with appropriate chemical resistance. Always check the manufacturer's compatibility chart.
H319: Causes serious eye irritation The compound, likely a fine solid, can cause significant mechanical and chemical irritation if it comes into contact with the eyes.[1][2][7]Safety Glasses with Side Shields or Goggles: Essential to protect against splashes or airborne particles.
H335: May cause respiratory irritation As a powdered substance, inhalation of dust can irritate the mucous membranes and respiratory tract.[1][2][7]Chemical Fume Hood: All handling of the solid and preparation of its waste should be conducted within a certified chemical fume hood to minimize inhalation risk.
Environmental Hazard Though specific ecotoxicity data is unavailable, indazole derivatives can be biologically active.[8] It is prudent to assume the compound is hazardous to aquatic life and must be prevented from entering sewer systems or waterways.[2][9]Strict Adherence to Disposal Protocol: Never dispose of this chemical down the drain.[10]

Step-by-Step Disposal Protocol: From Generation to Collection

This protocol is designed to comply with the Resource Conservation and Recovery Act (RCRA) and common institutional Environmental Health & Safety (EHS) standards.[9]

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the most critical step to prevent dangerous reactions in the waste container.

  • Designated Waste Stream: this compound waste, including reaction residues and solutions, should be classified as Non-Halogenated Organic Solid or Non-Halogenated Organic Liquid waste, depending on its form.

  • Chemical Incompatibility: Never mix this waste with:

    • Oxidizing Agents: To prevent vigorous and potentially explosive reactions.[10]

    • Strong Acids or Bases: Indazoles can react under strongly acidic or basic conditions.[11] Segregation prevents uncontrolled reactions and gas evolution.

    • Aqueous Waste: To keep the organic waste stream pure and avoid potential reactions.

    • Halogenated Organic Waste: Separating halogenated and non-halogenated solvents is a standard and cost-effective practice for disposal facilities.

Step 2: Waste Container Selection and Labeling

The integrity of the waste containment system is non-negotiable.

  • Container Selection: Use a clean, dry, and chemically compatible container with a secure, screw-top lid.[10][12] Suitable materials include borosilicate glass or high-density polyethylene (HDPE). The container must be in good condition, free of cracks or deterioration.[9][13]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled.[14] The label must include:

    • The words "Hazardous Waste" .[15]

    • The full, unabbreviated chemical name: "this compound" . List all other components and their approximate percentages.

    • The specific hazard characteristics: "Toxic," "Irritant" .

    • The date accumulation started.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][15]

  • Location: The SAA must be under the control of the laboratory personnel.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[14] A funnel left in the opening is not considered a closed container.

  • Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks or spills.[16]

  • Volume Limits: An SAA is limited to accumulating 55 gallons of total hazardous waste and/or 1 quart of any acutely hazardous waste.[17]

Step 4: Arranging for Disposal

Once the waste container is full or you no longer generate this waste stream, it must be removed from the laboratory by trained EHS personnel.

  • Do Not Move Waste: Laboratory personnel should never transport hazardous waste across hallways to other locations.[14][17]

  • Request Pickup: Follow your institution's specific procedure to request a waste pickup from the EHS department. This is typically done through an online portal or a phone call.

  • Ensure Lid is Secure: Before the scheduled pickup, double-check that the container lid is tightly sealed and the label is accurate and legible.

Workflow for Waste Management and Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_lab Laboratory Operations cluster_saa Satellite Accumulation Area (SAA) cluster_ancillary Ancillary Waste Streams gen Waste Generation (e.g., reaction residue, contaminated material) char Characterize Waste (Toxic, Irritant Organic) gen->char cont Select & Label Compatible Container char->cont accum Accumulate Waste in Closed Container with Secondary Containment cont->accum Place in SAA is_full Container Full OR Waste Stream No Longer Needed? accum->is_full is_full->accum No pickup Request Pickup from Environmental Health & Safety (EHS) is_full->pickup Yes ehs EHS Transports for Final Disposal/Incineration pickup->ehs empty Empty Original Reagent Container rinse Triple Rinse with Suitable Solvent empty->rinse spill Spill Cleanup Debris (e.g., absorbent pads) spill->accum Add to solid hazardous waste collect Collect Rinsate as Liquid Hazardous Waste rinse->collect dispose_container Deface Label & Dispose of Container as Non-Hazardous Waste rinse->dispose_container collect->accum Add to appropriate waste stream

Caption: Decision workflow for handling this compound waste.

Disposal of Contaminated Labware and Empty Containers

Properly managing items that have come into contact with the chemical is crucial to prevent exposure and ensure compliance.

  • Grossly Contaminated Materials: Items such as gloves, weigh boats, or pipette tips that are visibly contaminated with the compound should be collected in a separate, sealed, and clearly labeled bag or container as Solid Hazardous Waste . This container should also be stored in the SAA.

  • Empty Reagent Containers: An "empty" container that held a hazardous chemical must be managed carefully. The standard accepted procedure is to triple-rinse the container.[12][13]

    • Rinse Protocol: Rinse the container three times with a solvent capable of removing the chemical residue (e.g., acetone or ethanol).

    • Collect Rinsate: Crucially, this rinsate is considered hazardous waste. [13][14] It must be collected and added to the appropriate liquid hazardous waste stream (e.g., Non-Halogenated Organic Liquid Waste).

    • Final Disposal: After triple rinsing and allowing the container to air dry in a fume hood, deface or remove the original label.[14] The container can then typically be disposed of as regular solid waste (e.g., in a glassware disposal box).

By adhering to this comprehensive guide, laboratory professionals can manage this compound waste in a manner that is safe, compliant, and scientifically sound, reinforcing a culture of safety and responsibility in the research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.